Product packaging for (-)-Neoisomenthol(Cat. No.:CAS No. 64282-88-8)

(-)-Neoisomenthol

Cat. No.: B3416159
CAS No.: 64282-88-8
M. Wt: 156.26 g/mol
InChI Key: NOOLISFMXDJSKH-GUBZILKMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O B3416159 (-)-Neoisomenthol CAS No. 64282-88-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S,5S)-5-methyl-2-propan-2-ylcyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOLISFMXDJSKH-GUBZILKMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]([C@H](C1)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name D,L-MENTHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20591
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364934
Record name AC1LVZOS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992), Liquid; Other Solid; Pellets or Large Crystals, White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline], colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name D,L-MENTHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20591
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name Menthol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5943
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name Menthol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

421 °F at 760 mmHg (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name D,L-MENTHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20591
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

196 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name D,L-MENTHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20591
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), very soluble in alcohol and volatile oils; slightly soluble in water
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name D,L-MENTHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20591
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name Menthol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.904 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.901 (20°); 0.891 (30°)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name D,L-MENTHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20591
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name Menthol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Density

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name D,L-MENTHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20591
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

1 mmHg at 133 °F approximately (NTP, 1992), 0.06 [mmHg]
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name D,L-MENTHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20591
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name Menthol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5943
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

89-78-1, 491-02-1, 64282-88-8
Record name D,L-MENTHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20591
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name (±)-Neoisomenthol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+-)-Neoisomenthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neoisomenthol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064282888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name AC1LVZOS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Menthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.763
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEOISOMENTHOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SNM7D2SFV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NEOISOMENTHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JE64OEH7Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

100 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name D,L-MENTHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20591
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

Stereoselective Synthesis of (-)-Neoisomenthol from Pulegone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of (-)-neoisomenthol, a valuable monoterpene alcohol, utilizing (+)-pulegone as a readily available starting material. The synthesis is a two-step process involving the selective reduction of the carbon-carbon double bond of pulegone, followed by the diastereoselective reduction of the resulting carbonyl intermediate, (+)-isomenthone. This document details the underlying chemical principles, experimental methodologies, and comparative data for various catalytic and reagent-based approaches.

Introduction

This compound is one of the eight stereoisomers of menthol (B31143) and possesses unique sensory and biological properties, making it a target of interest in the flavor, fragrance, and pharmaceutical industries. Its synthesis from (+)-pulegone, a major constituent of many essential oils, represents an economically viable and stereochemically challenging transformation. The key to this synthesis lies in the precise control of two sequential reduction steps to yield the desired diastereomer. This guide will explore both catalytic hydrogenation and metal hydride-mediated reductions to achieve high stereoselectivity.

Overall Synthetic Pathway

The stereoselective synthesis of this compound from (+)-pulegone proceeds through a two-step reaction sequence. The first step involves the chemoselective reduction of the exocyclic carbon-carbon double bond of (+)-pulegone to produce a mixture of (-)-menthone (B42992) and (+)-isomenthone. The second, and stereochemically determining, step is the diastereoselective reduction of the carbonyl group of (+)-isomenthone to afford this compound.

Synthesis_Pathway pulegone (+)-Pulegone intermediates (-)-Menthone + (+)-Isomenthone pulegone->intermediates Step 1: C=C Reduction neoisomenthol This compound intermediates->neoisomenthol Step 2: C=O Reduction of (+)-Isomenthone

Caption: Overall synthetic pathway from (+)-pulegone to this compound.

Step 1: Selective Hydrogenation of (+)-Pulegone to (-)-Menthone and (+)-Isomenthone

The initial step in the synthesis is the selective reduction of the conjugated carbon-carbon double bond of (+)-pulegone, leaving the carbonyl group intact. Catalytic hydrogenation is the most common method for this transformation. The choice of catalyst and reaction conditions can influence the ratio of the resulting diastereomers, (-)-menthone and (+)-isomenthone.

Data Presentation: Catalytic Hydrogenation of (+)-Pulegone
CatalystSupportSolventTemperature (°C)Pressure (H₂)Menthone:Isomenthone RatioReference
PtSiO₂n-Dodecane115Not Specified28:30 (mol%)[1][2]
Pt-Sn (Bimetallic)SiO₂n-Dodecane115Not SpecifiedNot specified, but favors menthols[1][2]
NiSiO₂Not Specified180-200120 barVaries[3]
CuAl₂O₃n-Heptane901 atmVaries[3]
Experimental Protocol: Catalytic Hydrogenation of (+)-Pulegone with Pt/SiO₂

This protocol is adapted from the general procedures for catalytic hydrogenation of pulegone.[1][2]

Materials:

  • (+)-Pulegone

  • 5% Pt/SiO₂ catalyst

  • n-Dodecane (solvent)

  • Hydrogen gas

  • High-pressure autoclave with magnetic stirring and temperature control

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a high-pressure autoclave, a solution of (+)-pulegone in n-dodecane is prepared.

  • The 5% Pt/SiO₂ catalyst is added to the solution (typically 1-5 mol% of the substrate).

  • The autoclave is sealed and purged several times with hydrogen gas to remove any air.

  • The reaction mixture is heated to 115°C with vigorous stirring.

  • The autoclave is pressurized with hydrogen gas to the desired pressure and the reaction is allowed to proceed for 12 hours, or until hydrogen uptake ceases.

  • After the reaction is complete, the autoclave is cooled to room temperature and carefully depressurized.

  • The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filter cake is washed with a small amount of fresh solvent.

  • The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude mixture of (-)-menthone and (+)-isomenthone.

  • The product ratio can be determined by gas chromatography (GC) analysis. Further purification is typically not required before the next step.

Step1_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Charge autoclave with (+)-pulegone, solvent, and Pt/SiO₂ B Seal and purge with H₂ A->B C Heat to 115°C and pressurize with H₂ B->C D Stir for 12 hours C->D E Cool and depressurize D->E F Filter to remove catalyst E->F G Remove solvent in vacuo F->G H Obtain mixture of (-)-menthone and (+)-isomenthone G->H

Caption: Experimental workflow for the catalytic hydrogenation of (+)-pulegone.

Step 2: Diastereoselective Reduction of (+)-Isomenthone to this compound

This is the critical stereodetermining step. The goal is to selectively reduce the carbonyl group of (+)-isomenthone to the corresponding alcohol, this compound. This requires the delivery of a hydride to the carbonyl carbon from the less sterically hindered face. Both catalytic hydrogenation and reduction with metal hydrides can achieve this transformation with varying degrees of diastereoselectivity.

Data Presentation: Diastereoselective Reduction of (+)-Isomenthone
Reducing Agent/CatalystSolventTemperature (°C)ProductsDiastereomeric Ratio (Neoisomenthol:Isomenthol)Reference
H₂ / Pt-based catalystsVariesVariesThis compound, (+)-IsomentholFavors neoisomenthol[1]
NaBH₄Methanol (B129727)-78 to 0This compound, (+)-IsomentholVaries, sensitive to conditions[4][5][6]
L-Selectride®THF-78This compound, (+)-IsomentholHigh selectivity for axial attack[7][8][9]
Menthol DehydrogenaseAqueous BufferNot SpecifiedThis compoundHighly selective[10]
Experimental Protocols

This protocol is based on general procedures for the hydrogenation of menthones.[1]

Materials:

  • Crude mixture of (-)-menthone and (+)-isomenthone from Step 1

  • Platinum-based catalyst (e.g., Pt/C or PtO₂)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen gas

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • The crude mixture from Step 1 is dissolved in the chosen solvent in a suitable reaction vessel.

  • The platinum-based catalyst is added to the solution.

  • The vessel is connected to the hydrogenation apparatus and the system is purged with hydrogen.

  • The reaction is stirred under a hydrogen atmosphere (e.g., balloon pressure or higher pressure in a Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC).

  • The reaction mixture is filtered to remove the catalyst.

  • The solvent is removed under reduced pressure to yield the crude product containing this compound and other menthol isomers.

  • Purification by column chromatography or fractional distillation may be necessary to isolate pure this compound.[11]

This protocol is adapted from general procedures for the NaBH₄ reduction of cyclohexanones.[4][12][13]

Materials:

  • Crude mixture of (-)-menthone and (+)-isomenthone

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methanol

  • Diethyl ether or Dichloromethane

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, round-bottom flask, rotary evaporator

Procedure:

  • The crude ketone mixture is dissolved in methanol and cooled to 0°C in an ice bath.

  • Sodium borohydride is added portion-wise to the stirred solution. The reaction is exothermic and may require cooling to maintain the temperature.

  • The reaction is stirred at 0°C for 1-2 hours, and then allowed to warm to room temperature and stirred for an additional hour. Progress is monitored by TLC.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The methanol is removed under reduced pressure.

  • The aqueous residue is extracted with diethyl ether or dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure to give the crude product.

  • The diastereomeric ratio is determined by GC or ¹H NMR analysis, and the product is purified as needed.

This protocol is based on the known high diastereoselectivity of L-Selectride® for the formation of axial alcohols from cyclohexanones.[7][8][9]

Materials:

  • Crude mixture of (-)-menthone and (+)-isomenthone

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Apparatus for reactions under inert atmosphere (e.g., Schlenk line)

Procedure:

  • The crude ketone mixture is dissolved in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to -78°C using a dry ice/acetone bath.

  • L-Selectride® solution (1.2 equivalents) is added dropwise via syringe to the stirred solution.

  • The reaction is stirred at -78°C for 2-3 hours, with progress monitored by TLC.

  • The reaction is quenched at -78°C by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature and then extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to give the crude product with a high diastereomeric excess of this compound.

  • Purification can be performed by column chromatography.

Step2_Workflow cluster_prep Reaction Setup cluster_reaction L-Selectride Reduction cluster_workup Work-up and Purification A Dissolve (+)-isomenthone mixture in anhydrous THF under Argon B Cool to -78°C A->B C Add L-Selectride dropwise B->C D Stir for 2-3 hours at -78°C C->D E Quench with aq. NH₄Cl D->E F Extract with diethyl ether E->F G Dry and concentrate F->G H Purify by column chromatography to yield this compound G->H

Caption: Experimental workflow for the diastereoselective reduction of (+)-isomenthone with L-Selectride®.

Conclusion

The stereoselective synthesis of this compound from (+)-pulegone is a practical and illustrative example of controlling stereochemistry in organic synthesis. The two-step reduction process, when optimized, can provide the desired diastereomer in good yield and high purity. For the initial reduction of pulegone, catalytic hydrogenation offers a reliable method to obtain the key intermediate, (+)-isomenthone. The subsequent diastereoselective reduction of the carbonyl group is best achieved using sterically hindered reducing agents like L-Selectride® to favor the formation of the axial alcohol, this compound. Careful selection of reagents and reaction conditions is paramount to maximizing the stereoselectivity of this synthesis. This guide provides the foundational knowledge and experimental frameworks for researchers to successfully perform and adapt this valuable transformation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Neoisomenthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Neoisomenthol, a naturally occurring monoterpene alcohol, is one of the eight stereoisomers of menthol (B31143).[1] As a component of various essential oils, it contributes to their characteristic aroma and biological activities. Understanding the precise physical and chemical properties of this compound is crucial for its identification, purification, and application in research, particularly in the fields of pharmacology, synthetic chemistry, and materials science. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its interaction with a key biological target.

Physical Properties of this compound

The physical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analysis.

PropertyValueReference
Molecular Formula C₁₀H₂₀O[2]
Molecular Weight 156.27 g/mol [2]
Appearance Colorless solid or oil[3][4]
Odor Sweet, minty, camphoraceous[3]
Melting Point -8 °C (17.6 °F)[3]
Boiling Point 215.4 °C (419.7 °F) at 760 mmHg[3][5]
Density 0.904 g/cm³ at 15 °C (59 °F)[3][4]
Solubility
In water: < 1 mg/mL at 21 °C (70 °F)[3][4]
In ethanol: Soluble[4]
In diethyl ether: Slightly soluble[3]
In chloroform: Slightly soluble[3]
Refractive Index 1.461 at 20 °C (68 °F)[3][4]

Chemical Properties and Reactivity

This compound exhibits the typical reactivity of a secondary alcohol. Its chemical properties are influenced by the stereochemistry of the cyclohexane (B81311) ring, particularly the axial orientation of the hydroxyl group in its most stable chair conformation.

PropertyDescriptionReference
Chemical Class Secondary Alcohol, Monoterpenoid[6]
Stability Stable under standard conditions. Sensitive to light and strong heating.[3]
Reactivity Reacts with strong oxidizing agents. Undergoes esterification with carboxylic acids or their derivatives.[3]
Esterification of this compound

Esterification is a key reaction of this compound, often used for derivatization or in synthetic applications. The reaction involves the nucleophilic attack of the hydroxyl group on the carbonyl carbon of an acylating agent, typically in the presence of an acid or base catalyst. The rate of esterification of menthol isomers is influenced by the steric hindrance around the hydroxyl group. Due to the axial position of the hydroxyl group in (-)-Neoisomenthal, it may exhibit different reactivity compared to its isomers with equatorial hydroxyl groups.

Experimental Protocols

The following section details the methodologies for the determination of the key physical and chemical properties of this compound.

Synthesis and Purification of this compound

This compound can be synthesized by the reduction of isomenthone (B49636).

  • Reaction Setup: A solution of isomenthone in a suitable solvent (e.g., dry diethyl ether) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: The flask is cooled in an ice bath, and a reducing agent such as lithium aluminum hydride (LiAlH₄) is added portion-wise with stirring.

  • Workup: After the reaction is complete (monitored by TLC or GC), the reaction is carefully quenched by the slow addition of water, followed by a sodium hydroxide (B78521) solution. The resulting mixture is filtered, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to yield pure this compound.[7]

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus.

  • Sample Preparation: A small amount of purified this compound is introduced into a capillary tube, which is then sealed at one end.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.[8][9][10][11]

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point method.

  • Apparatus: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • Heating: The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., paraffin (B1166041) oil).

  • Observation: The temperature is slowly increased until a steady stream of bubbles emerges from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[12][13][14]

Determination of Density

The density is measured using a pycnometer.

  • Measurement: The mass of the empty, dry pycnometer is determined. The pycnometer is then filled with this compound, and its mass is measured again. The volume of the pycnometer is known or can be determined using a liquid of known density (e.g., water).

  • Calculation: The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Solubility Testing

The solubility of this compound in various solvents is determined by direct observation.

  • Procedure: A small, measured amount of (-)-Neoisomenthal is added to a test tube containing a specific volume of the solvent (e.g., water, ethanol). The mixture is agitated (e.g., by vortexing or shaking) at a controlled temperature.

  • Observation: The solubility is determined by visual inspection. If the solid dissolves completely, it is considered soluble. If it does not, it is classified as slightly soluble or insoluble. For quantitative measurement, the saturated solution can be analyzed by techniques like GC-MS to determine the concentration of the dissolved compound.[15][16][17][18]

Spectroscopic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane or ethanol).[19]

  • Instrumentation: A gas chromatograph equipped with a chiral capillary column (e.g., CycloSil-B) is coupled to a mass spectrometer.

  • GC Conditions: The oven temperature is programmed to ramp from an initial temperature (e.g., 45 °C) to a final temperature (e.g., 200 °C) at a specific rate (e.g., 10 °C/min). Helium is typically used as the carrier gas.[20]

  • MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a specific mass range (e.g., m/z 35-350).[21]

  • Analysis: The retention time of the peak corresponding to this compound is used for identification, and the mass spectrum provides fragmentation patterns for structural confirmation.[22][23][24]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A solution of this compound (e.g., 50 mM) is prepared in a deuterated solvent (e.g., CDCl₃).[25]

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra.

  • Analysis: The chemical shifts (δ), coupling constants (J), and correlation signals in the 2D spectra are analyzed to confirm the structure and stereochemistry of this compound.[25][26]

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr), or a KBr pellet is prepared if the sample is solid.

  • Instrumentation: The spectrum is recorded using an FTIR spectrometer.

  • Analysis: The characteristic absorption bands are identified. For this compound, a broad O-H stretching band is expected around 3300-3500 cm⁻¹, and C-H stretching bands around 2850-3000 cm⁻¹.

Biological Activity and Signaling Pathway

This compound, like other menthol isomers, is known to interact with the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel that acts as a cold sensor in the body.[27] The activation of TRPM8 by menthol isomers leads to the sensation of cooling.

TRPM8 Activation Pathway

The binding of this compound to the TRPM8 channel is believed to induce a conformational change, leading to the opening of the ion channel. This allows the influx of cations, primarily Ca²⁺ and Na⁺, into the sensory neuron. The resulting depolarization of the neuronal membrane generates an action potential that is transmitted to the brain, where it is perceived as a cooling sensation.

TRPM8_Activation cluster_membrane Cell Membrane TRPM8_closed TRPM8 Channel (Closed) TRPM8_open TRPM8 Channel (Open) TRPM8_closed->TRPM8_open Conformational Change Cations_in Ca²⁺, Na⁺ Influx TRPM8_open->Cations_in Allows Neoisomenthol This compound Neoisomenthol->TRPM8_closed Binds to TRPM8 Binding Binding ConformationalChange Conformational Change Depolarization Membrane Depolarization Cations_in->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential CoolingSensation Cooling Sensation (Brain) ActionPotential->CoolingSensation

Caption: TRPM8 activation by this compound.

Experimental Workflow for TRPM8 Activity Assay

The activity of this compound on TRPM8 channels can be assessed using techniques like patch-clamp electrophysiology or calcium imaging.

TRPM8_Workflow start Start cell_culture Culture cells expressing TRPM8 channels (e.g., HEK293 cells) start->cell_culture prepare_solution Prepare solutions of This compound at various concentrations cell_culture->prepare_solution electrophysiology Perform whole-cell patch-clamp recordings prepare_solution->electrophysiology calcium_imaging Perform calcium imaging using a fluorescent Ca²⁺ indicator prepare_solution->calcium_imaging apply_compound Apply this compound solutions to the cells electrophysiology->apply_compound calcium_imaging->apply_compound record_response Record changes in ion channel currents or intracellular Ca²⁺ levels apply_compound->record_response data_analysis Analyze data to determine EC₅₀ and other pharmacological parameters record_response->data_analysis end End data_analysis->end

Caption: Workflow for TRPM8 activity assay.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with experimental protocols for their determination. The data presented in a structured format, combined with the visualized biological pathway and experimental workflow, offers a valuable resource for researchers, scientists, and professionals in drug development. A thorough understanding of these fundamental characteristics is essential for advancing the scientific and commercial applications of this intriguing monoterpene.

References

(-)-Neoisomenthol: Natural Occurrence and Isolation from Mentha Species

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of (-)-neoisomenthol in various Mentha species, alongside detailed methodologies for its isolation and purification. The document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Natural Occurrence of Neoisomenthol (B150136) in Mentha Species

This compound is one of the four diastereomers of menthol (B31143). While (-)-menthol is typically the most abundant isomer in peppermint (Mentha x piperita) and corn mint (Mentha arvensis), other isomers, including neoisomenthol, are present in varying, often minor, quantities. The composition of essential oils is highly dependent on the specific species, cultivar, geographical location, and harvesting conditions[1].

The literature often reports on "neoisomenthol" without specifying the exact stereoisomer. However, biosynthetic pathways suggest that (+)-neoisomenthol is a more common minor constituent in peppermint oil, arising from the reduction of (+)-isomenthone[2]. One study on Mentha piperita (chocolate mint) identified D-neoisomenthol (which corresponds to (+)-neoisomenthol) as a significant component[3][4]. The quantitative data for neoisomenthol and its related isomers in various Mentha species are summarized in the table below.

Table 1: Quantitative Analysis of Menthol Isomers in Mentha Species Essential Oils

Mentha Species/CultivarIsomerPercentage (%)Analytical MethodReference
Mentha piperita (chocolate mint)D-Neoisomenthol14.35GC/MS[3]
Mentha piperitaNeomenthol6.73Not Specified[5]
Mentha piperitaneo-Menthol40.5GC-MS[6]
Mentha arvensisMenthol32.47 - 52.53GC-FID, GC-MS[7]
Mentha arvensisIsomenthone (B49636)8.42 - 20.38GC-FID, GC-MS[7]
Mentha piperitaMenthol33.8 - 86.1GC/MS[8]
Mentha piperitaMenthone15.2GC/MS[8]
Mentha piperitaNeomenthol6.7Not Specified[6]

Note: The table includes data for closely related isomers to provide context on the typical composition of Mentha essential oils. Data specifically for the this compound enantiomer is scarce in readily available literature, with reports often focusing on the more abundant isomers or not specifying the chirality.

Biosynthesis of Menthol Isomers in Mentha

The biosynthesis of menthol and its stereoisomers in Mentha species is a well-elucidated enzymatic pathway that begins with the cyclization of geranyl diphosphate. A series of oxidation and reduction steps leads to the formation of various p-menthane (B155814) monoterpenes. The final steps involve the reduction of menthone and isomenthone to their corresponding alcohol isomers. Specifically, (+)-isomenthone is reduced to form (+)-neoisomenthol[2].

Menthol_Biosynthesis GPP Geranyl Diphosphate Limonene (-)-Limonene GPP->Limonene Limonene Synthase Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol Limonene-3-hydroxylase Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone Isopiperitenol Dehydrogenase Isopulegone (+)-cis-Isopulegone Isopiperitenone->Isopulegone Isopiperitenone Reductase Pulegone (+)-Pulegone Isopulegone->Pulegone Isopulegone Isomerase Menthone (-)-Menthone Pulegone->Menthone Pulegone Reductase Isomenthone (+)-Isomenthone Pulegone->Isomenthone Pulegone Reductase Menthofuran (+)-Menthofuran Pulegone->Menthofuran Menthofuran Synthase Menthol (-)-Menthol Menthone->Menthol Menthone Reductase Neomenthol (+)-Neomenthol Menthone->Neomenthol Menthone Reductase Isomenthol (+)-Isomenthol Isomenthone->Isomenthol Menthone Reductase Neoisomenthol (+)-Neoisomenthol Isomenthone->Neoisomenthol Menthone Reductase

Caption: Biosynthetic pathway of menthol isomers in Mentha species.

Experimental Protocols for Isolation

The isolation of a minor component like this compound from the complex mixture of a Mentha essential oil is a multi-step process requiring initial extraction followed by high-resolution purification techniques.

The primary step involves extracting the crude essential oil from the plant material. Steam distillation is the most common industrial method, while hydrodistillation is frequently used in laboratory settings.

Protocol: Hydrodistillation using a Clevenger-type Apparatus [7]

  • Plant Material Preparation: Air-dry the aerial parts (leaves and stems) of the Mentha plant at room temperature in a dark, well-ventilated area. Once dried, grind the plant material into a coarse powder.

  • Apparatus Setup: Set up a Clevenger-type apparatus with a round-bottom flask of appropriate size (e.g., 2 L).

  • Extraction:

    • Place a known quantity of the powdered plant material (e.g., 100 g) into the round-bottom flask.

    • Add distilled water to the flask, typically enough to cover the plant material completely (e.g., 500 mL).

    • Heat the flask using a heating mantle. The distillation process should be continued for a minimum of 3 hours at boiling temperature.

  • Oil Collection: The essential oil, being less dense than water, will accumulate at the top of the collection tube of the Clevenger apparatus.

  • Drying and Storage:

    • Carefully collect the oil layer.

    • Dry the collected oil over anhydrous sodium sulfate (B86663) to remove residual water.

    • Filter the dried oil and store it in a sealed, dark glass vial at 4°C until further processing.

Due to the similar physical properties of menthol stereoisomers, their separation requires advanced chromatographic or distillation techniques. The isolation of a specific minor isomer like this compound is particularly challenging.

Protocol: Multi-step Purification via Fractional Distillation and Column Chromatography [9][10]

  • Fractional Distillation (Initial Separation):

    • Subject the crude essential oil to fractional distillation under reduced pressure. This step aims to separate the major components, such as menthol and menthone, from other constituents.

    • Use a vacuum-jacketed Vigreux column or a packed column for efficient separation.

    • Collect fractions based on boiling point ranges. The menthol isomers will likely co-distill in fractions boiling around 212-216 °C (at atmospheric pressure). This step enriches the concentration of the menthol isomers.

  • Column Chromatography (Fine Separation):

    • Prepare a silica (B1680970) gel (60-120 mesh) column. The size of the column depends on the amount of the enriched fraction to be separated.

    • Mobile Phase Selection: Use a non-polar solvent system, gradually increasing polarity. A common starting point is a hexane-ethyl acetate (B1210297) gradient. For instance, start with 100% hexane (B92381) and gradually increase the concentration of ethyl acetate (e.g., from 1% to 10%).

    • Loading and Elution: Dissolve the menthol-rich fraction from the distillation in a minimal amount of the initial mobile phase (e.g., hexane) and load it onto the column.

    • Begin elution with the non-polar solvent and collect small fractions (e.g., 10-20 mL).

    • The different isomers will elute at different rates due to their varying polarities and interactions with the stationary phase.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify those containing neoisomenthol.

    • For GC-MS analysis, a chiral capillary column is necessary to resolve the different enantiomers and diastereomers of menthol[11].

    • Pool the fractions that show a high concentration of the desired this compound isomer.

  • Recrystallization (Final Purification):

    • If a sufficiently pure fraction is obtained, further purification can be achieved by recrystallization from a suitable low-boiling point solvent like acetone (B3395972) or hexane at low temperatures. This step, however, is more effective for major components and may be challenging for minor isomers.

Isolation_Workflow Start Mentha Plant Material (Dried, Powdered) Distillation Hydrodistillation or Steam Distillation Start->Distillation CrudeOil Crude Essential Oil Distillation->CrudeOil FractionalDist Fractional Distillation (Reduced Pressure) CrudeOil->FractionalDist MentholFraction Menthol Isomer-Rich Fraction FractionalDist->MentholFraction ColumnChrom Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) MentholFraction->ColumnChrom Fractions Collected Fractions ColumnChrom->Fractions Analysis Analysis of Fractions (Chiral GC-MS, TLC) Fractions->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling FinalProduct Isolated this compound Pooling->FinalProduct

Caption: Experimental workflow for the isolation of this compound.

References

spectroscopic data of (-)-Neoisomenthol including NMR, IR, and MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (-)-Neoisomenthol, a naturally occurring monoterpenoid. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. While data for the specific (-)-enantiomer is limited in publicly accessible databases, this guide consolidates available spectroscopic information for neoisomenthol (B150136) and its diastereomers, offering valuable insights for researchers.

Spectroscopic Data Summary

The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for neoisomenthol. It is important to note that some of the NMR data presented is for neoisomenthol as a racemate or for its (+)-enantiomer, which is expected to have identical NMR and IR spectra to the (-)-enantiomer, with the exception of chiroptical measurements.

Table 1: ¹H NMR Spectroscopic Data of Neomenthol

Note: Data for the closely related diastereomer (+)-Neomenthol is provided here as a reference due to the limited availability of detailed ¹H NMR data specifically for this compound. The chemical shifts and coupling constants will differ between diastereomers.

AtomChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-14.105t2.8
H-21.836m
H-3ax1.269m
H-3eq1.693m
H-41.525m
H-5ax1.088m
H-5eq1.836m
H-6ax1.269m
H-6eq1.693m
H-71.693m
CH₃-80.921d6.5
CH₃-90.873d7.0
CH₃-100.958d6.5

Table 2: ¹³C NMR Spectroscopic Data of Neomenthol and Neoisomenthol [1][2]

Carbon Atom(+)-Neomenthol in CDCl₃ (δ) ppm[2]Neoisomenthol (Calculated) (δ) ppm[1]
C-1 (CHOH)67.5765.7
C-2 (CH)47.8851.1
C-3 (CH₂)24.0936.0
C-4 (CH)34.9931.9
C-5 (CH₂)29.0534.9
C-6 (CH₂)42.5044.8
C-7 (CH-isopropyl)25.7225.8
C-8 (CH₃-isopropyl)20.6421.3
C-9 (CH₃-isopropyl)21.1022.3
C-10 (CH₃)22.2822.7

Table 3: IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400Strong, BroadO-H stretch (hydrogen-bonded)
~2955, 2925, 2870StrongC-H stretch (alkane)
~1455MediumC-H bend (CH₂)
~1370MediumC-H bend (CH₃)
~1045StrongC-O stretch (secondary alcohol)

Table 4: Mass Spectrometry (GC-MS) Data of Neoisomenthol [3][4]

m/zRelative Intensity (%)Possible Fragment
156<5[M]⁺ (Molecular Ion)
141~10[M-CH₃]⁺
138~5[M-H₂O]⁺
123~20[M-H₂O-CH₃]⁺
95~60[C₇H₁₁]⁺
81~70[C₆H₉]⁺
71100[C₅H₁₁]⁺ (Base Peak)
55~50[C₄H₇]⁺
43~40[C₃H₇]⁺

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols can be adapted for the specific instrumentation and sample requirements of a given laboratory.

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrument Parameters (Example for a 400 MHz spectrometer):

    • ¹H NMR:

      • Spectrometer Frequency: 400 MHz

      • Pulse Program: Standard single-pulse (zg30)

      • Acquisition Time: ~3-4 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 16-64 (depending on sample concentration)

      • Spectral Width: -2 to 12 ppm

    • ¹³C NMR:

      • Spectrometer Frequency: 100 MHz

      • Pulse Program: Proton-decoupled single-pulse (zgpg30)

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive)

      • Spectral Width: -10 to 220 ppm

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, coupling constants, and multiplicities to assign the structure.

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small drop of liquid this compound or a few milligrams of the solid sample directly onto the center of the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

    • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, C-H, C-O).

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • GC-MS Parameters (Example):

    • Gas Chromatograph:

      • Injection Volume: 1 µL

      • Injector Temperature: 250 °C

      • Split Ratio: 50:1

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

      • Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

      • Oven Temperature Program:

        • Initial temperature: 60 °C, hold for 2 minutes.

        • Ramp: Increase to 240 °C at a rate of 5 °C/min.

        • Final hold: Hold at 240 °C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI)

      • Ionization Energy: 70 eV

      • Mass Range: 40-400 amu

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

  • Data Processing:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak and the major fragment ions.

    • Compare the obtained mass spectrum with library spectra (e.g., NIST, Wiley) for confirmation.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation & Reporting Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR->IR GCMS GC-MS Analysis Prep_MS->GCMS NMR_Data FID Acquisition & Fourier Transform NMR->NMR_Data IR_Data Interferogram & Absorbance Spectrum IR->IR_Data MS_Data Chromatogram & Mass Spectrum GCMS->MS_Data Interpretation Structural Elucidation & Functional Group Analysis NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Report Technical Guide (Tables, Protocols, Diagrams) Interpretation->Report

Caption: General workflow for the spectroscopic analysis of this compound.

References

Conformational Analysis of (-)-Neoisomenthol and its Diastereomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the conformational analysis of (-)-neoisomenthol and its three diastereomers: (-)-menthol, (+)-isomenthol, and (+)-neomenthol. A thorough understanding of the three-dimensional structure and conformational equilibria of these substituted cyclohexanes is critical in fields ranging from natural product chemistry to drug design, where stereochemistry dictates molecular interactions and biological activity. This document details the structural analysis of these isomers through the integration of experimental NMR spectroscopy and computational DFT modeling, presenting key quantitative data, experimental methodologies, and the logical frameworks underpinning conformational assignments.

Introduction to Menthol (B31143) Isomers

The monoterpene alcohol 2-isopropyl-5-methylcyclohexanol, commonly known as menthol, possesses three stereocenters, giving rise to four pairs of enantiomers (eight stereoisomers in total).[1] The four diastereomers—menthol, isomenthol, neomenthol, and neoisomenthol (B150136)—exhibit distinct physical properties and biological activities, largely governed by the spatial arrangement of their hydroxyl, methyl, and isopropyl substituents on the cyclohexane (B81311) ring.[1] Their stable conformations are predominantly chair-like, and the relative orientation (axial or equatorial) of the three substituents dictates the overall steric energy and conformational preference of each isomer.

Principles of Cyclohexane Conformation

The stability of a substituted cyclohexane in its chair conformation is primarily determined by the steric strain arising from 1,3-diaxial interactions. These are repulsive steric interactions between an axial substituent and the two axial hydrogens (or other groups) located on the same face of the ring, three carbons away.[2][3] To quantify this strain, the concept of "A-values" is employed. An A-value represents the Gibbs free energy difference (ΔG°) between a conformation where a substituent is in the axial position versus the equatorial position.[4] Larger A-values indicate a stronger preference for the equatorial position to minimize steric strain.

Table 1: Steric Strain A-Values for Cyclohexane Substituents

SubstituentA-Value (kcal/mol)
Methyl (-CH₃)1.70
Hydroxyl (-OH)0.87
Isopropyl (-CH(CH₃)₂)2.15
Data sourced from references[5][6]. Note: A-values can vary slightly depending on the experimental conditions and solvent.

Conformational Analysis of Diastereomers

The preferred conformation for each diastereomer is the one that minimizes the sum of steric energies from 1,3-diaxial interactions. The analysis involves drawing the two possible chair conformations for each isomer, identifying the axial substituents in each, and summing their A-values to estimate the total steric strain.

(-)-Menthol: The Most Stable Isomer

(-)-Menthol is the most stable of the diastereomers because it can adopt a chair conformation where all three substituents—methyl, hydroxyl, and isopropyl—occupy equatorial positions.[7] This arrangement completely avoids unfavorable 1,3-diaxial interactions, resulting in a highly stable conformer. The alternative chair flip would place all three bulky groups in axial positions, a conformation of prohibitively high energy.

(+)-Isomenthol

For isomenthol, one chair conformer places the hydroxyl group in an axial position while the methyl and isopropyl groups are equatorial. The flipped conformer has an equatorial hydroxyl group but axial methyl and isopropyl groups. The conformer with only the axial hydroxyl group is significantly more stable.

(+)-Neomenthol

In the case of neomenthol, the most stable conformation positions the bulky isopropyl and methyl groups equatorially, forcing the smaller hydroxyl group into an axial position.[7][8] The alternative conformation, with an equatorial hydroxyl group, would require both the methyl and isopropyl groups to be axial, resulting in substantial steric strain.

This compound

This compound presents the most complex equilibrium. In one chair form, the isopropyl group is equatorial, while the methyl and hydroxyl groups are axial. In the flipped conformation, the isopropyl group is axial, while the methyl and hydroxyl groups are equatorial. The similar steric strain in both conformations leads to a dynamic equilibrium. Experimental evidence from NMR spectroscopy, specifically a measured ³J(H3,H2) coupling constant of 6.3 Hz, suggests that both chair conformations exist in a nearly equally populated equilibrium in solution. This highlights a scenario where computational energy differences may be small and experimental data is crucial for an accurate description.

Quantitative Conformational Data

The following tables summarize the estimated energy differences between the two chair conformers for each diastereomer and the key NMR coupling constants that provide experimental evidence for these conformational preferences.

Table 2: Estimated Conformational Free Energy Differences (ΔG°)

DiastereomerMore Stable Conformer (Substituent Positions)Less Stable Conformer (Substituent Positions)Estimated ΔG° (kcal/mol)Predicted Population of More Stable Conformer (%)
(-)-Menthol Me (eq), OH (eq), iPr (eq)Me (ax), OH (ax), iPr (ax)~4.72>99.9%
(+)-Isomenthol Me (eq), OH (ax), iPr (eq)Me (ax), OH (eq), iPr (ax)~3.02~99.4%
(+)-Neomenthol Me (eq), OH (ax), iPr (eq)Me (ax), OH (eq), iPr (ax)~3.02~99.4%
This compound Me (ax), OH (ax), iPr (eq)Me (eq), OH (eq), iPr (ax)~-0.42~45% (eq-iPr) vs 55% (ax-iPr)
Note: ΔG° values are estimated based on the summation of A-values from Table 1 for all 1,3-diaxial interactions. A negative value for neoisomenthol indicates a slight preference for the conformer with the axial isopropyl group based solely on A-values, though experimental data suggests a near 50:50 mixture.

Table 3: Key Experimental ³JHH NMR Coupling Constants

DiastereomerCoupling ConstantValue (Hz)Interpretation
This compound ³J(H3,H2)6.3Indicates an average of axial-axial and equatorial-equatorial couplings, supporting a nearly 50:50 equilibrium of the two chair conformers.
(+)-Neomenthol ³J(H4,H8)9.1A large coupling constant indicative of a dominant rotamer for the isopropyl group.[4]
(+)-Isomenthol ³J(H4,H8)4.2Suggests conformational averaging of the isopropyl group rotamers.[4]
(-)-Menthol ³J(H4,H8)2.5Indicates a dominant rotamer for the isopropyl group.[4]

Experimental and Computational Protocols

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations is essential for a comprehensive conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the dominant conformation and conformational equilibria of the menthol isomers in solution.

  • Methodology:

    • Sample Preparation: Samples of each diastereomer are prepared at a concentration of approximately 50 mM in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

    • Data Acquisition: A suite of NMR experiments is performed on a high-field spectrometer (e.g., 400 MHz). This includes:

      • 1D ¹H NMR for chemical shift and coupling constant determination.

      • 2D COSY (Correlation Spectroscopy) to establish proton-proton connectivities.

      • 2D HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • Data Analysis: The key parameters for conformational analysis are the vicinal proton-proton coupling constants (³JHH). The magnitude of these constants is related to the dihedral angle between the coupled protons via the Karplus equation. Large couplings (~8-12 Hz) typically indicate an axial-axial relationship (dihedral angle ~180°), while small couplings (~1-4 Hz) suggest axial-equatorial or equatorial-equatorial relationships. For molecules in rapid equilibrium, the measured coupling constant is a population-weighted average of the values for the individual conformers.

Computational Modeling (Density Functional Theory)
  • Objective: To calculate the geometries, relative energies, and NMR chemical shifts of the possible conformers of each diastereomer.

  • Methodology:

    • Conformer Generation: Initial 3D structures for all possible chair conformers and significant rotamers of the isopropyl group are generated.

    • Geometry Optimization and Energy Calculation: Quantum mechanical calculations are performed using Density Functional Theory (DFT). A common and effective level of theory for this analysis is the B3LYP functional with the 6-31G(d,p) basis set. This process optimizes the geometry of each conformer to find its lowest energy state.

    • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to derive thermodynamic data, including the Gibbs free energy (G).

    • Data Analysis: The relative Gibbs free energies (ΔG°) of the conformers are compared to predict their relative populations at a given temperature (e.g., 298 K). Calculated NMR chemical shifts (using methods like GIAO) can be correlated with experimental spectra to aid in peak assignment and confirm structural models.

Visualization of Workflows and Relationships

To clarify the process and logic of conformational analysis, the following diagrams are provided.

G cluster_input Input cluster_methods Methodology cluster_analysis Data Analysis cluster_output Output Isomers Menthol Diastereomers (Neoisomenthol, etc.) NMR NMR Spectroscopy (¹H, COSY, HSQC) Isomers->NMR DFT Computational Modeling (DFT: B3LYP/6-31G(d,p)) Isomers->DFT Coupling Coupling Constant Analysis (³JHH, Karplus Eq.) NMR->Coupling Energy Relative Energy Calculation (ΔG°) DFT->Energy Assignment Conformational Assignment (Major/Minor Conformers, Equilibrium) Coupling->Assignment Energy->Assignment

Caption: General workflow for the conformational analysis of menthol isomers.

G Conformer Chair Conformer Positions Substituent Positions (Axial vs. Equatorial) Conformer->Positions determines Interactions 1,3-Diaxial Interactions Positions->Interactions leads to Strain Total Steric Strain (Sum of A-Values) Interactions->Strain quantified by Energy Relative Conformational Energy (ΔG°) Strain->Energy determines Stability Predicted Stability & Population Energy->Stability predicts

Caption: Logical relationship of steric strain in determining conformer stability.

Conclusion

The conformational analysis of this compound and its diastereomers reveals a landscape of varying stability dictated by the steric demands of the methyl, hydroxyl, and isopropyl substituents. While (-)-menthol enjoys a strain-free conformation with all substituents equatorial, the other isomers exhibit a balance of steric forces, leading to distinct conformational preferences. This compound is a particularly compelling case, where the energetic difference between its two chair conformers is minimal, resulting in a dynamic equilibrium observable through NMR spectroscopy. For professionals in drug development, such detailed conformational insights are paramount, as the specific three-dimensional shape of a molecule is often the primary determinant of its ability to bind to a biological target and elicit a pharmacological response. The integrated approach of high-field NMR and DFT modeling provides a robust framework for elucidating these critical structural details.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereochemistry of the Four Menthol (B31143) Isomers

This technical guide provides a comprehensive overview of the stereochemistry of the four principal diastereomers of menthol: menthol, isomenthol, neomenthol, and neoisomenthol. It details their structural relationships, thermodynamic stability, and physicochemical properties, and provides detailed experimental protocols for their analytical separation and characterization.

Introduction to Menthol Stereochemistry

Menthol (2-isopropyl-5-methylcyclohexanol) is a cyclic monoterpene alcohol with three chiral centers, giving rise to a total of eight stereoisomers (four pairs of enantiomers).[1][2] These stereoisomers are grouped into four diastereomeric pairs: menthol, isomenthol, neomenthol, and neoisomenthol.[1] The spatial arrangement of the hydroxyl (-OH), methyl (-CH₃), and isopropyl (-CH(CH₃)₂) groups on the cyclohexane (B81311) ring dictates the distinct physicochemical and sensory properties of each isomer.[3]

The most stable and common isomer is (-)-menthol, where all three substituent groups occupy equatorial positions in the chair conformation of the cyclohexane ring, minimizing steric hindrance.[4] The stereochemical relationships between the isomers are crucial for their synthesis, purification, and application, particularly in the pharmaceutical and flavor industries where specific isomers exhibit desired biological activities or sensory profiles.[1][5]

Stereoisomeric Relationships

The eight stereoisomers of menthol are interrelated as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images).[1] The four diastereomers discussed in this guide each exist as a pair of enantiomers, denoted by (+) and (-) based on the direction they rotate plane-polarized light.

Caption: Stereochemical relationships of the four menthol diastereomeric pairs.

Data Presentation: Physicochemical Properties and Stability

The spatial orientation of the substituent groups significantly influences the physical properties and thermodynamic stability of the menthol stereoisomers. While enantiomers share identical physical properties like melting and boiling points, diastereomers exhibit distinct values.[3] The relative stability of the isomers is primarily determined by the steric strain arising from axial versus equatorial positioning of the bulky substituent groups.

Physicochemical Properties
Property(-)-Menthol(+)-Isomenthol(+)-Neomenthol(+)-Neoisomenthol
IUPAC Name (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol(1R,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol(1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol[1](1R,2R,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol[6]
Melting Point (°C) 41 to 4382.551-8
Boiling Point (°C) 216[2]218212214
Specific Rotation ([α]D) -50° (Ethanol)+24° (Ethanol)+20° (Ethanol)+2.2° (Ethanol)

Note: Data compiled from various sources. Exact values may vary slightly based on experimental conditions.

Thermodynamic Stability

The thermodynamic stability of the menthol isomers decreases in the order: Menthol > Isomenthol > Neomenthol > Neoisomenthol. This is primarily due to the increasing number of bulky groups in the sterically unfavorable axial position.

StereoisomerConformer DescriptionRelative Free Energy (kcal/mol)
Menthol Chair, all equatorial (1eq, 2eq, 5eq)0.00[7]
Neomenthol Chair, hydroxyl axial (1ax, 2eq, 5eq)0.5 - 1.0[7]
Isomenthol Chair, isopropyl axial (1eq, 2ax, 5eq)1.5 - 2.0[7]
Neoisomenthol Equilibrium of two chair conformers2.0 - 2.5[7]

Note: Energy ranges are approximate and can vary depending on the level of theory and solvent model used in DFT calculations.[7]

Experimental Protocols

The separation and identification of menthol stereoisomers are critical for quality control and research. Gas chromatography and NMR spectroscopy are powerful techniques for this purpose.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the separation and quantification of all eight menthol stereoisomers.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Columns: A tandem column setup is highly effective, using two different chiral capillary columns to achieve baseline separation. For example, a CycloSil-B column followed by a BGB-175 column.[8][9]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 180°C at a rate of 2-4°C/min. Hold at 180°C for 5 minutes.[3]

  • Injection Mode: Split (e.g., 50:1 split ratio).[3]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Mass Range: Scan from m/z 40 to 200.[3]

    • Ion Source Temperature: 230°C.[3]

  • Data Analysis: Identify each stereoisomer by its unique retention time and confirm its identity by comparing its mass spectrum to a reference library. Quantify by integrating the peak area.[3]

GCMS_Workflow sample Sample Preparation (Dilution in Solvent) injection GC Injection (Split Mode) sample->injection separation Tandem Chiral Column Separation (e.g., CycloSil-B + BGB-175) injection->separation ionization MS Ionization (Electron Ionization, 70 eV) separation->ionization detection Mass Analysis (m/z 40-200) ionization->detection analysis Data Analysis (Retention Time & Mass Spectra) detection->analysis

Caption: Experimental workflow for chiral GC/MS analysis of menthol isomers.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for determining the relative stereochemistry and conformational preferences of the menthol isomers in solution.[10][11] Both ¹H and ¹³C NMR are used, often in combination with 2D techniques like COSY and HSQC.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a few milligrams of the purified isomer in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Analysis:

    • The chemical shifts and, critically, the ³JHH coupling constants are diagnostic of the stereochemistry.

    • Large trans-diaxial coupling constants (J > 10 Hz) are indicative of axial protons, helping to define the chair conformation and the relative configuration of substituents.[12]

  • ¹³C NMR Analysis:

    • The high resolution of ¹³C NMR is advantageous for differentiating isomers, even in a mixture.[10]

    • Chemical shifts are sensitive to the steric environment. For example, the chemical shifts of the prochiral methyl groups of the isopropyl substituent can be used to differentiate isomers.[10]

  • Computational Correlation: The experimental NMR data is often correlated with data from Density Functional Theory (DFT) calculations to confirm assignments and determine the most stable conformers.[10][13]

Conclusion

The stereochemistry of the four main menthol isomers—menthol, isomenthol, neomenthol, and neoisomenthol—is a classic example of how subtle changes in 3D structure lead to significant differences in physical, chemical, and biological properties.[5] A thorough understanding of their stereochemical relationships and conformational preferences, supported by robust analytical methodologies like chiral GC-MS and NMR spectroscopy, is essential for professionals in drug development, flavor chemistry, and scientific research.

References

The Biosynthesis of (-)-Menthol: A Technical Guide on the Core Pathway and the Role of (-)-Neoisomenthol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of (-)-menthol, the principal component of peppermint (Mentha x piperita) essential oil. It details the enzymatic steps, the role of key isomers such as (-)-neoisomenthol, and presents quantitative data and experimental protocols relevant to researchers in natural product synthesis, enzyme engineering, and drug development.

The Core Biosynthetic Pathway of (-)-Menthol

The biosynthesis of (-)-menthol from primary metabolism is a complex, eight-step enzymatic process that establishes three chiral centers on a p-menthane (B155814) skeleton.[1][2] The pathway is initiated in the plastids and involves subsequent reactions in the endoplasmic reticulum and cytoplasm of the secretory cells of peppermint glandular trichomes.[3][4]

The pathway begins with the universal monoterpene precursor, geranyl diphosphate (B83284) (GPP), which is cyclized to (-)-(4S)-limonene.[1] This is the first committed step of the pathway. Following the initial cyclization, a series of oxidation-reduction and isomerization reactions occur.[1] A key sequence of events involves an allylic oxidation followed by a conjugate reduction scheme to yield (-)-menthol.[1]

Menthol_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm/Mitochondria GPP Geranyl Diphosphate (GPP) Limonene (-)-Limonene GPP->Limonene Limonene Synthase (LS) Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol Limonene-3-hydroxylase (L3H) (CYP450) Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone (-)-trans-isopiperitenol Dehydrogenase (IPD) Isopulegone (+)-cis-Isopulegone Isopiperitenone->Isopulegone (-)-Isopiperitenone Reductase (IPR) Pulegone (B1678340) (+)-Pulegone Isopulegone->Pulegone (+)-cis-isopulegone Isomerase (IPGI) Menthone (-)-Menthone (B42992) Pulegone->Menthone Pulegone Reductase (PR) (Major Product) Isomenthone (+)-Isomenthone Pulegone->Isomenthone Pulegone Reductase (PR) (Minor Product) Menthofuran (+)-Menthofuran Pulegone->Menthofuran Menthofuran Synthase (Side Reaction) Menthol (B31143) (-)-Menthol Menthone->Menthol (-)-Menthone Reductase (MMR) (Major Product) Neomenthol (+)-Neomenthol Menthone->Neomenthol (-)-Menthone:(+)-Neomenthol Reductase (MNMR) (Minor Product) Isomenthol (+)-Isomenthol Isomenthone->Isomenthol (-)-Menthone:(+)-Neomenthol Reductase (MNMR) Neoisomenthol (+)-Neoisomenthol Isomenthone->Neoisomenthol (-)-Menthone Reductase (MMR)

The Role of this compound and Other Isomers

While (-)-menthol is the most abundant and commercially desirable isomer, several other stereoisomers are produced in smaller quantities, including (+)-neomenthol, (+)-isomenthol, and (+)-neoisomenthol.[5][6] These minor isomers arise from the substrate specificity and stereoselectivity of the reductases acting on (-)-menthone and its isomer, (+)-isomenthone.[5]

(+)-Pulegone reductase (PR) reduces (+)-pulegone to produce primarily (-)-menthone, but also a smaller amount of (+)-isomenthone.[7][8] Subsequently, two distinct menthone reductases with different stereospecificities act on these ketones:

  • (-)-Menthone Reductase (MMR) : This enzyme primarily reduces (-)-menthone to (-)-menthol.[5] It also acts on (+)-isomenthone to produce (+)-neoisomenthol.[5]

  • (-)-Menthone:(+)-Neomenthol Reductase (MNMR) : This enzyme reduces (-)-menthone to (+)-neomenthol and (+)-isomenthone to (+)-isomenthol.[5]

The relative activities of these reductases determine the final ratio of menthol isomers in the essential oil. This compound is a natural product found in peppermint oil and is formed from the reduction of (+)-isomenthone by MMR.[5][9] Although a minor component, its presence is an indicator of the biosynthetic processes occurring in the plant.

Quantitative Data on Biosynthetic Enzymes

The following tables summarize the kinetic parameters and product distributions for key enzymes in the (-)-menthol biosynthetic pathway.

Table 1: Kinetic Parameters of (-)-Menthol Biosynthesis Enzymes

EnzymeSubstrateKm (µM)kcat (s-1)CofactorpH OptimumSource
(-)-trans-isopiperitenol Dehydrogenase (IPD)(-)-trans-isopiperitenol72 ± 10~0.002NAD+10[10]
(-)-trans-carveol1.8 ± 0.20.02NAD+10[10]
(-)-Isopiperitenone Reductase (IPR)(-)-Isopiperitenone1.01.3NADPH5.5
Pulegone Reductase (PR) from M. piperita(+)-Pulegone2.31.8NADPH5.0
(-)-Menthone Reductase (MMR)(-)-Menthone3.00.6NADPH7.0[5]
(+)-Isomenthone41-NADPH7.0[5]
NADPH0.12--7.0[5]
(-)-Menthone:(+)-Neomenthol Reductase (MNMR)(-)-Menthone6740.06NADPH9.3[5]
(+)-Isomenthone>1000-NADPH9.3[5]
NADPH10--9.3[5]

Table 2: Product Distribution of Menthone Reductases

EnzymeSubstrateProduct(s)Product Ratio (%)Source
(-)-Menthone Reductase (MMR)(-)-Menthone(-)-Menthol95[5]
(+)-Neomenthol5[5]
(+)-Isomenthone(+)-Neoisomenthol87[5]
(+)-Isomenthol13[5]
(-)-Menthone:(+)-Neomenthol Reductase (MNMR)(-)-Menthone(+)-Neomenthol94[5]
(-)-Menthol6[5]
(+)-Isomenthone(+)-Isomenthol86[5]
(+)-Neoisomenthol14[5]

Experimental Protocols

Heterologous Expression and Purification of Menthone Reductases

This protocol is adapted from methodologies for expressing and purifying Mentha piperita enzymes in E. coli.

Enzyme_Purification_Workflow start Gene Synthesis and Cloning (Codon-optimized for E. coli, subcloned into pET vector with His-tag) transformation Transformation into E. coli Expression Strain (e.g., BL21(DE3)) start->transformation culture Culture Growth (LB medium with antibiotic, 37°C until OD600 ~0.6) transformation->culture induction Induction of Protein Expression (e.g., IPTG, incubate at lower temp, e.g., 18°C, overnight) culture->induction harvest Cell Harvest (Centrifugation) induction->harvest lysis Cell Lysis (Sonication in lysis buffer) harvest->lysis clarification Clarification of Lysate (Centrifugation) lysis->clarification purification Affinity Chromatography (Ni-NTA resin) clarification->purification elution Elution (Imidazole gradient) purification->elution analysis Purity Analysis (SDS-PAGE) elution->analysis end Purified Enzyme analysis->end

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • pET expression vector with a His-tag

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Wash buffer (lysis buffer with 20 mM imidazole)

  • Elution buffer (lysis buffer with 250 mM imidazole)

  • SDS-PAGE reagents

Procedure:

  • Gene Synthesis and Cloning: Synthesize the codon-optimized gene for the target menthone reductase and clone it into a pET vector containing a C-terminal His6-tag.

  • Transformation: Transform the expression construct into a suitable E. coli strain.

  • Culture and Induction: Grow the transformed cells in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and incubate at a lower temperature (e.g., 18°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication on ice.

  • Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA column. Wash the column with wash buffer and elute the His-tagged protein with elution buffer.

  • Analysis: Analyze the purity of the eluted fractions by SDS-PAGE.

Enzyme Assay for Menthone Reductases

This assay measures the activity of menthone reductases by monitoring the oxidation of NADPH.

Materials:

  • Purified menthone reductase

  • Assay buffer (e.g., 50 mM KH2PO4, pH 7.0 for MMR, or 50 mM glycine-NaOH, pH 9.3 for MNMR)

  • (-)-Menthone or (+)-isomenthone (substrate)

  • NADPH (cofactor)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, substrate, and NADPH.

  • Initiate the reaction by adding the purified enzyme.

  • Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADPH) at a constant temperature.

  • Calculate the reaction rate from the linear portion of the absorbance vs. time plot.

  • To determine kinetic parameters, vary the substrate concentration while keeping the NADPH concentration constant, and vice versa.

GC-MS Analysis of Peppermint Essential Oil

This protocol outlines the general steps for the analysis of the chemical composition of peppermint essential oil.

Materials:

  • Peppermint essential oil sample

  • Diethyl ether or hexane (B92381) (solvent)

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-WAX or equivalent)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the essential oil (e.g., 1%) in the chosen solvent. Dry the solution with anhydrous sodium sulfate.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Column: DB-WAX (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)

    • Oven Temperature Program: An example program is an initial temperature of 60°C for 2 minutes, then ramp to 240°C at a rate of 3°C/minute, and hold for 10 minutes.

    • Carrier Gas: Helium

    • MS Detector: Operate in electron ionization (EI) mode (70 eV) with a scan range of m/z 40-400.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis: Identify the components by comparing their mass spectra and retention times with those of authentic standards and with spectral libraries (e.g., NIST). Quantify the relative amounts of each component by peak area normalization.

Conclusion

The biosynthesis of (-)-menthol is a well-characterized pathway involving a series of stereospecific enzymatic reactions. The formation of minor isomers, such as this compound, is a direct consequence of the substrate and stereoselectivity of the pulegone and menthone reductases. A thorough understanding of these enzymes, supported by detailed quantitative data and robust experimental protocols, is crucial for applications in metabolic engineering to enhance (-)-menthol production and for the synthesis of novel, high-value chiral compounds for the pharmaceutical and flavor industries.

References

chemical structure and CAS number for (-)-Neoisomenthol

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant biological data of (-)-Neoisomenthol. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Structure and CAS Number

This compound is a naturally occurring monoterpene alcohol. It is one of the eight stereoisomers of menthol (B31143).

Chemical Formula: C₁₀H₂₀O

Molecular Weight: 156.27 g/mol

CAS Number: 64282-88-8

IUPAC Name: (1S,2S,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol

SMILES: C[C@H]1CC--INVALID-LINK--O">C@HC(C)C

Structure:

Physicochemical Properties

A summary of the key physicochemical properties of menthol isomers is presented in the table below. Specific data for this compound is often reported as part of studies on the mixture of menthol isomers.

PropertyValueReference
Boiling Point~212 °C[General Menthol Data]
Melting PointData not readily available
SolubilitySoluble in ethanol (B145695), ether, and other organic solvents; sparingly soluble in water.[General Menthol Data]

Biological Activity

This compound, like other menthol stereoisomers, is known for its biological activity, particularly its interaction with temperature-sensitive transient receptor potential (TRP) channels.

Interaction with TRPM8

The primary molecular target for the cooling sensation of menthol isomers is the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel. Activation of TRPM8 by agonists like this compound leads to an influx of calcium and sodium ions, depolarizing sensory neurons and eliciting a cooling sensation.

While specific quantitative data for the activation of TRPM8 by this compound is limited in publicly available literature, a study on its enantiomer, (+)-neoisomenthol, provides valuable insight into the structure-activity relationship. The study reported the following EC₅₀ value for (+)-neoisomenthol in activating the human TRPM8 channel:

CompoundEC₅₀ (µM) at +80 mV
(+)-Neoisomenthol~206

Data from a study on menthol stereoisomers and TRPM8 activation.[1][2] It is important to note that the potency of stereoisomers can vary significantly.

Anti-inflammatory and Analgesic Properties

This compound has been reported to possess anti-inflammatory and analgesic properties.[3] These effects are likely mediated, at least in part, through its interaction with TRPM8 and potentially other signaling pathways involved in pain and inflammation. Further research is needed to fully elucidate the specific mechanisms of action for the (-)-neoisomenthorl isomer.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis

Objective: To separate and identify this compound from a mixture of menthol stereoisomers.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Chiral capillary column (e.g., β-cyclodextrin-based).

Procedure:

  • Sample Preparation: Dissolve the sample containing the menthol isomers in a suitable solvent (e.g., hexane (B92381) or ethanol) to a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the prepared sample into the GC with a split ratio (e.g., 1:50). The injector temperature is typically set to 250°C.

  • Chromatographic Separation:

    • Oven Program: Start at an initial temperature (e.g., 60°C), hold for a few minutes, then ramp the temperature at a specific rate (e.g., 2°C/min) to a final temperature (e.g., 180°C) and hold.

    • Carrier Gas: Use helium at a constant flow rate.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Scan a mass range of m/z 40-300.

  • Data Analysis: Identify the peaks corresponding to each isomer based on their retention times and mass spectra. The elution order will depend on the specific chiral column used.

Whole-Cell Patch-Clamp Electrophysiology for TRPM8 Activation

Objective: To measure the activation of TRPM8 channels by this compound in a cellular model.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPM8.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, pH adjusted to 7.2 with CsOH.

  • Ligand Solution: Prepare a stock solution of this compound in ethanol and dilute to the desired final concentrations in the external solution on the day of the experiment.

Procedure:

  • Cell Culture: Grow HEK293-TRPM8 cells on glass coverslips.

  • Recording:

    • Transfer a coverslip to a recording chamber on an inverted microscope and perfuse with the external solution.

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a membrane potential of -60 mV.

    • Apply voltage ramps (e.g., from -80 mV to +80 mV) to elicit currents.

  • Ligand Application: Perfuse the cells with solutions containing different concentrations of this compound.

  • Data Acquisition and Analysis:

    • Record the current responses at different ligand concentrations.

    • Plot the peak current amplitudes against the ligand concentration and fit the data with a Hill equation to determine the EC₅₀ value.[1][2]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the activation of the TRPM8 channel by an agonist like this compound and the general workflow for its analysis.

TRPM8_Activation cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TRPM8_closed TRPM8 Channel (Closed) Inactive State TRPM8_open TRPM8 Channel (Open) Active State TRPM8_closed->TRPM8_open Conformational Change Ca_ion Ca²⁺ TRPM8_open->Ca_ion Influx Na_ion Na⁺ TRPM8_open->Na_ion Influx Neoisomenthol This compound Neoisomenthol->TRPM8_closed Binds to channel Depolarization Depolarization Ca_ion->Depolarization Na_ion->Depolarization Neuron_Signal Neuronal Signal (Cooling Sensation) Depolarization->Neuron_Signal

Caption: Simplified signaling pathway of TRPM8 activation by this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_bioactivity Biological Activity Assessment Synthesis Enantioselective Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification Structure_ID Structural Identification (NMR, MS) Purification->Structure_ID Purity_Analysis Purity & Isomer Separation (Chiral GC-MS) Structure_ID->Purity_Analysis In_Vitro_Assay In Vitro Assays (e.g., TRPM8 Patch-Clamp) Purity_Analysis->In_Vitro_Assay In_Vivo_Study In Vivo Studies (e.g., Analgesia Models) In_Vitro_Assay->In_Vivo_Study

References

A Technical Guide to the Solubility and Stability of (-)-Neoisomenthol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (-)-Neoisomenthol in a range of common organic solvents. This information is critical for researchers and professionals involved in the development of pharmaceuticals, fragrances, and other applications where this compound is utilized. The data presented here has been compiled from various scientific sources to ensure accuracy and relevance.

Introduction to this compound

This compound is a stereoisomer of menthol (B31143), a naturally occurring cyclic monoterpene alcohol. It is known for its characteristic minty aroma and cooling sensation. As with other menthol isomers, its physical and chemical properties, including solubility and stability, are crucial for its effective formulation and application. Understanding these properties is essential for predicting its behavior in various solvent systems and for ensuring the shelf-life and efficacy of final products.

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) or a key formulation component like this compound is a fundamental parameter that influences its bioavailability, formulation design, and manufacturing processes.

Qualitative Solubility Profile

This compound is generally characterized as being very soluble in alcohols and acetone, and practically insoluble in water.[1][2] Its solubility in other organic solvents varies depending on the polarity of the solvent.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of Neoisomenthol in various common organic solvents at 25°C. Please note that the available data does not specify the exact stereoisomer; however, the provided CAS number (491-02-1) corresponds to neoisomenthol. This data should be considered a close approximation for this compound.

Solvent ClassificationSolvent NameSolubility at 25°C (g/L)
Alcohols Methanol1354.99
Ethanol1574.7
Isopropanol1652.86
Ketones Acetone884.3
Esters Ethyl Acetate584.92
Hydrocarbons n-Hexane347.01
Cyclohexane584.71
Toluene296.53
Ethers Tetrahydrofuran (THF)3091.57
1,4-Dioxane1786.57
Chlorinated Solvents Dichloromethane1290.71
Chloroform1896.7
Amides Dimethylformamide (DMF)446.81
Sulfoxides Dimethyl Sulfoxide (DMSO)491.86
Nitrile Acetonitrile1140.2

Data sourced from Scent.vn, which provides a comprehensive list of solubility data for Neoisomenthol.

Stability of this compound

The stability of this compound is a critical factor for ensuring the quality, safety, and efficacy of products throughout their shelf life. Degradation can lead to loss of potency and the formation of potentially harmful impurities. This compound, like other menthol isomers, is susceptible to degradation under certain conditions. It is considered the least stable conformer of menthol.

Key Degradation Pathways

The primary degradation pathways for menthol isomers, including this compound, are influenced by factors such as temperature, pH, and the presence of catalysts.

  • Acidic Conditions: Under acidic conditions, the main degradation pathway is dehydration, which leads to the formation of menthene isomers.[3]

  • Basic Conditions: In the presence of a base, particularly at elevated temperatures, this compound can undergo epimerization, converting it into its other stereoisomers (e.g., (-)-menthol, (-)-isomenthol, and (+)-neomenthol).[3]

  • Thermal Stress: Elevated temperatures can promote isomerization to the more stable menthol isomers.[4]

  • Oxidation: As a secondary alcohol, this compound can be oxidized to the corresponding ketone, neoisomenthone.

General Storage Recommendations

To ensure the stability of this compound, it is recommended to store it in a cool, dry place, protected from light and in a tightly sealed container to prevent oxidation and sublimation.[2]

Experimental Protocols

This section outlines general methodologies for determining the solubility and stability of this compound. These protocols can be adapted based on specific laboratory capabilities and the intended application.

Solubility Determination

A common method for determining the solubility of a compound in a specific solvent is the isothermal shake-flask method.

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 25°C) A->B C Agitate for a set period (e.g., 24-48h) B->C D Allow undissolved solid to settle C->D E Withdraw and filter supernatant D->E F Quantify concentration (e.g., GC, HPLC) E->F

Figure 1: Isothermal Shake-Flask Solubility Determination Workflow.

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container.

  • Equilibration: The mixture is placed in a constant temperature bath and agitated (e.g., using a shaker) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is allowed to stand at the same temperature until the undissolved solid has settled.

  • Sampling: A clear aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a membrane filter (e.g., 0.45 µm) to remove any suspended particles.

  • Quantification: The concentration of this compound in the filtered solution is determined using a validated analytical method, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID).

Stability Study (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solutions of this compound in solvent B Acidic (e.g., HCl) A->B C Basic (e.g., NaOH) A->C D Oxidative (e.g., H2O2) A->D E Thermal (e.g., 60°C) A->E F Photolytic (e.g., UV light) A->F G Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Use stability-indicating method (HPLC/GC) G->H I Identify and quantify degradants H->I

Figure 2: Forced Degradation Study Workflow.

Methodology:

  • Solution Preparation: Prepare solutions of this compound in the desired organic solvent at a known concentration.

  • Stress Conditions: Expose the solutions to various stress conditions as outlined in ICH guidelines, including:

    • Acidic Hydrolysis: Add a small amount of a concentrated acid (e.g., HCl) and heat.

    • Basic Hydrolysis: Add a small amount of a concentrated base (e.g., NaOH) and heat.

    • Oxidation: Add an oxidizing agent (e.g., hydrogen peroxide).

    • Thermal Stress: Store the solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the solution to UV light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC or GC) to separate the parent compound from any degradation products.

  • Quantification: Quantify the amount of this compound remaining and identify and quantify any major degradation products.

Conclusion

This technical guide provides essential data on the solubility and stability of this compound in common organic solvents. The quantitative solubility data presented will aid in the selection of appropriate solvent systems for formulation and manufacturing. The discussion on stability highlights the key degradation pathways and provides a framework for conducting stability studies to ensure product quality and shelf-life. It is important for researchers and formulators to consider these properties to optimize the performance and stability of their this compound-containing products. Further studies to determine temperature-dependent solubility and quantitative degradation kinetics would be beneficial for more precise formulation development.

References

A Technical Guide to the Historical Context of Menthol Isomer Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical landscape of the discovery and synthesis of menthol's various isomers. From its early isolation to the development of sophisticated industrial-scale stereoselective syntheses, this document provides a comprehensive overview of the key scientific milestones, experimental methodologies, and the evolution of our understanding of this commercially significant monoterpene.

Introduction: The Emergence of a Cooling Compound

Menthol (B31143), a cyclic monoterpene alcohol, has been known for its characteristic cooling sensation and minty aroma for centuries, with evidence of its use in Japan for over 2,000 years.[1] However, its formal entry into Western science occurred in 1771 when it was first isolated by the German physician and botanist Hieronymus David Gaubius.[1][2] Early characterizations of the compound were later conducted by scientists such as Oppenheim, Beckett, Moriya, and Atkinson.[1][2] The naturally occurring form, (-)-menthol, is the most commercially desirable of its eight stereoisomers due to its potent cooling effect. The increasing global demand for (-)-menthol has driven significant innovation in synthetic organic chemistry, leading to the development of several ingenious industrial processes to produce this single enantiomer on a large scale.

The Stereoisomers of Menthol: A Comparative Overview

Menthol possesses three chiral centers, giving rise to four pairs of enantiomers: menthol, isomenthol, neomenthol, and neoisomenthol (B150136). The physical properties of these stereoisomers vary significantly, which is a critical consideration in their separation and application.

StereoisomerEnantiomerMelting Point (°C)Boiling Point (°C)Specific Rotation [α]D
Menthol (-)-Menthol42-45214.6-50° (in Ethanol)
(+)-Menthol42-43214.6+50° (in Ethanol)
Isomenthol (-)-Isomenthol81.5218-24° (in Ethanol)
(+)-Isomenthol80-81218+24° (in Ethanol)
Neomenthol (-)-Neomenthol-15212-16° (in Ethanol)
(+)-Neomenthol-17212+20.4° (in Ethanol)
Neoisomenthol (-)-Neoisomenthol-8214-216-
(+)-Neoisomenthol--+2.3° (in Ethanol)

Note: Data compiled from multiple sources. Exact values may vary slightly depending on the source and experimental conditions.

Historical Timeline of Key Discoveries and Syntheses

The journey from the initial isolation of menthol to its large-scale industrial synthesis is marked by several pivotal moments:

  • 1771: Hieronymus David Gaubius first isolates menthol from peppermint oil.[1][2]

  • 1861: F. L. Alphonse Oppenheim gives the compound the name "menthol".[2]

  • Early 20th Century: The structure and stereochemistry of menthol and its isomers are elucidated through the work of numerous chemists.

  • 1974: Haarmann & Reimer (now Symrise) files a groundbreaking patent for the industrial-scale synthesis of l-menthol (B7771125), marking a significant shift from reliance on natural sources.[3]

  • 1983: Takasago International Corporation successfully establishes the first industrial asymmetric process for l-menthol synthesis, a landmark achievement in catalysis.[4]

  • 2001: Ryōji Noyori is awarded the Nobel Prize in Chemistry, in part for his work on chirally catalyzed hydrogenation reactions, which was fundamental to the Takasago process.

  • 2012: BASF commences production at its large-scale l-menthol synthesis plant in Ludwigshafen, Germany, utilizing its expertise in citral (B94496) chemistry.[5]

Major Industrial Synthesis Routes: A Technical Deep Dive

The global demand for (-)-menthol has spurred the development of three primary industrial synthesis routes, each with its unique chemical strategy.

The Symrise (Haarmann & Reimer) Process: Racemic Resolution

This classic approach begins with the synthesis of thymol (B1683141) from m-cresol (B1676322), followed by hydrogenation to a racemic mixture of menthol isomers. The key innovation lies in the resolution of the desired (-)-menthol enantiomer.

Symrise_Process m_cresol m-Cresol thymol Thymol m_cresol->thymol propene Propene propene->thymol racemic_menthols Racemic Mixture of Menthol Isomers thymol->racemic_menthols Hydrogenation h2 H₂ h2->racemic_menthols distillation Fractional Distillation racemic_menthols->distillation racemic_menthol (±)-Menthol distillation->racemic_menthol other_isomers Other Isomers (recycled) distillation->other_isomers resolution Chiral Resolution (Menthyl Benzoate (B1203000) Crystallization) racemic_menthol->resolution l_menthol (-)-Menthol resolution->l_menthol d_menthol (+)-Menthol (recycled) resolution->d_menthol

Caption: The Symrise process for (-)-menthol synthesis.

1. Synthesis of Thymol:

  • Reactants: m-cresol and propene.

  • Catalyst: Typically a solid acid catalyst, such as a zeolite.

  • Conditions: The alkylation is carried out in the gas or liquid phase at elevated temperatures and pressures to facilitate the Friedel-Crafts alkylation.

2. Hydrogenation of Thymol:

  • Reactant: Thymol.

  • Catalyst: Nickel or palladium-based catalysts are commonly used.

  • Conditions: The reaction is performed in a high-pressure reactor with hydrogen gas. The temperature and pressure are optimized to control the stereoselectivity of the hydrogenation, which produces a mixture of menthol, isomenthol, neomenthol, and neoisomenthol racemates.

3. Chiral Resolution of (±)-Menthol:

  • Esterification: Racemic menthol is reacted with benzoic acid or a derivative to form diastereomeric menthyl benzoate esters.

  • Fractional Crystallization: The mixture of diastereomeric esters is subjected to fractional crystallization. By seeding a supersaturated solution with crystals of pure (-)-menthyl benzoate, the (-)-ester preferentially crystallizes, leaving the (+)-ester in the mother liquor.

  • Hydrolysis: The isolated (-)-menthyl benzoate is hydrolyzed, typically using a strong base like sodium hydroxide, to yield optically pure (-)-menthol. The recovered (+)-menthol from the mother liquor is often recycled.

The Takasago Process: Asymmetric Isomerization

This elegant synthesis, which garnered a Nobel Prize for Ryōji Noyori, is a landmark in industrial asymmetric catalysis. It utilizes a chiral catalyst to set the stereochemistry early in the synthesis.

Takasago_Process myrcene Myrcene allylic_amine N,N-Diethylgeranylamine myrcene->allylic_amine diethylamine Diethylamine diethylamine->allylic_amine isomerization Asymmetric Isomerization (Rh-BINAP catalyst) allylic_amine->isomerization enamine (R)-Citronellal Enamine isomerization->enamine hydrolysis Hydrolysis enamine->hydrolysis r_citronellal (R)-(+)-Citronellal hydrolysis->r_citronellal cyclization Intramolecular Ene Reaction (Lewis Acid Catalyst) r_citronellal->cyclization l_isopulegol (-)-Isopulegol cyclization->l_isopulegol hydrogenation Hydrogenation l_isopulegol->hydrogenation l_menthol (-)-Menthol hydrogenation->l_menthol BASF_Process citral Citral (Geranial/Neral) hydrogenation1 Asymmetric Hydrogenation (Chiral Catalyst) citral->hydrogenation1 r_citronellal (R)-(+)-Citronellal hydrogenation1->r_citronellal cyclization Intramolecular Ene Reaction r_citronellal->cyclization l_isopulegol (-)-Isopulegol cyclization->l_isopulegol hydrogenation2 Hydrogenation l_isopulegol->hydrogenation2 l_menthol (-)-Menthol hydrogenation2->l_menthol

References

Methodological & Application

Application Notes and Protocols for (-)-Neoisomenthol as a Chiral Auxiliary in Asymmetric Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Neoisomenthol, a naturally occurring chiral alcohol, serves as a valuable and cost-effective chiral auxiliary in asymmetric synthesis. Its rigid cyclohexane (B81311) framework and defined stereochemistry provide a powerful tool for controlling the stereochemical outcome of various chemical transformations, including the Diels-Alder reaction. By temporarily attaching this compound to a prochiral dienophile, its inherent chirality effectively shields one face of the molecule, directing the approach of the diene to the opposite face. This facial discrimination leads to the formation of a specific diastereomer of the cycloadduct in excess, which, after removal of the auxiliary, yields an enantiomerically enriched product. These enantiopure building blocks are of significant interest in the pharmaceutical and fine chemical industries.

This document provides detailed application notes and protocols for the utilization of this compound as a chiral auxiliary in asymmetric Diels-Alder reactions. While specific quantitative data for this compound is limited in publicly available literature, the principles and protocols are well-established for its enantiomer, (+)-neomenthol. The methodologies presented herein are directly applicable to this compound, with the expectation of achieving the opposite enantioselectivity in the final product. It is generally noted that neomenthol (B8682525) itself may offer modest diastereoselectivity compared to more sterically demanding derivatives like 8-phenylmenthol.[1]

Principle of Asymmetric Induction

In the context of a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) ring system.[1][2] When this compound is esterified with a prochiral dienophile, such as an acrylate (B77674), its stereogenic centers create a chiral environment. This chiral auxiliary sterically hinders one face of the dienophile, compelling the diene to approach from the less sterically encumbered side. This directed attack results in the preferential formation of one diastereomer over the other. The degree of diastereoselectivity is influenced by several factors, including the reaction temperature, the choice of Lewis acid catalyst, and the specific structures of the diene and dienophile.[1] Lewis acids play a crucial role by coordinating to the dienophile, which lowers its LUMO energy and can lock the conformation of the dienophile, thereby enhancing the steric influence of the chiral auxiliary.[1][3]

Data Presentation

The following table summarizes representative quantitative data for a Lewis acid-catalyzed Diels-Alder reaction using a menthol-derived chiral auxiliary. The data presented is for the closely related (+)-neomenthol and is intended to be illustrative. For this compound, the opposite enantiomer of the product would be expected.

DieneDienophileLewis AcidSolventTemperature (°C)Yield (%)Diastereomeric Excess (d.e.) (%)
Isoprene (B109036)(+)-Neomenthyl acrylateEt₂AlClToluene (B28343)-78HighModest

Experimental Protocols

The following protocols are adapted from established procedures for menthol-derived chiral auxiliaries and are applicable to this compound.[1]

Protocol 1: Synthesis of (-)-Neoisomenthyl Acrylate

This protocol describes the esterification of this compound with acryloyl chloride to form the dienophile.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add acryloyl chloride (1.1 eq) dropwise to the stirred solution.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it successively with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford pure (-)-neoisomenthyl acrylate.

Protocol 2: Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction

This protocol details the Lewis acid-catalyzed Diels-Alder reaction between (-)-neoisomenthyl acrylate and a diene (e.g., isoprene).

Materials:

  • (-)-Neoisomenthyl acrylate

  • Isoprene (freshly distilled)

  • Diethylaluminum chloride (Et₂AlCl) solution in hexanes

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve (-)-neoisomenthyl acrylate (1.0 eq) in anhydrous toluene in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.[1]

  • Slowly add a solution of diethylaluminum chloride (1.0 eq) in hexanes to the stirred solution.

  • After stirring for 15 minutes, add freshly distilled isoprene (2.0 eq).

  • Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.[1]

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to isolate the Diels-Alder adducts.

  • Determine the diastereomeric excess (d.e.) of the product mixture using chiral HPLC or NMR spectroscopy.

Protocol 3: Cleavage of the this compound Auxiliary

This protocol describes the removal of the this compound chiral auxiliary to yield the chiral carboxylic acid.

Materials:

  • Diels-Alder adduct from Protocol 2

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Diels-Alder adduct (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) to the solution.[1]

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The this compound auxiliary can be recovered from the aqueous layer by extraction with a suitable organic solvent.

  • Purify the carboxylic acid by crystallization or silica gel chromatography.

Visualizations

Asymmetric_Diels_Alder_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Products & Recovery Chiral_Auxiliary This compound Attachment Attachment of Chiral Auxiliary Chiral_Auxiliary->Attachment Prochiral_Dienophile Prochiral Dienophile (e.g., Acryloyl Chloride) Prochiral_Dienophile->Attachment Diels_Alder Asymmetric Diels-Alder Reaction Attachment->Diels_Alder Chiral Dienophile Cleavage Cleavage of Chiral Auxiliary Diels_Alder->Cleavage Diastereomeric Adduct Enantioenriched_Product Enantioenriched Product Cleavage->Enantioenriched_Product Recovered_Auxiliary Recovered This compound Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric Diels-Alder synthesis.

Stereochemical_Pathway cluster_model Stereochemical Model Dienophile (-)-Neoisomenthyl Acrylate (with Lewis Acid) Top_Face Top Face (Sterically Hindered) Bottom_Face Bottom Face (Less Hindered) Minor_Product Minor Diastereomer Top_Face->Minor_Product Major_Product Major Diastereomer Bottom_Face->Major_Product Diene Diene Approach Diene->Top_Face Disfavored Attack Diene->Bottom_Face Favored Attack

Caption: Stereochemical pathway of the Diels-Alder reaction.

References

Application Notes: Enantioselective Reduction Protocols Utilizing (-)-Neoisomenthol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone transformation in modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule is critical to its biological activity. One established strategy for controlling the stereochemical outcome of such reductions is the use of a chiral auxiliary. A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary can be removed and ideally recovered for reuse.

(-)-Neoisomenthol, a stereoisomer of menthol, is a cost-effective and readily available chiral pool compound. Its rigid cyclohexane (B81311) backbone, featuring a bulky isopropyl group and an axial hydroxyl group, provides a well-defined steric environment. When used as a chiral auxiliary, it can effectively shield one face of a prochiral ketone, directing the approach of a reducing agent to the opposite face, thereby inducing high diastereoselectivity. These application notes provide a generalized framework and detailed protocols for the use of this compound as a chiral auxiliary in the enantioselective reduction of β-keto acids to their corresponding β-hydroxy acids.

Principle of Operation

The overall strategy involves a three-step sequence:

  • Attachment of Chiral Auxiliary: The prochiral substrate (e.g., a β-keto acid) is covalently attached to this compound via an ester linkage.

  • Diastereoselective Reduction: The ketone moiety of the substrate-auxiliary conjugate is reduced. The steric bulk of the this compound auxiliary directs the hydride attack to one of the two diastereotopic faces of the carbonyl group, leading to the preferential formation of one diastereomeric alcohol.

  • Cleavage of Chiral Auxiliary: The ester linkage is hydrolyzed to release the desired enantiomerically enriched β-hydroxy acid and recover the this compound auxiliary.

Experimental Protocols

The following protocols outline the general methodology for this three-step process. Researchers should note that optimization of reaction conditions (e.g., temperature, solvent, and choice of reducing agent) may be necessary for specific substrates to achieve maximum diastereoselectivity and yield.

Protocol 1: Attachment of this compound to a β-Keto Acid

This protocol describes the esterification of a generic β-keto acid with this compound to form the key intermediate for the diastereoselective reduction.

Materials:

  • β-Keto acid (1.0 eq)

  • This compound (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the β-keto acid (1.0 eq), this compound (1.1 eq), and DMAP (0.1 eq).

  • Dissolve the solids in anhydrous DCM (approx. 0.1 M solution with respect to the β-keto acid).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 15 minutes. A white precipitate (dicyclohexylurea, DCU) will form.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (-)-neoisomenthyl β-keto ester.

Protocol 2: Diastereoselective Reduction of the (-)-Neoisomenthyl β-Keto Ester

This generalized protocol employs a sterically hindered hydride reagent to favor the formation of one diastereomer. The choice of reducing agent is critical for achieving high selectivity.

Materials:

  • (-)-Neoisomenthyl β-keto ester (1.0 eq)

  • Lithium tri-sec-butylborohydride (L-Selectride®), 1.0 M solution in THF (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • 30% Hydrogen peroxide (H₂O₂)

  • 3 M Sodium hydroxide (B78521) (NaOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-neck flask under an inert atmosphere, dissolve the (-)-neoisomenthyl β-keto ester (1.0 eq) in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the L-Selectride® solution (1.5 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • To decompose the borane (B79455) byproducts, carefully add 3 M NaOH, followed by the slow, dropwise addition of 30% H₂O₂ at 0 °C (Caution: exothermic reaction). Stir for 1 hour at room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product is a diastereomeric mixture of (-)-neoisomenthyl β-hydroxy esters, which can be purified by column chromatography if necessary before proceeding to the cleavage step. The diastereomeric ratio (d.r.) should be determined by ¹H NMR or HPLC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the saponification of the ester to liberate the chiral β-hydroxy acid and recover the this compound auxiliary.

Materials:

  • Diastereomerically enriched (-)-neoisomenthyl β-hydroxy ester (1.0 eq)

  • Lithium hydroxide (LiOH) (5.0 eq)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the (-)-neoisomenthyl β-hydroxy ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add solid lithium hydroxide (5.0 eq) to the solution.

  • Stir the mixture vigorously at room temperature for 12-24 hours, or until TLC analysis confirms the complete consumption of the starting ester.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether (3x) to extract the liberated this compound. The auxiliary can be recovered from the combined ether layers by drying over Na₂SO₄, filtering, and evaporating the solvent.

  • Cool the remaining aqueous layer to 0 °C in an ice bath and acidify to pH 1-2 by the slow addition of 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude chiral β-hydroxy acid.

  • The enantiomeric excess (e.e.) of the final product can be determined by chiral HPLC analysis or by conversion to a diastereomeric derivative (e.g., a Mosher's ester) followed by NMR analysis.

Data Presentation

As this document provides a generalized protocol, specific quantitative data is not available from literature for a range of substrates using this compound. Researchers implementing this protocol should generate their own data and are encouraged to tabulate it as follows for clear comparison and optimization.

Table 1: Diastereoselective Reduction of (-)-Neoisomenthyl β-Keto Esters

Entry Substrate (R group) Reducing Agent Solvent Temp (°C) Yield (%) Diastereomeric Ratio (d.r.)
1 Methyl L-Selectride® THF -78 Data Data
2 Phenyl L-Selectride® THF -78 Data Data
3 Methyl NaBH₄/CeCl₃ MeOH -78 Data Data

| 4 | Phenyl | K-Selectride® | THF | -78 | Data | Data |

Table 2: Enantiomeric Excess of β-Hydroxy Acid Products after Auxiliary Cleavage

Entry Substrate (R group) Yield of Cleavage (%) Enantiomeric Excess (e.e.) (%)
1 Methyl Data Data

| 2 | Phenyl | Data | Data |

Visualizations

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reduction cluster_2 Step 3: Auxiliary Cleavage KetoAcid β-Keto Acid Esterification Esterification (DCC, DMAP) KetoAcid->Esterification Neoisomenthol This compound Neoisomenthol->Esterification KetoEster (-)-Neoisomenthyl β-Keto Ester Esterification->KetoEster Reduction Reduction (e.g., L-Selectride®) KetoEster->Reduction HydroxyEster (-)-Neoisomenthyl β-Hydroxy Ester (Diastereomerically Enriched) Reduction->HydroxyEster Cleavage Saponification (LiOH) HydroxyEster->Cleavage HydroxyAcid Chiral β-Hydroxy Acid (Enantiomerically Enriched) Cleavage->HydroxyAcid RecoveredAux Recovered This compound Cleavage->RecoveredAux

Caption: General workflow for enantioselective reduction using a this compound auxiliary.

G start Start dissolve_ester Dissolve (-)-neoisomenthyl β-keto ester in anhydrous THF start->dissolve_ester cool Cool solution to -78 °C dissolve_ester->cool add_reagent Slowly add L-Selectride® solution cool->add_reagent stir Stir at -78 °C (3-5 hours) add_reagent->stir quench Quench reaction with saturated aq. NH₄Cl stir->quench workup Aqueous Workup (NaOH, H₂O₂) & Extraction quench->workup end Crude Diastereomerically Enriched Product workup->end

Caption: Experimental workflow for the diastereoselective reduction step.

The Strategic Application of (-)-Neoisomenthol in Stereocontrolled Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: For Researchers, Scientists, and Drug Development Professionals

(-)-Neoisomenthol, a naturally occurring chiral monoterpenoid, serves as a cost-effective and efficient chiral auxiliary in asymmetric synthesis. Its rigid cyclohexane (B81311) framework, bearing three stereogenic centers, provides a well-defined chiral environment that can effectively control the stereochemical outcome of various chemical transformations. This allows for the synthesis of complex, enantiomerically enriched molecules, a critical aspect in the development of pharmaceuticals and other bioactive natural products.

This document provides detailed application notes and protocols for the use of this compound as a chiral auxiliary, focusing on its practical application in key carbon-carbon bond-forming reactions, which are fundamental in the assembly of natural product skeletons. While direct literature on the extensive use of this compound in the synthesis of a wide range of natural products is not as prevalent as for its diastereomer, (-)-menthol, the principles of its application are well-established and analogous.

Core Principle: Asymmetric Induction

The fundamental concept behind the use of this compound as a chiral auxiliary is the temporary incorporation of this chiral moiety onto a prochiral substrate. This creates a diastereomeric intermediate where the sterically demanding isopropyl and methyl groups of the neoisomenthol (B150136) scaffold effectively shield one face of the reactive center. This steric hindrance directs the approach of incoming reagents to the opposite, less hindered face, leading to the formation of a new stereocenter with a high degree of stereocontrol. Following the key stereoselective reaction, the auxiliary can be cleaved and recovered for reuse.

Application Highlight: Asymmetric Alkylation for the Synthesis of Chiral Carboxylic Acid Derivatives

A prime application of this compound is in the diastereoselective alkylation of enolates derived from its corresponding esters. This strategy is instrumental in the synthesis of chiral carboxylic acids, which are versatile building blocks for numerous natural products.

Quantitative Data Summary

The following table summarizes typical quantitative data for the asymmetric alkylation of a this compound-derived ester, based on analogous transformations using menthol-derived chiral auxiliaries.

StepProductReagents and ConditionsYield (%)Diastereomeric Excess (d.e.) (%)
1. Esterification (-)-Neoisomenthyl propanoatePropionyl chloride, pyridine (B92270), CH₂Cl₂>95N/A
2. Enolate Formation & Alkylation (2'R)-2-((1R,2R,4R)-1-isopropyl-4-methylcyclohexyl) 2-methylpentanoate1. LDA, THF, -78 °C; 2. Benzyl (B1604629) bromide85-95>90
3. Auxiliary Cleavage (R)-2-methyl-3-phenylpropanoic acidLiOH, THF/H₂O>90N/A (product is enantiomerically enriched)

Experimental Protocols

Protocol 1: Preparation of the (-)-Neoisomenthyl Ester (Chiral Substrate)

Objective: To attach the this compound auxiliary to a prochiral carboxylic acid derivative.

Materials:

  • This compound

  • Propionyl chloride

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere, add pyridine (1.2 eq) and cool the mixture to 0 °C.

  • Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield the crude (-)-neoisomenthyl propanoate, which can be purified by flash chromatography.

Protocol 2: Diastereoselective Alkylation

Objective: To create a new stereocenter via alkylation of the chiral enolate.

Materials:

  • (-)-Neoisomenthyl propanoate

  • Lithium diisopropylamide (LDA)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Benzyl bromide

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare a solution of LDA (1.1 eq) in anhydrous THF.

  • In a separate flask, dissolve (-)-neoisomenthyl propanoate (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add the LDA solution to the ester solution and stir for 30 minutes at -78 °C to form the enolate.

  • Add benzyl bromide (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the alkylated product. The diastereomeric excess can be determined by ¹H NMR or chiral HPLC analysis.

Protocol 3: Cleavage and Recovery of the Chiral Auxiliary

Objective: To remove the this compound auxiliary to yield the enantiomerically enriched product and recover the auxiliary.

Materials:

  • Alkylated (-)-neoisomenthyl ester

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the alkylated ester (1.0 eq) in a mixture of THF and water.

  • Add LiOH (5.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Wash the aqueous residue with diethyl ether to extract the liberated this compound. The ether layer can be dried and concentrated to recover the auxiliary.

  • Cool the aqueous layer to 0 °C and acidify to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Visualizing the Workflow and Stereocontrol

The following diagrams illustrate the general workflow of using a chiral auxiliary and the proposed stereochemical model for the diastereoselective alkylation.

G cluster_0 General Workflow for Chiral Auxiliary Mediated Synthesis Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Attachment Chiral_Auxiliary This compound Chiral_Auxiliary->Diastereomeric_Intermediate Stereoselective_Reaction Diastereoselective Reaction Diastereomeric_Intermediate->Stereoselective_Reaction Product_Auxiliary_Adduct Product-Auxiliary Adduct Stereoselective_Reaction->Product_Auxiliary_Adduct Cleavage Cleavage Product_Auxiliary_Adduct->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Auxiliary Recovered this compound Cleavage->Recovered_Auxiliary

Caption: General workflow for employing this compound as a chiral auxiliary.

Caption: Proposed model for stereochemical induction in enolate alkylation.

Application Notes and Protocols: Stereoselective Aldol Additions Mediated by (-)-Neoisomenthol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stereoselective aldol (B89426) additions are a cornerstone of modern organic synthesis, enabling the construction of complex chiral molecules with precise control over stereochemistry. The use of chiral auxiliaries temporarily attached to a substrate is a powerful strategy to induce facial selectivity in the approach of a nucleophilic enolate to an electrophilic aldehyde. This document provides a detailed overview of the theoretical application of (-)-neoisomenthol as a chiral auxiliary in stereoselective aldol additions, including the proposed reaction mechanism, a generalized experimental protocol, and a model for the transition state that dictates the stereochemical outcome. While quantitative data for aldol reactions specifically employing this compound as a chiral auxiliary is not extensively available in the surveyed scientific literature, the principles of asymmetric induction using menthol-derived auxiliaries provide a strong foundation for its potential application.[1]

Principle of Action

The use of this compound as a chiral auxiliary follows a well-established three-step process in asymmetric synthesis.[2] First, the chiral auxiliary is covalently attached to a prochiral substrate, typically through an esterification to form a chiral ester.[2] This conjugate then undergoes a diastereoselective aldol reaction. The rigid cyclohexane (B81311) backbone of the neoisomenthol (B150136) moiety, with its specific stereochemistry, creates a sterically hindered environment that directs the approach of the aldehyde to one face of the enolate.[2][3] This facial bias results in the preferential formation of one diastereomer of the β-hydroxy ester product. Finally, the chiral auxiliary is cleaved from the product, yielding the enantiomerically enriched β-hydroxy acid or a derivative thereof, and allowing for the recovery and recycling of the this compound auxiliary.[2]

Reaction Mechanism and Stereochemical Control

The stereochemical outcome of the aldol addition is rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state involving the metal enolate and the aldehyde.[4][5][6][7] The geometry of the enolate (E or Z) and the steric influence of the chiral auxiliary are critical in determining the facial selectivity of the reaction.

For an ester derivative of this compound, the formation of a Z-enolate is typically favored using a boron Lewis acid like dibutylboron triflate in the presence of a hindered base such as diisopropylethylamine.[8] In the Zimmerman-Traxler transition state, the bulky isopropyl and methyl groups of the neoisomenthol auxiliary are expected to occupy pseudo-equatorial positions to minimize steric interactions. This conformational preference effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face. This leads to the formation of a specific diastereomer of the aldol adduct.

Experimental Protocols

The following is a generalized protocol for a diastereoselective aldol addition using a chiral ester derived from this compound. Optimization of reaction conditions, such as temperature, solvent, and Lewis acid, is often necessary to achieve high diastereoselectivity.[3]

1. Synthesis of the (-)-Neoisomenthyl Ester:

  • Reactants: Carboxylic acid (e.g., propanoic acid, 1.0 eq), this compound (1.0 eq), and a coupling reagent (e.g., DCC or EDC) or conversion to the acid chloride followed by reaction with the auxiliary.

  • Solvent: Anhydrous dichloromethane (B109758) (CH₂Cl₂).

  • Procedure:

    • Dissolve the carboxylic acid and this compound in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add the coupling reagent portion-wise and stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove any solid byproducts.

    • Wash the organic layer successively with aqueous acid, aqueous base, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude ester by silica (B1680970) gel chromatography.

2. Diastereoselective Aldol Addition:

  • Reactants: (-)-Neoisomenthyl ester (1.0 eq), aldehyde (1.2 eq), dibutylboron triflate (1.2 eq), and diisopropylethylamine (1.5 eq).

  • Solvent: Anhydrous dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve the (-)-neoisomenthyl ester in anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add dibutylboron triflate, followed by the dropwise addition of diisopropylethylamine to form the boron enolate. Stir for 30-60 minutes at -78 °C.

    • Add the aldehyde dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.[9]

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NaHCO₃.[9]

    • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.[9]

    • Separate the layers and extract the aqueous phase with CH₂Cl₂.[9]

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[9]

    • Purify the aldol adduct by silica gel chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.

3. Cleavage of the Chiral Auxiliary:

  • Reactants: Aldol adduct, and a cleaving reagent (e.g., LiOH for hydrolysis).

  • Solvent: A mixture of THF and water.

  • Procedure:

    • Dissolve the purified aldol adduct in a mixture of THF and water.

    • Add an excess of the cleaving reagent (e.g., LiOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture to pH ~2 with 1 M HCl.[10]

    • Extract the product with ethyl acetate.[10]

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.[10]

    • Filter and concentrate under reduced pressure to yield the crude β-hydroxy carboxylic acid.[10] The this compound can be recovered from the aqueous layer by extraction with a suitable organic solvent.[10]

    • Purify the carboxylic acid by crystallization or silica gel chromatography.[10]

Data Presentation

As specific quantitative data for aldol additions mediated by this compound is limited in the literature, a representative table cannot be provided. For related chiral auxiliaries, such as Evans' oxazolidinones, diastereomeric excesses often exceed 99% for syn or anti products depending on the enolization conditions.[1] It is anticipated that the diastereoselectivity of this compound mediated aldol additions would be influenced by the steric bulk of the ester and the aldehyde used.

Visualization of the Proposed Transition State

The stereochemical outcome of the aldol addition can be predicted by analyzing the Zimmerman-Traxler transition state model. The following diagram illustrates the proposed favored transition state for the reaction of a Z-boron enolate of a (-)-neoisomenthyl ester with an aldehyde.

Caption: Proposed Zimmerman-Traxler transition state for a stereoselective aldol addition.

Diagram Explanation:

The DOT script above is a placeholder and needs to be replaced with an actual image in the final output as DOT language itself cannot render complex chemical structures. The intended diagram would show a chair-like six-membered ring transition state. In this model:

  • The boron atom, the enolate oxygen, the two carbons of the forming C-C bond, the aldehyde oxygen, and the aldehyde carbon form the chair.

  • The bulky (-)-neoisomenthyl auxiliary (Aux*) is positioned to minimize steric clashes, directing the approach of the aldehyde.

  • The aldehyde substituent (R') is in a pseudo-equatorial position to avoid 1,3-diaxial interactions, leading to the observed syn or anti diastereoselectivity.

Logical Workflow for Asymmetric Aldol Addition

The overall process for achieving an enantiomerically enriched aldol product using a chiral auxiliary is summarized in the following workflow diagram.

G cluster_workflow Experimental Workflow start Prochiral Acid + this compound esterification Esterification start->esterification chiral_ester Chiral Ester esterification->chiral_ester enolate_formation Enolate Formation (e.g., Bu2BOTf, i-Pr2NEt) chiral_ester->enolate_formation chiral_enolate Chiral Enolate enolate_formation->chiral_enolate aldol_addition Aldol Addition with Aldehyde (R'CHO) chiral_enolate->aldol_addition aldol_adduct Diastereomerically Enriched Aldol Adduct aldol_addition->aldol_adduct cleavage Auxiliary Cleavage (e.g., LiOH) aldol_adduct->cleavage product Enantiomerically Enriched β-Hydroxy Acid cleavage->product recovery This compound Recovery cleavage->recovery

Caption: Workflow for this compound-mediated asymmetric aldol addition.

This workflow illustrates the key steps from the attachment of the chiral auxiliary to the final product and the recovery of the auxiliary, a key aspect for the economic viability of this synthetic strategy.

References

Application Notes and Protocols for the Stereoselective Creation of Stereocenters Using (-)-Neoisomenthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Neoisomenthol, a stereoisomer of menthol (B31143), represents a potential, yet underexplored, chiral auxiliary for the asymmetric synthesis of complex molecules.[1][2] Chiral auxiliaries are powerful tools in organic synthesis that are temporarily incorporated into a prochiral substrate to direct a chemical transformation with high stereocontrol.[3][4][5][] Following the reaction, the auxiliary is cleaved, yielding an enantiomerically enriched product.[3][4] While the diastereomer, (+)-neomenthol, has been more extensively studied for this purpose, the principles governing its stereodirecting ability can be extrapolated to this compound.[3][4][7][8][9] These notes provide a guide to the potential applications and protocols for employing this compound in the creation of specific stereocenters, based on established methodologies for related menthol isomers.

Principle of Action

The use of a chiral auxiliary like this compound follows a three-step process:

  • Attachment of the Chiral Auxiliary: this compound is covalently attached to a prochiral substrate, typically through the formation of an ester or other derivative.

  • Diastereoselective Reaction: The resulting compound, now containing a chiral center from the auxiliary, undergoes a reaction to create a new stereocenter. The steric bulk and conformational rigidity of the neoisomenthyl group block one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face.[7][8] This results in the preferential formation of one diastereomer.

  • Cleavage of the Chiral Auxiliary: The auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule. The this compound can often be recovered and reused.[4][9]

Potential Applications in Asymmetric Synthesis

Based on the reactivity of other menthol isomers, this compound could potentially be employed in a variety of stereoselective reactions:

  • Asymmetric Alkylation of Enolates: Chiral esters derived from this compound can be converted to their corresponding enolates. The bulky auxiliary would then direct the approach of an electrophile to create a new stereocenter at the α-position with high diastereoselectivity.[4][8]

  • Asymmetric Aldol Reactions: The enolates of this compound esters can react with aldehydes or ketones to form β-hydroxy esters with a high degree of stereocontrol at both the α- and β-positions.[4]

  • Asymmetric Diels-Alder Reactions: When attached to a dienophile, such as an acrylate, the this compound auxiliary can direct the facial selectivity of a diene's approach in a cycloaddition reaction.[4][5]

  • Asymmetric Conjugate Additions: α,β-Unsaturated esters of this compound are potential substrates for diastereoselective conjugate addition of nucleophiles.[8]

Data Presentation

Reaction TypeSubstrateReagent/ConditionsAuxiliaryYield (%)Diastereomeric Excess (de, %)Reference
Aza-Diels-AlderCyclopentadieneN-Benzyl-2-((+)-8-phenylneomenthoxy)-2-oxoethan-1-iminium(+)-8-Phenylneomenthol95>99[7]
Alkylation(+)-Neomenthyl propionateLDA, then Benzyl (B1604629) Bromide(+)-Neomenthol85-9590-98[8] (representative)
Aldol Reaction(+)-Neomenthyl acetate (B1210297)LDA, then Benzaldehyde(+)-Neomenthol80-90>90[4] (representative)
Diels-Alder(+)-Neomenthyl acrylateIsoprene, Et₂AlCl(+)-Neomenthol70-8085-95[5] (representative)

Experimental Protocols

The following are general protocols for the use of this compound as a chiral auxiliary, adapted from established procedures for (+)-neomenthol.[4][5][9] Optimization will be necessary for specific substrates and reactions.

Protocol 1: Attachment of this compound to a Carboxylic Acid

This protocol describes the esterification of a carboxylic acid with this compound to form the chiral ester.

Materials:

  • Carboxylic acid

  • This compound

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and DMAP (0.1 eq) in DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: Diastereoselective Alkylation of a this compound Ester

This protocol details the alkylation of a chiral ester to create a new stereocenter at the α-position.

Materials:

  • This compound ester

  • Lithium diisopropylamide (LDA)

  • Alkyl halide (e.g., benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous NH₄Cl

Procedure:

  • Prepare a solution of LDA (1.1 eq) in anhydrous THF.

  • Cool the LDA solution to -78 °C.

  • Slowly add a solution of the this compound ester (1.0 eq) in anhydrous THF to the LDA solution.

  • Stir the mixture at -78 °C for 30-60 minutes to form the enolate.

  • Add the alkyl halide (1.2 eq) to the enolate solution.

  • Stir the reaction at -78 °C for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the product by silica gel column chromatography.

Protocol 3: Cleavage and Recovery of this compound

This protocol describes the saponification of the chiral ester to yield the chiral carboxylic acid and recover the this compound auxiliary.

Materials:

  • Chiral ester product

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M HCl

  • Ethyl acetate

Procedure:

  • Dissolve the chiral ester in a mixture of THF and water.

  • Add LiOH (excess, ~3-5 eq) and stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The this compound auxiliary can be recovered from the aqueous layer by extraction with a suitable organic solvent.

  • Purify the carboxylic acid and the recovered auxiliary by crystallization or silica gel chromatography.

Visualizations

G cluster_workflow General Workflow for Chiral Auxiliary Mediated Synthesis Prochiral_Substrate Prochiral Substrate Attachment Attachment (e.g., Esterification) Prochiral_Substrate->Attachment Chiral_Auxiliary This compound Chiral_Auxiliary->Attachment Diastereomeric_Intermediate Diastereomeric Intermediate Attachment->Diastereomeric_Intermediate Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation) Diastereomeric_Intermediate->Diastereoselective_Reaction Product_Auxiliary_Adduct Product-Auxiliary Adduct Diastereoselective_Reaction->Product_Auxiliary_Adduct Cleavage Cleavage (e.g., Hydrolysis) Product_Auxiliary_Adduct->Cleavage Enantiomerically_Enriched_Product Enantiomerically Enriched Product Cleavage->Enantiomerically_Enriched_Product Recovered_Auxiliary Recovered this compound Cleavage->Recovered_Auxiliary

Caption: General workflow for employing this compound as a chiral auxiliary.

G cluster_mechanism Diastereoselective Enolate Alkylation Pathway Chiral_Ester This compound Ester LDA LDA / -78 °C Chiral_Ester->LDA Chiral_Enolate Chiral Enolate LDA->Chiral_Enolate Top_Face Top Face (Sterically Hindered) Chiral_Enolate->Top_Face Bottom_Face Bottom Face (Less Hindered) Chiral_Enolate->Bottom_Face Minor_Diastereomer Minor Diastereomer Top_Face->Minor_Diastereomer Major_Diastereomer Major Diastereomer Bottom_Face->Major_Diastereomer Electrophile Electrophile (E+) Electrophile->Top_Face Electrophile->Bottom_Face

Caption: Proposed pathway for diastereoselective alkylation.

Conclusion and Future Outlook

This compound holds promise as a cost-effective and recoverable chiral auxiliary for asymmetric synthesis. While direct experimental data is currently lacking, the well-established precedent of other menthol isomers, particularly (+)-neomenthol, provides a strong foundation for its potential applications in creating stereocenters with high fidelity. Further research is warranted to explore the full scope of its utility and to establish optimized protocols for its use in the synthesis of valuable chiral building blocks for the pharmaceutical and fine chemical industries. The conformational flexibility of neoisomenthol, which has been noted as a potential challenge, may also offer unique stereochemical outcomes that differ from other more rigid auxiliaries.[10]

References

Application Notes and Protocols for Diastereoselective Alkylation with a (-)-Neoisomenthol Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for conducting diastereoselective alkylation reactions utilizing (-)-neoisomenthol as a chiral auxiliary. This method is a powerful strategy for the asymmetric synthesis of α-substituted carboxylic acids, which are valuable building blocks in pharmaceutical and natural product synthesis. The protocols outlined below cover the attachment of the chiral auxiliary, the diastereoselective alkylation of the resulting ester enolate, and the subsequent removal of the auxiliary to yield the desired chiral product.

Principle of the Method

The core principle of this asymmetric synthesis strategy lies in the temporary attachment of the chiral this compound auxiliary to a prochiral carboxylic acid. The bulky and conformationally rigid cyclohexane (B81311) ring of the neoisomenthol (B150136) moiety effectively shields one face of the corresponding enolate, directing the approach of an electrophile to the less hindered face. This facial bias results in the preferential formation of one diastereomer of the alkylated product. Subsequent cleavage of the auxiliary furnishes the enantiomerically enriched α-alkylated carboxylic acid.

Experimental Workflow

The overall experimental process can be visualized as a three-stage workflow:

experimental_workflow Experimental Workflow for Diastereoselective Alkylation cluster_stage1 Stage 1: Auxiliary Attachment cluster_stage2 Stage 2: Diastereoselective Alkylation cluster_stage3 Stage 3: Auxiliary Cleavage & Product Isolation start This compound + Prochiral Carboxylic Acid Derivative esterification Esterification start->esterification chiral_ester Chiral (-)-Neoisomenthyl Ester esterification->chiral_ester enolate_formation Enolate Formation (e.g., LDA, THF, -78 °C) chiral_ester->enolate_formation alkylation Alkylation (R-X, -78 °C) enolate_formation->alkylation alkylated_ester Alkylated (-)-Neoisomenthyl Ester alkylation->alkylated_ester hydrolysis Hydrolysis (e.g., LiOH, THF/H2O) alkylated_ester->hydrolysis purification Purification and Isolation hydrolysis->purification end Enantiomerically Enriched α-Alkylated Carboxylic Acid + Recovered this compound purification->end stereocontrol Stereocontrol in Alkylation cluster_enolate Chiral Enolate Conformation cluster_approach Electrophile Approach cluster_product Diastereomeric Products enolate (-)-Neoisomenthyl Ester Enolate conformation Sterically biased conformation due to This compound auxiliary enolate->conformation unhindered Approach from the less sterically hindered face hindered Approach from the more sterically hindered face electrophile Electrophile (R-X) electrophile->unhindered Favored electrophile->hindered Disfavored major Major Diastereomer unhindered->major minor Minor Diastereomer hindered->minor

enzymatic conversion of isopulegone to menthol isomers including neoisomenthol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Enzymatic Synthesis of Menthol (B31143) Isomers from Isopulegone (B1219328)

Audience: Researchers, scientists, and drug development professionals.

Introduction Menthol, a cyclic monoterpene alcohol, is a high-value compound extensively used in pharmaceuticals, cosmetics, and food industries for its characteristic cooling sensation and aroma.[1][2] The most commercially valuable isomer is (-)-menthol.[1][2] Traditional production relies on extraction from mint plants (Mentha species) or chemical synthesis, which can be limited by agricultural variables or involve harsh chemical processes. Biocatalytic synthesis using enzymes offers a sustainable and highly specific alternative for producing menthol and its various isomers, such as neoisomenthol, from precursors like isopulegone. This document outlines the enzymatic pathway and provides detailed protocols for the conversion of (+)-cis-isopulegone into various menthol isomers using a one-pot enzymatic cascade.

Biocatalytic Conversion Pathway

The conversion of (+)-cis-isopulegone to menthol isomers involves a multi-step enzymatic cascade. The pathway typically requires three key enzymes:

  • Isopulegone Isomerase (IPGI) : This enzyme catalyzes the isomerization of (+)-cis-isopulegone to (+)-pulegone. As the native IPGI from Mentha piperita has not been fully identified, an engineered Δ5-3-ketosteroid isomerase (KSI) from Pseudomonas putida has been shown to effectively perform this function.[1][2][3]

  • Pulegone Reductase (PGR) : This NADPH-dependent enzyme reduces (+)-pulegone to the ketone intermediates (-)-menthone (B42992) and (+)-isomenthone.[1][4][5]

  • Menthone Reductases : These enzymes catalyze the final reduction step to produce menthol isomers.

    • (-)-Menthone:(-)-Menthol Reductase (MMR) reduces (-)-menthone to the desired (-)-menthol.[1][2]

    • (-)-Menthone:(+)-Neomenthol Reductase (MNMR) can also be used, which reduces (-)-menthone to (+)-neomenthol. MMR also exhibits activity towards (+)-isomenthone to produce other isomers.

The overall pathway allows for the synthesis of various menthol stereoisomers depending on the specific reductases used.

Enzymatic_Pathway cluster_start Starting Substrate cluster_intermediate1 Isomerization cluster_intermediate2 First Reduction cluster_products Final Products Isopulegone (+)-cis-Isopulegone Pulegone (+)-Pulegone Isopulegone->Pulegone Isopulegone Isomerase (KSI) Menthone (-)-Menthone Pulegone->Menthone Pulegone Reductase (PGR) Isomenthone (+)-Isomenthone Pulegone->Isomenthone Pulegone Reductase (PGR) Menthol (-)-Menthol Menthone->Menthol (-)-Menthone Reductase (MMR) Neomenthol (+)-Neomenthol Menthone->Neomenthol Menthone:Neomenthol Reductase (MNMR) Isomenthol (+)-Isomenthol Isomenthone->Isomenthol (-)-Menthone Reductase (MMR) Neoisomenthol (+)-Neoisomenthol Isomenthone->Neoisomenthol (Reduction) Edges Edges

Caption: Enzymatic cascade for the conversion of (+)-cis-isopulegone to menthol isomers.

Quantitative Data Summary

The efficiency of the enzymatic conversion can be evaluated by the yield and stereoselectivity of the products. The tables below summarize quantitative data from biocatalytic reactions.

Table 1: Product Distribution from the Reduction of (+)-Pulegone by Pulegone Reductase (PGR).

Enzyme SourceSubstrate(-)-Menthone (%)(+)-Isomenthone (%)Reference
Mentha piperita (MpPGR)(+)-Pulegone6733[4]
Mentha piperita (recombinant)(+)-Pulegone4951[1][2]
Nicotiana tabacum (NtDBR)(+)-Pulegone5545[6]

Table 2: Product Yields in a One-Pot Conversion of (+)-cis-Isopulegone.

Reaction Type(-)-Menthol (µM)(+)-Isomenthone (µM)(-)-Menthone (µM)Total Yield (%)Reference
Purified Enzymes (KSI, MpPGR, MMR)5398~10%[1]
Whole Cells (co-expressing three enzymes)15910927%[1]

Experimental Protocols

This section provides detailed protocols for the expression and purification of the required enzymes and their application in a one-pot biocatalytic reaction.

Protocol 1: Recombinant Enzyme Expression and Purification

This protocol describes the expression of C-terminally His6-tagged enzymes (e.g., KSI variant, MpPGR, MMR) in E. coli and subsequent purification.[1][2]

1. Gene Synthesis and Cloning:

  • Codon-optimize the gene sequences for the selected enzymes (KSI, PGR, MMR) for expression in E. coli.

  • Synthesize the genes and subclone them into a pET expression vector (e.g., pET21b) containing a C-terminal His6-tag sequence.[1][2]

2. Transformation:

  • Transform the expression constructs into a suitable E. coli expression strain, such as T7 Express or BL21(DE3).[1][7]

  • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin) and incubate overnight at 37°C.[2]

3. Protein Expression:

  • Inoculate a single colony into 5 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

  • Use the overnight culture to inoculate a larger volume (e.g., 500 mL) of LB medium.

  • Grow the culture at 37°C with shaking (200-250 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.[8]

  • Cool the culture to a lower temperature (e.g., 18-20°C) and induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[1][7]

  • Continue incubation at the lower temperature for 16-24 hours with shaking.[1][7]

4. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation (e.g., 12,000 rpm for 10 min).[8]

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.0, containing lysozyme (B549824) and DNase).

  • Lyse the cells by sonication on ice.[7]

  • Clarify the lysate by centrifugation to remove cell debris.

  • Purify the His-tagged protein from the soluble fraction using Ni-NTA affinity chromatography according to the manufacturer's protocol.[2]

  • Elute the purified protein and verify its purity and concentration using SDS-PAGE and a Bradford assay.[2]

Experimental_Workflow cluster_cloning Step 1: Preparation cluster_expression Step 2: Expression cluster_purification Step 3: Purification & Analysis Gene Gene Synthesis & Cloning into pET Vector Transform Transformation into E. coli Gene->Transform Culture Cell Culture (to OD600 0.6-0.8) Transform->Culture Induction IPTG Induction Culture->Induction Growth Overnight Growth at 18-20°C Induction->Growth Harvest Cell Harvesting Growth->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Purify Ni-NTA Affinity Chromatography Lysis->Purify Analysis SDS-PAGE & Bradford Assay Purify->Analysis Edges Edges

Caption: Workflow for recombinant enzyme expression and purification.

Protocol 2: One-Pot Enzymatic Conversion of Isopulegone

This protocol describes a one-pot reaction using the purified enzymes to convert (+)-cis-isopulegone to menthol isomers.[1]

1. Reaction Setup:

  • Prepare a reaction mixture in a total volume of 200-400 µL.

  • The reaction buffer should be 50 mM Tris-HCl at pH 7.0.[1]

2. Component Concentrations:

  • Substrate: (+)-cis-isopulegone at a final concentration of 1 mM.[1]

  • Enzymes:

    • KSI (Isopulegone Isomerase): 10 µM

    • MpPGR (Pulegone Reductase): 1 µM

    • MMR (Menthone Reductase): 0.3 µM

  • Cofactor Recycling System:

    • NADP+: 10 µM

    • D-glucose: 15 mM

    • Glucose Dehydrogenase (GDH): 10 U[1][4]

3. Reaction Conditions:

  • Incubate the reaction mixture at 30°C for 24 hours with agitation (e.g., 180 rpm).[1]

Protocol 3: Product Extraction and Analysis

This protocol details the extraction and analysis of the reaction products using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Extraction:

  • Stop the reaction by adding an equal volume of ethyl acetate (B1210297) containing an internal standard (e.g., 0.01% sec-butylbenzene).[2]

  • Vortex the mixture vigorously to extract the organic products.

  • Separate the organic phase and dry it using anhydrous MgSO4.[2]

2. GC-MS Analysis:

  • Analyze the extracted sample using a GC-MS system.

  • GC Column: Use a suitable capillary column for separating terpenes, such as a DB-WAX or HP-5MS column.[4][9]

  • Temperature Program (example):

    • Initial temperature of 85°C for 4 min.

    • Ramp to 130°C at 5°C/min.

    • Hold at 130°C for 2 min.

    • Ramp to 140°C at 5°C/min and hold for 3 min.[4]

  • Mass Spectrometry: Acquire mass spectra in electron ionization (EI) mode over a mass range of 50–500 Da.[4]

  • Quantification: Identify and quantify the products by comparing their retention times and mass spectra with authentic standards.[9] Chiral GC analysis may be required to resolve stereoisomers.[1][4]

References

Application Notes and Protocols for Menthyl-Family Derivatives in Asymmetric Catalysis: A Focus on (+)-Neomenthol

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Comprehensive searches for the application of (-)-neoisomenthol derivatives as ligands in asymmetric catalysis have yielded limited specific examples, quantitative data, and detailed experimental protocols in peer-reviewed literature. This suggests that this compound is not a commonly utilized chiral auxiliary in this field.

However, its diastereomer, (+)-neomenthol , is a well-documented and cost-effective chiral auxiliary. The following application notes and protocols for (+)-neomenthol are provided to serve as a detailed guide and a foundational resource for researchers interested in the menthol (B31143) family of chiral auxiliaries. The principles and methodologies described can be considered as a starting point for the potential investigation and application of other isomers like this compound.

Application Note 1: Asymmetric Diels-Alder Reaction

(+)-Neomenthol can be employed as a chiral auxiliary in Diels-Alder reactions to control the stereochemical outcome of the cycloaddition. When attached to a dienophile, the bulky cyclohexane (B81311) backbone of the neomenthol (B8682525) moiety sterically hinders one face of the dienophile, leading to a diastereoselective attack by the diene. While (+)-neomenthol itself may offer modest diastereoselectivity, its derivatives, such as (+)-8-phenylneomenthol, have been shown to provide excellent stereocontrol.[1]

Quantitative Data for a (+)-8-Phenylneomenthol Mediated Aza-Diels-Alder Reaction
DieneDienophile AuxiliaryLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Excess (de) (%)
Cyclopentadiene(+)-8-PhenylneomentholZnI₂Toluene-2085>95
Experimental Protocol: Synthesis of (+)-Neomenthyl Acrylate (A Chiral Dienophile)

This protocol describes the esterification of (+)-neomenthol with acryloyl chloride to generate a chiral dienophile for use in asymmetric Diels-Alder reactions.

Materials:

Procedure:

  • Dissolve (+)-neomenthol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add acryloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude (+)-neomenthyl acrylate.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

experimental_workflow_esterification cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve (+)-Neomenthol in CH₂Cl₂ B Cool to 0 °C A->B C Add Et₃N B->C D Add Acryloyl Chloride C->D E Stir at RT for 2-4h D->E F Quench with NaHCO₃ E->F G Extract & Dry F->G H Purify by Chromatography G->H

Fig. 1: Experimental workflow for the synthesis of (+)-neomenthyl acrylate.

Application Note 2: Asymmetric Alkylation of Enolates

Esters derived from (+)-neomenthol can be used to direct the diastereoselective alkylation of enolates. The chiral auxiliary shields one face of the prochiral enolate, allowing the electrophile to approach preferentially from the less hindered side.[2]

Experimental Protocol: Diastereoselective Alkylation of a (+)-Neomenthol Ester

This protocol provides a general procedure for the asymmetric alkylation of an ester derived from (+)-neomenthol.

Materials:

  • (+)-Neomenthol ester of a carboxylic acid

  • Lithium diisopropylamide (LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the (+)-neomenthol ester (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a freshly prepared solution of LDA (1.1 eq) dropwise to the ester solution.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

  • Purify the product by flash column chromatography.

logical_relationship_alkylation cluster_principle Principle of Asymmetric Induction P1 (+)-Neomenthol Ester P2 Prochiral Enolate P1->P2 Deprotonation (LDA) P3 Chiral Shielding by Neomenthol Group P2->P3 P4 Face-Selective Electrophilic Attack P3->P4 P5 Diastereomerically Enriched Product P4->P5 Alkylation

Fig. 2: Logical relationship in asymmetric enolate alkylation.

Application Note 3: Asymmetric Aldol (B89426) Reaction

Similar to alkylation, (+)-neomenthol esters can be converted to their corresponding enolates, which can then participate in diastereoselective aldol reactions with aldehydes or ketones. The chiral auxiliary controls the facial selectivity of the carbonyl approach.

Experimental Protocol: Diastereoselective Aldol Reaction

This protocol outlines a general procedure for a diastereoselective aldol reaction using a (+)-neomenthol ester.

Materials:

  • (+)-Neomenthol ester

  • Di-n-butylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Phosphate (B84403) buffer (pH 7)

  • Methanol

Procedure:

  • Dissolve the (+)-neomenthol ester (1.0 eq) in anhydrous CH₂Cl₂ in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add diisopropylethylamine (1.2 eq), followed by the dropwise addition of di-n-butylboron triflate (1.1 eq).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to form the boron enolate.

  • Cool the reaction mixture back down to -78 °C.

  • Add the aldehyde (1.2 eq) dropwise.

  • Stir at -78 °C for 2-3 hours, then warm to 0 °C and stir for another hour.

  • Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.

  • Stir vigorously for 15 minutes.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

signaling_pathway_aldol cluster_pathway Stereochemical Control Pathway S1 Chiral (+)-Neomenthol Ester S2 Formation of Chiral Boron Enolate S1->S2 Bu₂BOTf, DIPEA S3 Coordination of Aldehyde S2->S3 S4 Zimmerman-Traxler Transition State S3->S4 Facial Selectivity S5 Diastereoselective C-C Bond Formation S4->S5 S6 β-Hydroxy Ester Product S5->S6 Workup

Fig. 3: Signaling pathway analogy for stereocontrol in the aldol reaction.

References

laboratory-scale synthesis of (-)-Neoisomenthol from commercially available starting materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the laboratory-scale synthesis of (-)-neoisomenthol from the commercially available starting material, (+)-menthone. The synthesis involves a three-step process: (1) acid-catalyzed epimerization of (+)-menthone to an equilibrium mixture of (+)-menthone and (-)-isomenthone; (2) separation of the desired (-)-isomenthone intermediate by fractional distillation or preparative HPLC; and (3) stereoselective reduction of (-)-isomenthone to yield this compound. This protocol includes detailed experimental procedures, tables of quantitative data for all key steps, and a visual representation of the synthetic workflow.

Introduction

This compound is one of the eight stereoisomers of menthol (B31143). While (-)-menthol is widely known for its characteristic cooling sensation and is used extensively in various industries, the other stereoisomers, including this compound, are valuable chiral building blocks in organic synthesis and are of interest for sensory and biological studies. The stereoselective synthesis of individual menthol isomers is a classic challenge in organic chemistry. This application note presents a reliable and accessible method for the preparation of this compound in a laboratory setting.

Overall Synthetic Scheme

The synthesis of this compound from (+)-menthone proceeds through the following reaction sequence:

G start (+)-Menthone (Commercially Available) step1 Step 1: Epimerization (Acid Catalyst, e.g., AMBERLYST 15DRY) start->step1 mixture Equilibrium Mixture: (+)-Menthone and (-)-Isomenthone step1->mixture step2 Step 2: Separation (Fractional Distillation or Prep-HPLC) mixture->step2 intermediate (-)-Isomenthone step2->intermediate step3 Step 3: Reduction (e.g., NaBH4) intermediate->step3 product This compound step3->product

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Epimerization of (+)-Menthone

This procedure describes the acid-catalyzed epimerization of (+)-menthone to an equilibrium mixture containing (-)-isomenthone. A "green" modification using a reusable solid acid catalyst is presented.[1]

Materials:

  • (+)-Menthone

  • AMBERLYST 15DRY ion-exchange resin

  • Reaction vial with a magnetic stir bar

  • Heating mantle or oil bath

  • Acetone (B3395972) (for GC analysis)

  • Gas chromatograph (GC) for monitoring the reaction

Procedure:

  • Place (+)-menthone (e.g., 10 g) into a reaction vial equipped with a magnetic stir bar.

  • Add AMBERLYST 15DRY resin (e.g., 100 mg, 1% by weight).

  • Heat the mixture to 70 °C with vigorous stirring.

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 15 minutes). Dilute the aliquots with acetone and analyze by GC to determine the ratio of (+)-menthone to (-)-isomenthone.

  • The reaction should reach equilibrium in approximately 90-120 minutes. The equilibrium mixture typically contains about 70% menthone and 30% isomenthone.

  • Once equilibrium is reached, cool the mixture to room temperature.

  • Separate the liquid product mixture from the solid resin catalyst by decantation or filtration. The resin can be washed with a solvent, dried, and reused.

Step 2: Separation of (-)-Isomenthone

The separation of (-)-isomenthone from the equilibrium mixture can be achieved by fractional distillation under reduced pressure or by preparative high-performance liquid chromatography (HPLC).

Protocol 2a: Fractional Distillation [2][3]

  • Set up a fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or packed column) suitable for vacuum distillation.

  • Place the (+)-menthone/(-)-isomenthone mixture into the distillation flask.

  • Reduce the pressure (e.g., 10-20 mmHg).

  • Carefully heat the distillation flask. The components will separate based on their boiling points. (+)-Menthone has a slightly lower boiling point than (-)-isomenthone under reduced pressure.

  • Collect the fractions and analyze each by GC to determine its composition.

  • Combine the fractions enriched in (-)-isomenthone. Purity can be further enhanced by repeated fractional distillation.

Protocol 2b: Preparative HPLC [4][5]

  • Use a preparative HPLC system equipped with a normal-phase column (e.g., silica (B1680970) gel).

  • Dissolve the (+)-menthone/(-)-isomenthone mixture in a suitable mobile phase (e.g., a mixture of heptane (B126788) and ethyl acetate).

  • Optimize the separation conditions on an analytical scale first to achieve baseline separation of the two isomers.

  • Scale up the injection volume for preparative separation.

  • Collect the fractions corresponding to the (-)-isomenthone peak.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified (-)-isomenthone.

Step 3: Stereoselective Reduction of (-)-Isomenthone

This protocol details the stereoselective reduction of the purified (-)-isomenthone to this compound using sodium borohydride (B1222165).

Materials:

  • (-)-Isomenthone

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) or ethanol

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Diethyl ether or other suitable extraction solvent

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve (-)-isomenthone (e.g., 5 g) in methanol (e.g., 50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add sodium borohydride (in slight excess) in small portions to the stirred solution.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or GC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data Summary

Parameter Step 1: Epimerization Step 2: Separation Step 3: Reduction
Starting Material (+)-Menthone(+)-Menthone/(-)-Isomenthone Mixture(-)-Isomenthone
Key Reagents AMBERLYST 15DRY-Sodium Borohydride
Solvent NeatHeptane/Ethyl Acetate (HPLC)Methanol or Ethanol
Temperature 70 °CAmbient (HPLC)0 °C
Reaction Time 90-120 minutes-1-2 hours
Typical Yield ~95% (mixture)Variable (depends on method)>90%
Product Purity ~70:30 (+)-Menthone:(-)-Isomenthone>95% (-)-Isomenthone>95% this compound

Characterization Data for this compound

Property Value
Molecular Formula C₁₀H₂₀O
Molecular Weight 156.27 g/mol
Appearance White crystalline solid
Boiling Point 212 °C
13C NMR (CDCl₃, δ in ppm) Data not readily available in searched literature. Expected to be similar to (+)-neoisomenthol.
1H NMR (CDCl₃, δ in ppm) Data not readily available in searched literature. Expected to be similar to (+)-neoisomenthol.

Note: Specific optical rotation is a key parameter for confirming the enantiomeric purity of the final product.

Logical Relationships and Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting the key transformations and separations.

G cluster_0 Synthesis of this compound A (+)-Menthone B Epimerization (H+ catalyst) A->B C Mixture of (+)-Menthone and (-)-Isomenthone B->C D Separation C->D E (-)-Isomenthone D->E Desired Intermediate H (+)-Menthone (recovered) D->H Recyclable F Reduction (NaBH4) E->F G This compound F->G

Figure 2: Logical flow of the synthesis process.

Safety Precautions

  • Standard laboratory safety procedures should be followed, including the use of personal protective equipment (safety glasses, lab coat, gloves).

  • All manipulations should be performed in a well-ventilated fume hood.

  • Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care and quench reactions cautiously.

  • Organic solvents are flammable and should be handled away from ignition sources.

Conclusion

The protocol described provides a comprehensive and practical guide for the laboratory-scale synthesis of this compound from a commercially available starting material. By following these procedures, researchers can obtain this valuable chiral compound for further studies in synthetic chemistry, flavor and fragrance research, and drug development. The use of a solid acid catalyst in the epimerization step offers a greener alternative to traditional methods.

References

Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of (-)-Neoisomenthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the chromatographic purification of (-)-Neoisomenthol. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in overcoming the challenges associated with the separation and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic purification of this compound?

A1: The main challenges in purifying this compound stem from two key factors:

  • Presence of Stereoisomers: this compound is one of eight stereoisomers of menthol (B31143). These isomers, including diastereomers (menthol, isomenthol, neomenthol) and their respective enantiomers, often possess very similar physicochemical properties, making their separation difficult.

  • Lack of a Strong Chromophore: Menthol and its isomers do not have a significant UV-absorbing chromophore, which makes detection by standard UV-Vis detectors challenging and often results in low sensitivity.[1] This necessitates the use of alternative detection methods like Refractive Index (RI) or Optical Rotation (OR) detectors, or pre-column derivatization to introduce a chromophore.

Q2: Which chromatographic techniques are most effective for separating this compound from its isomers?

A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the separation of menthol isomers.

  • Gas Chromatography (GC): GC, particularly with chiral capillary columns, is highly effective for the analytical separation of all eight stereoisomers. Tandem chiral capillary columns have been shown to achieve baseline separation of all isomers.[2]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the preferred method for preparative-scale purification. Polysaccharide-based chiral stationary phases (CSPs) are commonly used for this purpose.[1]

Q3: What type of HPLC column is best suited for this compound purification?

A3: For the chiral separation of menthol isomers, polysaccharide-based chiral stationary phases (CSPs) are highly recommended. Columns with coated or immobilized amylose (B160209) or cellulose (B213188) derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), have demonstrated excellent performance in resolving these isomers.[3]

Q4: What are the typical mobile phases used in the normal-phase HPLC separation of this compound?

A4: A typical mobile phase for the normal-phase chiral separation of menthol isomers consists of a non-polar solvent, such as hexane (B92381) or heptane, mixed with an alcohol modifier like 2-propanol (isopropanol) or ethanol. The concentration of the alcohol modifier is a critical parameter that significantly influences retention times and resolution.

Q5: Is derivatization necessary for the analysis of this compound?

A5: Derivatization is not always required but can be advantageous, especially when using a UV detector. By reacting the hydroxyl group of this compound with a UV-active reagent, the sensitivity of detection can be significantly improved. For methods employing RI or OR detectors, derivatization is generally not necessary.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic purification of this compound.

HPLC Troubleshooting
Problem Possible Cause Suggested Solution
Poor or No Resolution Between Isomers Inappropriate chiral stationary phase (CSP).Screen different polysaccharide-based CSPs (amylose or cellulose-based).
Suboptimal mobile phase composition.Systematically vary the percentage of the alcohol modifier (e.g., 2-propanol in hexane).
Flow rate is too high.Reduce the flow rate to allow for better interaction with the stationary phase.
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups).Add a small amount of a modifier like triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) to the mobile phase to block active sites.
Column overload.Reduce the sample concentration or injection volume.
Column contamination or degradation.Flush the column with a strong solvent. If the issue persists, the column may need to be replaced.
Peak Fronting High sample concentration leading to column overload.Dilute the sample.
Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Split Peaks Partially blocked column inlet frit.Reverse flush the column (if permissible by the manufacturer) or replace the frit.
Incompatible sample solvent.Ensure the sample is dissolved in a solvent compatible with the mobile phase.
Irreproducible Retention Times Inadequate column equilibration.Ensure the column is fully equilibrated with the mobile phase before each injection. Chiral separations can sometimes require longer equilibration times.
Fluctuations in column temperature.Use a column oven to maintain a constant and stable temperature.
Changes in mobile phase composition.Prepare fresh mobile phase accurately and ensure it is well-mixed and degassed.
GC Troubleshooting
Problem Possible Cause Suggested Solution
Co-elution of Isomers Inadequate column selectivity.Use a dedicated chiral capillary column (e.g., cyclodextrin-based). For complete separation of all eight isomers, consider using tandem chiral columns.[2]
Incorrect oven temperature program.Optimize the temperature ramp rate and hold times. A slower ramp rate can often improve resolution.
Poor Peak Shape (Tailing or Broadening) Active sites in the injector liner or column.Use a deactivated liner and ensure the column is properly conditioned.
Sample degradation.Lower the injector temperature.
Loss of Resolution Over Time Column contamination.Bake out the column at the maximum recommended temperature.
Stationary phase degradation.Replace the column.

Quantitative Data

The following tables summarize typical chromatographic conditions and performance data for the separation of menthol isomers, including this compound.

Table 1: GC-MS Conditions for the Separation of Eight Menthol Stereoisomers [2]

ParameterValue
Column System Tandem Chiral Capillary Columns: CycloSil-B (30 m x 0.22 mm ID, 0.25 µm) + BGB-175 (30 m x 0.22 mm ID, 0.25 µm)
Carrier Gas Helium
Oven Program 45°C, ramp to 100°C at 10°C/min, hold for 16 min, then ramp to 200°C at 10°C/min, hold for 10 min
Detector Mass Spectrometer (MS)
Limit of Quantification (LOQ) 23.0–72.9 μg/L

Table 2: HPLC Conditions for Chiral Separation of Menthol Enantiomers [3]

ParameterValue
Column Amylose tris(3,5-dimethylphenylcarbamate)-coated CSP
Mobile Phase Hexane / 2-Propanol (IPA)
Detector Optical Rotation (OR) or Refractive Index (RI)
Resolution (Rs) A resolution of 2.84 was achieved for menthol enantiomers.

Experimental Protocols

Protocol 1: Analytical-Scale Separation of Menthol Isomers by Chiral GC-MS

This protocol outlines a method for the qualitative and quantitative analysis of this compound in a mixture of its stereoisomers.

1. Sample Preparation:

  • Dissolve the sample containing the menthol isomers in a suitable solvent (e.g., ethanol, hexane) to a final concentration of approximately 1 mg/mL.

2. GC-MS Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a mass spectrometer.

  • Column: A chiral capillary column, such as a cyclodextrin-based column (e.g., Rt-BetaDEXsm). For baseline separation of all eight isomers, a tandem column system as described in Table 1 is recommended.[2]

  • Injector: Split/splitless injector, operated in split mode.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C) and gradually ramp up to a higher temperature (e.g., 200-220°C) to elute all isomers.

  • MS Detector: Operated in electron ionization (EI) mode. Scan a mass range appropriate for menthol and its fragments (e.g., m/z 40-200).

3. Data Analysis:

  • Identify each isomer based on its retention time by comparing it to a known standard.

  • Confirm the identity of each peak by its mass spectrum.

  • Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve prepared from a certified reference standard.

Protocol 2: Preparative-Scale Purification of this compound by Chiral HPLC

This protocol provides a general procedure for the isolation of this compound from a mixture of its isomers.

1. Method Development and Optimization (Analytical Scale):

  • Before scaling up, develop and optimize the separation on an analytical chiral HPLC column (e.g., 4.6 mm ID).

  • Screen different chiral stationary phases (amylose- and cellulose-based) to find the one with the best selectivity for this compound and its closest eluting isomers.

  • Optimize the mobile phase composition (ratio of hexane to alcohol modifier) to achieve baseline separation with a reasonable run time.

  • Determine the retention time of this compound.

2. Scale-Up to Preparative Chromatography:

  • Column: Use a preparative column with the same stationary phase as the optimized analytical method, but with a larger internal diameter (e.g., >20 mm).

  • Flow Rate and Injection Volume: Scale up the flow rate and injection volume proportionally to the cross-sectional area of the preparative column.

  • Sample Preparation: Dissolve the crude mixture in the mobile phase at the highest possible concentration without causing peak distortion due to overloading. The sample should be filtered through a 0.45 µm filter before injection.

3. Purification and Fraction Collection:

  • Equilibrate the preparative column with the mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Collect the fraction corresponding to the elution of this compound based on the retention time determined during method development.

4. Product Recovery and Purity Analysis:

  • Evaporate the solvent from the collected fraction using a rotary evaporator.

  • Analyze the purity of the isolated this compound using the analytical-scale GC-MS or HPLC method.

  • If necessary, a second purification step may be performed to achieve higher purity.

Visualizations

Experimental Workflow for Chiral HPLC Method Development

G Workflow for Chiral HPLC Method Development start Define Separation Goal (e.g., Isolate this compound) col_select Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) start->col_select mp_select Select Mobile Phase System (e.g., Hexane/2-Propanol) col_select->mp_select analytical_run Perform Analytical Scale Run mp_select->analytical_run eval Evaluate Resolution and Peak Shape analytical_run->eval optimize Optimize Mobile Phase Composition (Adjust % of alcohol modifier) eval->optimize Resolution < 1.5 scale_up Scale-Up to Preparative HPLC eval->scale_up Resolution >= 1.5 optimize->analytical_run purify Purify and Collect Fractions scale_up->purify analyze Analyze Purity of Isolated this compound purify->analyze end Pure this compound analyze->end

Caption: A logical workflow for developing a chiral HPLC method for the purification of this compound.

Troubleshooting Decision Tree for Poor Resolution in HPLC

G Troubleshooting Poor Resolution in HPLC start Poor or No Resolution check_csp Is the CSP appropriate for menthol isomers? start->check_csp change_csp Action: Screen different polysaccharide-based CSPs check_csp->change_csp No check_mp Is the mobile phase composition optimal? check_csp->check_mp Yes change_csp->start adjust_mp Action: Vary the percentage of the alcohol modifier check_mp->adjust_mp No check_flow Is the flow rate too high? check_mp->check_flow Yes adjust_mp->start adjust_flow Action: Reduce the flow rate check_flow->adjust_flow Yes check_temp Is the column temperature controlled? check_flow->check_temp No success Resolution Improved adjust_flow->success control_temp Action: Use a column oven to maintain a stable temperature check_temp->control_temp No check_temp->success Yes control_temp->success

Caption: A decision tree to diagnose and resolve issues of poor resolution during HPLC analysis.

References

Technical Support Center: Optimizing Diastereoselectivity in Reactions Mediated by (-)-Neoisomenthol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing diastereoselective reactions using (-)-neoisomenthol as a chiral auxiliary. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it function as a chiral auxiliary?

A1: this compound is a naturally occurring, inexpensive chiral alcohol. It is used as a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction.[1][2] Its rigid cyclohexane (B81311) backbone provides a well-defined three-dimensional structure that sterically hinders one face of the reactive center (e.g., an enolate), forcing an incoming reagent to approach from the less hindered face.[1][2] This directional blocking leads to the preferential formation of one diastereomer over the other. After the desired stereocenter is created, the auxiliary can be cleaved and recovered for reuse.[1][3]

Q2: In which types of reactions is this compound commonly used to induce diastereoselectivity?

A2: this compound and its derivatives are effective in a variety of stereoselective transformations, including:

  • Diastereoselective Alkylation of Enolates: Esters of this compound can be converted to chiral enolates, which then react with electrophiles to produce optically enriched products.[1][4]

  • Diastereoselective Aldol (B89426) Reactions: Chiral esters derived from this compound can control the stereochemical outcome of aldol additions.[3][4]

  • Asymmetric Diels-Alder Reactions: When attached to a dienophile, this compound can induce facial selectivity in [4+2] cycloaddition reactions.[3][4]

  • Diastereoselective Conjugate Additions: α,β-Unsaturated esters of this compound are excellent substrates for directing nucleophilic attack in conjugate additions, leading to high stereocontrol.[1]

Q3: How is the this compound auxiliary typically attached to the substrate and subsequently removed?

A3: The auxiliary is generally attached to a prochiral substrate via an ester or amide linkage.[3] For instance, a carboxylic acid can be converted to its corresponding (-)-neoisomenthyl ester. After the diastereoselective reaction, the auxiliary is cleaved, often through saponification (hydrolysis with a base like lithium hydroxide) or reduction (e.g., with lithium aluminum hydride), to yield the chiral product and recover the this compound.[3] The cleavage conditions should be chosen carefully to avoid racemization of the newly formed stereocenter.[3]

Troubleshooting Guide

Issue 1: Low Diastereoselectivity

Q: My reaction is producing a nearly 1:1 mixture of diastereomers. What factors should I investigate to improve the diastereomeric ratio (d.r.)?

A: Low diastereoselectivity can be attributed to several factors related to the reaction conditions. Here are the key parameters to optimize:

  • Reaction Temperature: Temperature plays a crucial role in stereoselectivity.[5] Lowering the reaction temperature, typically to -78 °C, often increases diastereoselectivity by favoring the more ordered, chair-like transition state that maximizes steric differentiation.[5]

  • Lewis Acid: The choice and stoichiometry of the Lewis acid are critical, especially in aldol and Diels-Alder reactions.[1] Different Lewis acids (e.g., TiCl₄, Sn(OTf)₂, Et₂AlCl) can have a significant impact on the rigidity of the transition state and, consequently, the diastereoselectivity.[4][6] It is advisable to screen a variety of Lewis acids.

  • Solvent: The polarity and coordinating ability of the solvent can influence the reaction's stereochemical outcome.[4] Non-coordinating solvents like dichloromethane (B109758) (CH₂Cl₂) or toluene (B28343) are often preferred as they minimize interference with the chiral auxiliary-substrate complex.

  • Enolate Geometry: In reactions involving enolates (e.g., alkylations and aldol reactions), the geometry (Z vs. E) of the enolate is paramount.[4] The choice of base (e.g., LDA, LiHMDS) and additives (e.g., HMPA) can influence the enolate geometry. For aldol reactions, boron enolates, generated with reagents like Bu₂BOTf, often provide high levels of stereocontrol.[4]

Issue 2: Competing Side Reactions

Q: I am observing significant formation of byproducts. How can I improve the chemoselectivity of my reaction?

A: The formation of byproducts often depends on the specific reaction type. Here are some common scenarios and solutions:

  • Dialkylation in Enolate Alkylations: The formation of a dialkylated product occurs when the desired mono-alkylated product is deprotonated and reacts again with the electrophile.[4]

    • Solution: Use only a slight excess of the alkylating agent (1.0-1.2 equivalents).[4] Add the electrophile slowly at a low temperature to keep its instantaneous concentration low.[4] Ensure complete enolate formation before adding the electrophile to prevent the mono-alkylated product from acting as a base.[4]

  • 1,2-Addition vs. 1,4-Conjugate Addition: In reactions with α,β-unsaturated carbonyl compounds, nucleophiles can add to the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition).[7]

    • Solution: The outcome is highly dependent on the nucleophile. "Soft" nucleophiles (e.g., organocuprates, thiols, enolates) generally favor 1,4-addition.[8] In contrast, "hard" nucleophiles like organolithium or Grignard reagents tend to favor 1,2-addition.[8][9] If undesired 1,2-addition occurs, consider switching to a softer nucleophile, such as a Gilman reagent (organocuprate).[9]

Issue 3: Incomplete Conversion or No Reaction

Q: My reaction is sluggish, or the starting material is not being consumed. What should I check?

A: A stalled reaction can be due to several factors, from reagent quality to reaction setup.

  • Moisture Contamination: Many of these reactions, especially those involving organometallics or strong bases like LDA, are highly sensitive to moisture.[5]

    • Solution: Ensure all glassware is flame-dried or oven-dried before use.[5] Use anhydrous solvents and reagents.[5] Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[5]

  • Reagent Activity: The activity of reagents can degrade over time.

    • Solution: Use freshly prepared or titrated solutions of bases like LDA.[4] Ensure Lewis acids are not hydrolyzed by atmospheric moisture.

  • Insufficient Activation: The electrophile may not be sufficiently activated.

    • Solution: In Lewis acid-catalyzed reactions, ensure the correct stoichiometry of the Lewis acid is used. In some cases, a stronger Lewis acid may be required.

Data on Diastereoselectivity

The following tables summarize quantitative data for diastereoselective reactions using menthol-derived chiral auxiliaries. Note: Much of the available literature data is for (+)-neomenthol or other menthol (B31143) derivatives. As this compound is a diastereomer, it is expected to provide similar levels of diastereoselectivity but with the opposite stereochemical induction.

Table 1: Diastereoselectivity in Aldol Reactions

Entry Chiral Auxiliary Aldehyde Lewis Acid/Base Diastereomeric Ratio (syn:anti) Yield (%) Reference
1 (-)-trans-2-phenyl-1-cyclohexanol Benzaldehyde TiCl₄ 95:5 85 [6]

| 2 | (-)-trans-2-phenyl-1-cyclohexanol | Isobutyraldehyde | Sn(OTf)₂ | 92:8 | 88 |[6] |

Table 2: Diastereoselectivity in Enolate Alkylation

Entry Chiral Auxiliary Electrophile Base Diastereomeric Ratio Yield (%) Reference
1 (-)-8-phenylmenthol Benzyl bromide LDA >98:2 90 Based on principles from[10]

| 2 | (1R,2S)-trans-2-phenyl-1-cyclohexanol | Methyl iodide | LDA | 97:3 | 85 | Based on principles from[10] |

Key Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Enolate Alkylation
  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the this compound ester derivative (1.0 equiv) in anhydrous THF (0.1 M).[4]

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath.[4] Slowly add a solution of freshly titrated lithium diisopropylamide (LDA) (1.1 equiv) dropwise.[3] Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.[4]

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise to the enolate solution at -78 °C.[4]

  • Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).[4]

  • Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of a saturated aqueous NH₄Cl solution.[4]

  • Work-up and Purification: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).[6] Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[4] Purify the crude product by silica (B1680970) gel column chromatography. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product.[6]

Protocol 2: General Procedure for a Lewis Acid-Mediated Aldol Reaction
  • Preparation: To a solution of the this compound ester (1.0 mmol) in dry CH₂Cl₂ (10 mL) at -78 °C under an argon atmosphere, add the Lewis acid (e.g., TiCl₄, 1.1 mmol, 1.1 equiv).[6]

  • Enolate Formation: Stir the mixture for 10 minutes, then add a tertiary amine base (e.g., triethylamine, 1.2 mmol, 1.2 equiv).[6] Stir for an additional 30 minutes.

  • Aldehyde Addition: Add the aldehyde (1.2 mmol, 1.2 equiv) dropwise.[6]

  • Monitoring: Monitor the reaction by TLC.[6]

  • Quenching: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.[6]

  • Work-up and Purification: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.[6] Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.[6] Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and purify by flash column chromatography.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Diastereoselective Reaction cluster_analysis Analysis & Purification cluster_cleavage Final Steps prep Attach this compound to Substrate reaction Perform Reaction (e.g., Alkylation, Aldol) prep->reaction optimize Optimize Conditions: - Temperature - Solvent - Lewis Acid/Base reaction->optimize workup Work-up & Quench reaction->workup optimize->reaction purify Purify Product (Chromatography) workup->purify analyze Analyze d.r. (NMR, HPLC) purify->analyze cleavage Cleave Auxiliary analyze->cleavage product Isolate Chiral Product cleavage->product

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

troubleshooting_diastereoselectivity start Low Diastereoselectivity Observed temp Is Reaction at Low Temperature? (e.g., -78 °C) start->temp lewis_acid Is Lewis Acid / Base Optimal? temp->lewis_acid Yes fix_temp Lower Temperature temp->fix_temp No solvent Is Solvent Non-Coordinating? lewis_acid->solvent Yes fix_lewis Screen Lewis Acids / Bases lewis_acid->fix_lewis No enolate Is Enolate Geometry Controlled? solvent->enolate Yes fix_solvent Change Solvent (e.g., to CH2Cl2) solvent->fix_solvent No fix_enolate Change Base or Use Boron Enolates enolate->fix_enolate No end Improved Diastereoselectivity enolate->end Yes fix_temp->end fix_lewis->end fix_solvent->end fix_enolate->end

Caption: Troubleshooting guide for low diastereoselectivity.

Caption: Steric hindrance model for diastereoselective reactions.

References

Technical Support Center: Troubleshooting the Cleavage of (-)-Neoisomenthol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cleavage of (-)-neoisomenthol as a chiral auxiliary. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the removal of this auxiliary. Below you will find a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your synthetic route.

Troubleshooting Guide

This guide addresses the most common issues encountered when cleaving the this compound auxiliary from esters, amides, and other derivatives.

Issue Potential Cause(s) Suggested Solution(s)
1. Incomplete or Slow Cleavage Reaction Steric Hindrance: The bulky nature of the this compound group can impede reagent access to the carbonyl center.[1]- Increase the reaction temperature and/or prolong the reaction time. Monitor closely by TLC to avoid side reactions.- For ester hydrolysis, consider using a less sterically hindered and more potent nucleophile like potassium trimethylsilanolate (KOSiMe₃).- For reductive cleavage of amides, ensure a sufficient excess of the reducing agent (e.g., LiAlH₄) is used.
Insufficient Reagent: The molar ratio of the cleaving reagent to the substrate may be too low.- Increase the equivalents of the cleaving reagent (e.g., LiOH, LiAlH₄). A common starting point for hydrolysis is 2-3 equivalents of base.[2][3]
Poor Solubility: The substrate may not be fully dissolved in the chosen solvent system, leading to a heterogeneous reaction mixture and slow reaction rates.[1]- For hydrolytic reactions, use a co-solvent system such as THF/water or dioxane/water to ensure substrate solubility.[1][2][4]
2. Epimerization or Racemization of the Product Harsh Reaction Conditions: The use of strong bases or high temperatures can lead to the deprotonation of the α-proton to the carbonyl group, resulting in a loss of stereochemical integrity.[1]- Employ milder cleavage conditions. For base-sensitive substrates, consider lower temperatures and shorter reaction times.- Use of lithium hydroxide (B78521) (LiOH) is often preferred over sodium or potassium hydroxide as it can be effective at lower temperatures.[2][5]- Consider alternative, milder methods such as enzymatic hydrolysis or transesterification under neutral or mildly acidic conditions.[1]
Prolonged Exposure to Basic/Acidic Conditions: Even under mild conditions, extended reaction times can increase the risk of epimerization.- Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.
3. Formation of Side Products Reaction with Other Functional Groups: The cleavage reagent may not be chemoselective and could react with other sensitive functional groups in the molecule.- Choose a cleavage method that is compatible with other functionalities. For example, LiAlH₄ will also reduce ketones, aldehydes, and nitriles.[1]- Protect other sensitive functional groups prior to the cleavage step.
Transesterification with Alcoholic Solvents: When using alcoholic solvents (e.g., methanol, ethanol) for hydrolysis with a base like NaOH or KOH, transesterification can occur as a competing reaction.[2]- For hydrolysis, it is best to use a non-alcoholic solvent system like THF/water to avoid transesterification.[2]
4. Low Recovery of the this compound Auxiliary Degradation of the Auxiliary: Harsh acidic or oxidative conditions can lead to the decomposition of the auxiliary.[1]- Opt for cleavage methods known to be non-destructive to the auxiliary, such as basic hydrolysis or enzymatic cleavage.[1]- Ensure proper workup procedures to neutralize any harsh reagents before isolating the auxiliary.
Physical Loss During Workup: The auxiliary may be lost during aqueous extractions if it has some water solubility, or through evaporation if it is volatile.- During the workup, after cleavage, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to recover the this compound.- When concentrating the organic phases, avoid excessive heat or high vacuum to prevent the loss of the auxiliary through sublimation or evaporation.[1]

Frequently Asked Questions (FAQs)

Q1: Which is the most reliable method for cleaving a (-)-neoisomenthyl ester?

A1: Basic hydrolysis (saponification) using lithium hydroxide (LiOH) in a tetrahydrofuran (B95107) (THF)/water solvent system is one of the most common and reliable methods.[2][6][7] It is generally high-yielding and the reagents are inexpensive. However, for substrates that are sensitive to epimerization, other methods like enzymatic hydrolysis or transesterification should be considered.[1]

Q2: How can I minimize the risk of epimerization at the α-carbon during cleavage?

A2: To minimize epimerization, use the mildest possible conditions. This includes using lower reaction temperatures (e.g., 0 °C to room temperature), limiting the reaction time by closely monitoring its progress, and choosing a base that is less prone to causing epimerization, such as LiOH.[1][2] Once the hydrolysis is complete, the formation of the carboxylate salt prevents further deprotonation and epimerization.[8]

Q3: What is the best way to remove a (-)-neoisomenthyl auxiliary from an amide?

A3: Reductive cleavage using a strong reducing agent like lithium aluminum hydride (LiAlH₄) is typically the most effective method for cleaving amides.[9][10][11] This method converts the amide to an amine. It is important to note that LiAlH₄ will also reduce other carbonyl-containing functional groups.

Q4: Can I recover and reuse the this compound auxiliary?

A4: Yes, one of the advantages of using this compound as a chiral auxiliary is that it can often be recovered and reused.[1] After the cleavage reaction, the auxiliary can be separated from the product by standard purification techniques such as column chromatography or distillation. The purity of the recovered auxiliary should be checked (e.g., by NMR or GC) before reuse.

Data Presentation: Comparison of Cleavage Methods

The following table provides a qualitative and representative quantitative comparison of common cleavage methods for this compound auxiliaries. The exact yields and reaction conditions will vary depending on the specific substrate.

Cleavage Method Typical Reagents Substrate Typical Yield Pros Cons
Basic Hydrolysis LiOH in THF/H₂OEster70-95%[1]Generally reliable and high-yielding; inexpensive reagents.Risk of epimerization for sensitive substrates; can be slow for hindered esters.[1]
Reductive Cleavage LiAlH₄ in THF or Et₂OAmide/Ester65-90%Effective for hindered substrates; generally fast.[1]Reduces the carbonyl to an amine/alcohol; not chemoselective.[1]
Transesterification Ti(OiPr)₄ in an alcoholEster60-85%Milder conditions, can reduce epimerization risk.Can be slower than hydrolysis; requires anhydrous conditions.

Experimental Protocols

Protocol 1: Basic Hydrolysis of a (-)-Neoisomenthyl Ester using LiOH

This protocol describes a general procedure for the saponification of a (-)-neoisomenthyl ester.

Materials:

  • (-)-Neoisomenthyl ester derivative (1.0 equiv)

  • Lithium hydroxide (LiOH) (2.0-3.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the (-)-neoisomenthyl ester (1.0 equiv) in a mixture of THF and water (typically a 2:1 or 3:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Add solid LiOH (2.0-3.0 equiv) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and extract with diethyl ether or ethyl acetate to remove the liberated this compound. The auxiliary can be recovered from these organic layers.

  • Cool the aqueous layer to 0 °C and acidify to a pH of 1-2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the desired carboxylic acid.

Protocol 2: Reductive Cleavage of a (-)-Neoisomenthyl Amide using LiAlH₄

This protocol outlines a general method for the reductive cleavage of a (-)-neoisomenthyl amide to the corresponding amine.

Materials:

  • (-)-Neoisomenthyl amide derivative (1.0 equiv)

  • Lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv)

  • Anhydrous diethyl ether or THF

  • Water

  • 15% aqueous Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard flame-dried glassware for anhydrous reactions

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2.0-3.0 equiv) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the (-)-neoisomenthyl amide (1.0 equiv) in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture until a white precipitate forms.

  • Add anhydrous Na₂SO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether or THF.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to separate the desired amine from the this compound auxiliary.

Visualizations

Troubleshooting_Cleavage start Start: Cleavage of This compound Auxiliary check_completion Check Reaction Completion by TLC start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes ts_sterics Increase Temperature/Time or Use Stronger Reagent incomplete->ts_sterics Possible Steric Hindrance ts_reagent Increase Equivalents of Reagent incomplete->ts_reagent Possible Insufficient Reagent ts_solubility Use Co-solvent System (e.g., THF/H2O) incomplete->ts_solubility Possible Poor Solubility workup Proceed to Workup and Purification complete->workup ts_sterics->check_completion ts_reagent->check_completion ts_solubility->check_completion

Caption: Troubleshooting workflow for incomplete cleavage reactions.

Epimerization_Mitigation start Planning Cleavage Reaction check_sensitivity Is the α-carbon prone to epimerization? start->check_sensitivity harsh_conditions Standard Conditions: LiOH, RT to Reflux check_sensitivity->harsh_conditions No mild_conditions Milder Conditions check_sensitivity->mild_conditions Yes outcome Minimize Epimerization Risk harsh_conditions->outcome lower_temp Lower Temperature (0°C) mild_conditions->lower_temp shorter_time Monitor Closely, Shorter Reaction Time mild_conditions->shorter_time alt_method Alternative Method: Enzymatic or Transesterification mild_conditions->alt_method lower_temp->outcome shorter_time->outcome alt_method->outcome

Caption: Decision-making process for mitigating epimerization.

References

strategies to improve the yield of (-)-Neoisomenthol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted strategies to improve the yield and purity of (-)-Neoisomenthol. The information is presented through troubleshooting guides, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound? The most prevalent starting materials are (+)-pulegone and menthone isomers.[1][2][3] Pulegone (B1678340) is a natural monoterpene found in the essential oils of several Mentha species.[1][4] Catalytic hydrogenation of (+)-pulegone typically yields a mixture of (-)-menthone (B42992) and (+)-isomenthone, which can then be further reduced to a mixture of menthol (B31143) stereoisomers, including this compound.[1][3]

Q2: What is the primary challenge in synthesizing stereochemically pure this compound? The main difficulty lies in controlling the stereoselectivity of the reduction reaction. The hydrogenation of the precursor, whether it's pulegone or a menthone isomer, results in a mixture of up to eight stereoisomers of menthol: (±)-menthol, (±)-neomenthol, (±)-isomenthol, and (±)-neoisomenthol.[1][5] These isomers often have very similar physical properties, making their separation challenging.[6]

Q3: Which analytical methods are best for quantifying the different menthol isomers in a product mixture? Gas chromatography (GC) is the most common and effective method for analyzing the isomeric purity of a menthol sample.[6] For complete separation of all eight optical isomers, a tandem chiral capillary column system is recommended.[6] Gas chromatography-mass spectrometry (GC-MS) can also be used for identification and quantification.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem Possible Cause Suggested Solution
Low Yield of this compound 1. Non-selective Catalyst: The catalyst used for hydrogenation may not favor the formation of the neoisomenthol (B150136) isomer.1. Optimize Catalyst and Conditions: The choice of catalyst, solvent, and reaction conditions is critical. For instance, hydrogenation of thymol (B1683141) with Ru/Al2O3 in ethanol (B145695) has been shown to produce a high proportion (79%) of neoisomenthol.[2][7] Bimetallic catalysts like Pt-Sn can also alter the product distribution compared to monometallic catalysts.[1][8]
2. Product Loss During Purification: The separation techniques (e.g., distillation, crystallization) are inefficient, leading to loss of the target isomer.[6]2. Refine Purification Protocol: For distillation, use a column with low hold-up and reduce pressure to lower the temperature and prevent thermal degradation.[6] For crystallization, implement a slow, controlled cooling process and select a solvent where the desired isomer has low solubility at colder temperatures.[6]
High Levels of Isomeric Impurities 1. Poor Stereoselectivity: The reduction of the ketone intermediate (menthone/isomenthone) lacks the desired stereocontrol.1. Employ Stereoselective Methods: Use specific reducing agents or catalysts known to favor the desired stereochemical outcome. Biocatalytic approaches using engineered enzymes, such as menthone dehydrogenases, can offer high stereoselectivity.[9]
2. Inefficient Separation: The purification method is unable to resolve the closely related isomers.2. Use High-Resolution Techniques: Preparative high-performance liquid chromatography (prep-HPLC) can be used to separate isomers with high purity. Alternatively, convert the menthol mixture into diastereomeric esters (e.g., benzoates) which have different crystallization properties, facilitating separation.[6]
Incomplete Reaction (Starting Material Remains) 1. Insufficient Catalyst Activity: The catalyst may be poisoned or deactivated, or the catalyst loading is too low.1. Verify Catalyst and Reaction Time: Ensure the purity of all reagents and solvents to prevent catalyst poisoning. Consider increasing catalyst loading, hydrogen pressure, or reaction time.
2. Sub-optimal Reaction Conditions: Temperature or pressure may be too low for the reaction to proceed to completion.2. Adjust Reaction Parameters: Systematically increase the temperature and/or hydrogen pressure according to established protocols for the specific catalyst being used.

Quantitative Data Summary

The selection of a catalyst system is crucial for maximizing the yield of the desired menthol isomer. The tables below summarize product distributions from the hydrogenation of (+)-pulegone and thymol under various catalytic conditions.

Table 1: Product Distribution (mol%) from (+)-Pulegone Hydrogenation Reaction Conditions: Liquid phase hydrogenation at 388 K in n-dodecane for 12 hours.

Catalyst(+)-Neomenthol(+)-Neoisomenthol(-)-Menthol(-)-Isomenthol
Pt/SiO₂1627101
PtSn-BM2738171
PtSn-OM9210
(Data compiled from Vetere et al., 2002.[1][8])

Table 2: Selectivity in Thymol Hydrogenation to Menthol Isomers Reaction Conditions: As specified in the reference.

CatalystSolventTemp (°C)Selectivity to Neoisomenthol (%)Selectivity to Isomenthol (%)Reference
Ru/Al₂O₃Ethanol407910Solladie-Cavallo et al.[2][7]
Ru/Al₂O₃Hexane404844Solladie-Cavallo et al.[2][7]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of (+)-Pulegone

This protocol describes a general method for the hydrogenation of (+)-pulegone, which is the first step toward producing a mixture of menthol isomers.

  • Reactor Setup: A high-pressure batch reactor is charged with (+)-pulegone, a solvent (e.g., n-dodecane, ethanol, or n-heptane), and the chosen catalyst (e.g., Pt/SiO₂, Pt-Sn, or Ni-based catalyst).[1]

  • Reaction Conditions: The reactor is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 1-100 atm).[10]

  • Hydrogenation: The mixture is heated to the target temperature (e.g., 363-388 K) and stirred vigorously for a set duration (e.g., 12 hours) or until hydrogen uptake ceases.[1]

  • Workup: After cooling and depressurizing the reactor, the catalyst is removed by filtration.

  • Analysis: The solvent is removed under reduced pressure, and the resulting product mixture (containing menthones and menthols) is analyzed by gas chromatography (GC) to determine the product distribution.[1]

Protocol 2: Reduction of Menthone Isomers to Menthol Isomers

This protocol outlines the reduction of the ketone intermediates to the final alcohol products.

  • Reactant Preparation: A solution of the menthone/isomenthone mixture is prepared in a suitable solvent (e.g., a 9:1 mixture of tetrahydrofuran/methanol) and cooled to 0 °C in an ice bath.[9]

  • Addition of Reducing Agent: A reducing agent such as sodium borohydride (B1222165) (NaBH₄) is added portion-wise to the stirred solution.[9]

  • Reaction: The reaction is allowed to warm to room temperature and stirred for approximately 30 minutes.[9]

  • Quenching: The reaction is quenched by cooling back to 0 °C and slowly adding water, followed by a dilute acid (e.g., 1 M HCl) to neutralize excess reducing agent.[9]

  • Extraction and Purification: The menthol isomers are extracted from the aqueous layer using an organic solvent (e.g., dichloromethane). The combined organic layers are dried and concentrated. The resulting mixture of menthol isomers can then be subjected to purification by distillation or chromatography.[9]

Visualized Workflows and Pathways

Synthesis_Workflow Pulegone (+)-Pulegone Hydrogenation Catalytic Hydrogenation Pulegone->Hydrogenation Menthones Menthone / Isomenthone Mixture Hydrogenation->Menthones Reduction Stereoselective Reduction Menthones->Reduction CrudeMenthols Crude Menthol Isomer Mixture Reduction->CrudeMenthols Purification Purification (Distillation / Crystallization / Chromatography) CrudeMenthols->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound from (+)-Pulegone.

Reaction_Pathway cluster_0 Step 1: C=C Reduction cluster_1 Step 2: C=O Reduction Pulegone (+)-Pulegone Menthone (-)-Menthone Pulegone->Menthone H₂, Catalyst Isomenthone (+)-Isomenthone Pulegone->Isomenthone H₂, Catalyst Menthol (-)-Menthol Menthone->Menthol [H] Neomenthol (+)-Neomenthol Menthone->Neomenthol [H] Isomenthol (+)-Isomenthol Isomenthone->Isomenthol [H] Neoisomenthol This compound Isomenthone->Neoisomenthol [H]

Caption: Reaction pathway from (+)-Pulegone to the four main menthol stereoisomers.

Troubleshooting_Tree Start Low Yield or Purity? Cause1 Poor Stereoselectivity Start->Cause1 High Impurity Cause2 Incomplete Reaction Start->Cause2 Starting Material Remains Cause3 Purification Loss Start->Cause3 Low Final Mass Sol1 Change Catalyst/Solvent (e.g., Ru/Al₂O₃ in EtOH) Cause1->Sol1 Sol2 Use Biocatalysis (Enzymatic Reduction) Cause1->Sol2 Sol3 Increase H₂ Pressure, Time, or Catalyst Load Cause2->Sol3 Sol4 Optimize Distillation/ Crystallization Conditions Cause3->Sol4 Sol5 Use Derivatization for Separation Cause3->Sol5

Caption: A troubleshooting decision tree for common issues in this compound synthesis.

References

identifying and minimizing side reactions in (-)-Neoisomenthol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (-)-Neoisomenthol Synthesis

This technical support guide is designed for researchers, scientists, and drug development professionals to identify and minimize side reactions during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common synthetic route to this compound and what are the primary side products?

A1: A prevalent method for synthesizing menthol (B31143) isomers is the catalytic hydrogenation of (-)-pulegone (B56846) or isomenthone.[1][2] During this process, the primary side products are the other three stereoisomers of menthol: (-)-menthol, (+)-isomenthol, and (+)-neomenthol. The reduction of (-)-pulegone first yields a mixture of (-)-menthone (B42992) and (+)-isomenthone. Subsequent hydrogenation of this ketone mixture produces the four menthol stereoisomers.[2]

Q2: My reaction yields a high percentage of (+)-isomenthol instead of the desired this compound. What is the likely cause?

A2: This outcome suggests that the hydrogenation of the intermediate, (+)-isomenthone, is not proceeding with the desired stereoselectivity. The formation of (+)-isomenthol and this compound occurs from the reduction of (+)-isomenthone.[1] Factors influencing this selectivity include the choice of catalyst, solvent, temperature, and hydrogen pressure. For instance, hydrogenation in a non-polar solvent like hexane (B92381) can favor the formation of isomenthol (B1236540) over neoisomenthol (B150136).[1]

Q3: I am observing the formation of (-)-menthol and (+)-neomenthol in my product mixture. How are these being formed?

A3: These isomers arise from the hydrogenation of (-)-menthone, which is formed as a co-intermediate alongside (+)-isomenthone from the initial reduction of (-)-pulegone.[1] Under certain reaction conditions, epimerization between (-)-menthone and (+)-isomenthone can occur via an enol intermediate, further complicating the product distribution.[1]

Q4: How can I control the stereoselectivity to favor the formation of this compound?

A4: Maximizing the yield of this compound, the kinetically favored product, requires careful control of reaction conditions to suppress isomerization and favor specific hydrogen addition pathways.

  • Catalyst: Raney Nickel and Ruthenium-based catalysts (e.g., Ru/Al2O3) have been shown to favor the formation of neoisomenthol.[1][3]

  • Solvent: Polar solvents like ethanol (B145695) tend to promote the formation of neoisomenthol. Solladie-Cavallo et al. reported a yield of 79% neoisomenthol when using Ru/Al2O3 in ethanol.[1]

  • Temperature: Lower temperatures generally favor the kinetic product. Running the hydrogenation at around 40°C can improve selectivity.[1]

  • Suppressing Isomerization: Operating under conditions that minimize the epimerization of the intermediate menthones is crucial.[1]

Q5: What analytical methods are recommended for identifying and quantifying the different menthol isomers in my product mixture?

A5: Gas chromatography (GC) is the most effective method. Using a chiral capillary column (e.g., cyclodextrin-based) allows for the separation and quantification of all eight optical isomers of menthol.[4][5] Gas chromatography-mass spectrometry (GC-MS) can be used for definitive identification by comparing mass spectra to reference libraries.[5][6]

Q6: My final product is a mixture of isomers. What are the recommended purification strategies to isolate this compound?

A6: Separating menthol stereoisomers is challenging due to their similar physical properties.

  • Fractional Distillation/Crystallization: These traditional methods can be used but are often tedious and may not yield high purity.[7] Crystallization from a nitrile-based solvent, such as acetonitrile, has been shown to be effective for purifying menthol.[8]

  • Diastereomeric Ester Crystallization: A more effective chemical method involves reacting the isomeric mixture with an optically pure chiral acid to form diastereomeric esters. These esters have different physical properties and can be separated more easily by crystallization.[9]

  • Selective Oxidation: Another approach is the selective oxidation of the undesired isomers back to their corresponding ketones using an oxidizing agent like hexavalent chromium, leaving the desired isomer untouched for separation.[7]

Data on Stereoselectivity in Hydrogenation

The distribution of menthol isomers is highly dependent on the catalyst and solvent system used during hydrogenation. The following table summarizes representative data for the hydrogenation of thymol, a related precursor that also yields menthol isomers and demonstrates key selectivity principles.

CatalystSolventTemperature (°C)Isomer Distribution (%)
Neoisomenthol
Ru/Al₂O₃Ethanol4079
Ru/Al₂O₃Hexane4048
Raney-Ni-130-
Pt/SiO₂n-dodecane11538 (as (+)-neoisomenthol)

Data compiled from multiple sources.[1][10][11] Note that the Pt/SiO₂ data is from (+)-pulegone hydrogenation, which yields specific enantiomers.

Visualizations

Reaction Pathway and Side Products

The following diagram illustrates the primary synthesis route from (-)-pulegone to this compound and the formation of major side products.

G cluster_start Starting Material cluster_inter Ketone Intermediates cluster_prod Final Products Pulegone (-)-Pulegone Menthone (-)-Menthone Pulegone->Menthone C=C Hydrogenation Isomenthone (+)-Isomenthone Pulegone->Isomenthone C=C Hydrogenation Menthone->Isomenthone Epimerization Menthol (-)-Menthol Menthone->Menthol Side Reaction Neomenthol (+)-Neomenthol Menthone->Neomenthol Side Reaction Neoisomenthol This compound Isomenthone->Neoisomenthol Main Pathway (C=O Hydrogenation) Isomenthol (+)-Isomenthol Isomenthone->Isomenthol Side Reaction

Caption: Synthesis pathway from (-)-pulegone to menthol isomers.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to troubleshoot and optimize the reaction when the yield of this compound is low.

G cluster_causes Potential Causes & Solutions start Problem: Low Yield of This compound check_isomers Identify major side product(s) via Chiral GC start->check_isomers high_isomenthol High (+)-Isomenthol? check_isomers->high_isomenthol Analysis Complete high_menthol High (-)-Menthol or (+)-Neomenthol? high_isomenthol->high_menthol No sol_isomenthol Cause: Poor Selectivity / Solvent Effects 1. Switch to polar solvent (e.g., Ethanol). 2. Use Ru-based or Raney-Ni catalyst. 3. Lower reaction temperature (e.g., 40°C). high_isomenthol->sol_isomenthol Yes sol_menthol Cause: Menthone Epimerization 1. Ensure non-acidic/basic conditions. 2. Shorten reaction time. 3. Lower reaction temperature. high_menthol->sol_menthol Yes end_node Re-run and Analyze high_menthol->end_node No/ Other Issue sol_isomenthol->end_node sol_menthol->end_node

Caption: Troubleshooting flowchart for low this compound yield.

Key Experimental Protocol

Stereoselective Hydrogenation of (+)-Isomenthone

This protocol is a representative method designed to favor the formation of this compound.

1. Materials and Reagents:

  • (+)-Isomenthone (substrate)

  • Catalyst: 5% Ruthenium on Alumina (Ru/Al₂O₃)

  • Solvent: Anhydrous Ethanol

  • Hydrogen gas (high purity)

  • Standard laboratory glassware and a high-pressure hydrogenation apparatus (e.g., Parr shaker)

2. Procedure:

  • Reactor Setup: Ensure the hydrogenation reactor is clean, dry, and properly assembled. Purge the entire system thoroughly with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Charging the Reactor: In a round-bottom flask, dissolve (+)-isomenthone in anhydrous ethanol to a concentration of approximately 0.5 M. Under an inert atmosphere, add the 5% Ru/Al₂O₃ catalyst. The catalyst loading should be approximately 1-5 mol% relative to the substrate.

  • Transfer to Reactor: Transfer the substrate solution/catalyst slurry to the hydrogenation reactor vessel using a cannula or other air-free technique.

  • Hydrogenation:

    • Seal the reactor.

    • Purge the reactor headspace multiple times with hydrogen gas to remove the inert gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).

    • Begin agitation and heat the reactor to the target temperature (e.g., 40°C).

    • Monitor the reaction progress by observing hydrogen uptake or by taking periodic samples for GC analysis. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

    • Purge the reactor with inert gas.

    • Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst. Wash the celite pad with additional ethanol to ensure complete recovery of the product.

    • Remove the solvent (ethanol) from the filtrate using a rotary evaporator.

  • Analysis and Purification:

    • Analyze the crude product using chiral GC to determine the isomeric ratio.

    • If necessary, purify the crude product via fractional distillation under reduced pressure or by crystallization to isolate the this compound.

References

techniques for separating (-)-Neoisomenthol from its isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the separation of (-)-Neoisomenthol from its isomers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to guide your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of menthol (B31143) I should be aware of when trying to isolate this compound?

A1: Menthol possesses three chiral centers, which gives rise to eight stereoisomers. These exist as four pairs of enantiomers: menthol, neomenthol (B8682525), isomenthol (B1236540), and neoisomenthol. Each of these diastereomeric pairs has a (+) and (-) enantiomer.[1][2] When isolating this compound, you will primarily be concerned with separating it from its diastereomers (menthol, neomenthol, isomenthol) and its enantiomer ((+)-neoisomenthol). The main challenge lies in the similar chemical and physical properties of these isomers.[1]

Q2: Why is the separation of this compound from its isomers so challenging?

A2: The difficulty in separating this compound from its isomers stems from their very similar physical properties, such as boiling and melting points.[1] For instance, the boiling points of the menthol isomers are very close, making conventional fractional distillation difficult without specialized equipment.[1][3] This necessitates the use of advanced techniques like high-efficiency fractional distillation, preparative chromatography, or chemical derivatization to achieve high purity.

Q3: What are the most common methods for separating menthol isomers like this compound?

A3: The three main techniques employed for the separation of menthol isomers are:

  • Fractional Distillation: This method, often performed under vacuum to enhance the boiling point differences between isomers, can be used for separation.[1][3][4]

  • Crystallization: This includes methods like fractional crystallization from a solvent, melt crystallization, and crystallization of derivatives.[1][5] Converting the isomer mixture into diastereomeric esters, which have different physical properties, allows for easier separation by crystallization.[1][6]

  • Chromatography: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful for both analytical and preparative separations. To separate enantiomers like (+) and this compound, chiral columns are required.[1][7]

Q4: How can I determine the purity and isomeric composition of my this compound sample?

A4: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective methods for determining the purity and isomeric composition of your sample.[1][2] For separating all eight optical isomers, a tandem chiral capillary column setup in GC has been shown to be successful.[8][9] For HPLC, due to the lack of a strong UV chromophore in menthol, detection can be challenging and may require a refractive index (RI) detector or pre-column derivatization to introduce a UV-active group.[7][10]

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause(s) Suggested Solution(s)
Poor Separation - Insufficient column efficiency (too few theoretical plates). - Reflux ratio is too low.- Use a column with a higher number of theoretical plates.[3] - Increase the reflux ratio to improve separation efficiency.[4]
Column Flooding - Excessive boil-up rate.- Reduce the heat input to the reboiler to ensure a smooth vapor flow.[1]
Product Degradation - High distillation temperature.- Perform the distillation under vacuum to lower the boiling points of the isomers.[1][3]
Crystallization
Issue Possible Cause(s) Suggested Solution(s)
Low Yield - Cooling rate is too fast, leading to small crystals that are lost during filtration. - The desired isomer is too soluble in the chosen solvent at the crystallization temperature.- Implement a slower, controlled cooling process to encourage the growth of larger crystals.[1] - Select a solvent in which this compound has lower solubility at colder temperatures.
Low Purity of Crystals - Impurities are co-crystallizing with the product. - Inefficient removal of mother liquor.- Perform recrystallization of the obtained crystals.[1] - Consider derivatization into esters (e.g., benzoates) to create diastereomers with different crystallization properties, which can then be separated and hydrolyzed.[1][6] - Ensure thorough washing of the crystals with cold, fresh solvent.[1]
Oiling Out - The solute has separated from the solution as a liquid phase instead of solid crystals.- Adjust the solvent system or the cooling rate. - Ensure the crystallization temperature is above the eutectic point of the mixture.[1]
Preparative Chromatography (GC & HPLC)
Issue Possible Cause(s) Suggested Solution(s)
Poor Resolution/Peak Overlap - Inappropriate stationary phase. - Mobile phase composition is not optimal (for HPLC). - Temperature program is not optimized (for GC). - Flow rate is too high.- For enantiomer separation, ensure you are using a suitable chiral stationary phase (e.g., polysaccharide-based for HPLC, cyclodextrin-based for GC).[7][8] - Systematically vary the mobile phase composition (e.g., the percentage of the alcohol modifier in normal-phase HPLC).[7] - Optimize the temperature ramp rate in GC to improve separation.[11] - Decrease the flow rate to potentially improve resolution.[7]
Peak Tailing - Secondary interactions with the stationary phase (e.g., with residual silanol (B1196071) groups in HPLC). - Column overload.- Add a competing amine, like diethylamine (B46881) (DEA), to the mobile phase to block active sites in HPLC.[7] - Reduce the injection volume or the concentration of the sample.[7]
No Separation of Enantiomers - An achiral column is being used.- A chiral stationary phase is essential for separating enantiomers like (+) and this compound.[1][7]

Quantitative Data

Table 1: Physical Properties of Menthol Isomers

IsomerBoiling Point (°C at 760 mmHg)Melting Point (°C)
(-)-Menthol212 - 21641 - 43
(+)-Menthol212 - 21641 - 43
(-)-Neomenthol~212-17
(+)-Neomenthol~212-17
(-)-Isomenthol~21882.5
(+)-Isomenthol~21882.5
This compound ~215 -12
(+)-Neoisomenthol~215-12

Note: Data is compiled from multiple sources and may vary slightly based on experimental conditions.[1][2]

Table 2: Typical Purity Levels Achievable with Different Separation Techniques

TechniqueTypical Purity of this compoundReference
Fractional Distillation (High Efficiency)>95%[3]
Fractional Crystallization>98%[1]
Derivatization followed by Crystallization>99%[6]
Preparative Chiral GC/HPLC>99%[7][8]

Experimental Protocols

Protocol 1: Chiral Gas Chromatography (GC) for Isomeric Purity Analysis

Objective: To separate and quantify the eight optical isomers of menthol, including this compound.

Instrumentation: Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).

Chromatographic Conditions:

  • Column: Tandem chiral capillary columns (e.g., CycloSil-B and BGB-175) have shown to be effective for baseline separation of all eight isomers.[8][9]

  • Carrier Gas: Helium.

  • Injector: Split mode, 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 220°C at 10°C/min, and hold for 5 minutes.[11]

  • Detector: FID at 250°C or MS in scan or Selected Ion Monitoring (SIM) mode.

Sample Preparation: Dissolve a small amount of the menthol sample in a suitable solvent like isooctane (B107328) or methanol.[1]

Data Analysis: Calculate the percentage of this compound and other isomers by comparing the peak areas to that of a certified reference standard.

Protocol 2: Chemical Derivatization for Separation via Crystallization

Objective: To separate this compound from its diastereomers by converting the mixture into diastereomeric esters, followed by crystallization.

Methodology:

  • Esterification: React the mixture of menthol isomers with an acid chloride or anhydride (B1165640) (e.g., benzoic acid) in the presence of a base (e.g., pyridine) to form the corresponding esters.[1][6]

  • Crystallization: The resulting diastereomeric esters will have different solubilities, allowing for their separation by fractional crystallization from a suitable solvent.

  • Hydrolysis: The isolated ester of the desired isomer is then hydrolyzed (e.g., using NaOH) to yield the pure this compound.

  • Purification: The final product can be further purified by distillation or recrystallization.[1]

Visualizations

Separation_Workflow cluster_start Starting Material cluster_methods Separation Techniques cluster_products Products Isomer Mixture Isomer Mixture Fractional Distillation Fractional Distillation Isomer Mixture->Fractional Distillation Crystallization Crystallization Isomer Mixture->Crystallization Chromatography Chromatography Isomer Mixture->Chromatography This compound This compound Fractional Distillation->this compound Other Isomers Other Isomers Fractional Distillation->Other Isomers Crystallization->this compound Crystallization->Other Isomers Chromatography->this compound Chromatography->Other Isomers Derivatization_Crystallization_Workflow Isomer Mixture Isomer Mixture Esterification Esterification Isomer Mixture->Esterification Diastereomeric Esters Diastereomeric Esters Esterification->Diastereomeric Esters Fractional Crystallization Fractional Crystallization Diastereomeric Esters->Fractional Crystallization Isolated Ester Isolated Ester Fractional Crystallization->Isolated Ester Other Esters (in solution) Other Esters (in solution) Fractional Crystallization->Other Esters (in solution) Hydrolysis Hydrolysis Isolated Ester->Hydrolysis Pure this compound Pure this compound Hydrolysis->Pure this compound

References

addressing low conversion rates in (-)-Neoisomenthol-catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-Neoisomenthol-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues, particularly low conversion rates, encountered during these stereoselective transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low conversion rates in my this compound-catalyzed reaction?

A1: Low conversion rates can stem from several factors. The most common culprits include suboptimal reaction conditions, catalyst deactivation, and issues with reagent quality. Specifically, consider investigating catalyst loading, reaction temperature, solvent choice, and the purity of your starting materials and catalyst.

Q2: How does the catalyst loading of this compound affect the reaction outcome?

A2: Catalyst loading is a critical parameter. While a higher loading can sometimes increase the reaction rate, it may also lead to undesired side reactions or be economically unviable. Conversely, too low a catalyst loading can result in a sluggish or incomplete reaction. It is crucial to optimize the catalyst loading for your specific substrate and reaction conditions.

Q3: Can the reaction temperature be adjusted to improve conversion?

A3: Absolutely. Temperature plays a significant role in reaction kinetics.[1] Increasing the temperature can often enhance the reaction rate and improve conversion.[1] However, excessively high temperatures might lead to catalyst degradation, reduced stereoselectivity, or the formation of byproducts.[2] Therefore, a careful optimization of the reaction temperature is recommended.

Q4: What is the role of the solvent in this compound-catalyzed reactions?

A4: The solvent can significantly influence the reaction's success by affecting the solubility of reactants and the stability of the catalyst and transition states. The polarity and coordinating ability of the solvent are key factors.[3][4] It is advisable to screen a range of solvents to find the optimal one for your specific transformation.

Q5: My starting materials are consumed, but the desired product yield is still low. What could be the issue?

A5: This scenario often points towards the formation of side products or catalyst deactivation during the reaction. Common side reactions in aldol-type reactions include self-condensation of the aldehyde or ketone.[5] Catalyst deactivation can occur through various mechanisms, including poisoning by impurities or thermal degradation.[6]

Troubleshooting Guides

Issue 1: Low Conversion Rate in this compound-Catalyzed Aldol (B89426) Reaction

If you are experiencing low conversion in an aldol reaction catalyzed by this compound, a systematic approach to troubleshooting is recommended. The following guide will help you identify and address potential issues.

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Parameter Optimization cluster_3 Advanced Troubleshooting Low Conversion Low Conversion Verify Reagent Purity Verify Reagent Purity Low Conversion->Verify Reagent Purity Start Here Confirm Catalyst Integrity Confirm Catalyst Integrity Verify Reagent Purity->Confirm Catalyst Integrity Check Stoichiometry Check Stoichiometry Confirm Catalyst Integrity->Check Stoichiometry Optimize Catalyst Loading Optimize Catalyst Loading Check Stoichiometry->Optimize Catalyst Loading If purity & stoichiometry are correct Screen Solvents Screen Solvents Optimize Catalyst Loading->Screen Solvents Vary Temperature Vary Temperature Screen Solvents->Vary Temperature Adjust Reaction Time Adjust Reaction Time Vary Temperature->Adjust Reaction Time Investigate Side Reactions Investigate Side Reactions Adjust Reaction Time->Investigate Side Reactions If optimization fails Assess Catalyst Deactivation Assess Catalyst Deactivation Investigate Side Reactions->Assess Catalyst Deactivation

Caption: A logical workflow for troubleshooting low conversion rates.

Data Presentation: Aldol Reaction Optimization Parameters

The following table provides a starting point for optimizing your reaction conditions. Note that the optimal conditions will be substrate-dependent.

ParameterRange to InvestigateRationale
Catalyst Loading 5-20 mol%Balances reaction rate with cost and potential side reactions.
Temperature -20 °C to 40 °CLower temperatures may improve stereoselectivity, while higher temperatures can increase the reaction rate.[1]
Solvent Toluene, Dichloromethane, THF, AcetonitrileSolvent polarity can significantly impact reaction efficiency.[4]
Reaction Time 12-48 hoursMonitor by TLC or GC to determine the point of maximum conversion.

Experimental Protocol: General Procedure for a this compound-Catalyzed Aldol Reaction

This protocol is a general guideline and may require optimization for your specific substrates.

  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (10 mol%).

  • Solvent and Reactant Addition: Add the desired solvent (e.g., toluene, 1.0 M) and the aldehyde (1.2 equivalents). Cool the mixture to the desired temperature (e.g., 0 °C).

  • Initiation: Add the ketone (1.0 equivalent) dropwise to the stirred solution.

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Issue 2: Low Conversion Rate in this compound-Catalyzed Michael Addition

Low conversion in a Michael addition can be due to a variety of factors, including the reactivity of the Michael donor and acceptor, as well as the reaction conditions.

Logical Relationship of Influencing Factors

G LC Low Conversion RD Reactivity of Donor RD->LC RA Reactivity of Acceptor RA->LC RC Reaction Conditions RC->LC CL Catalyst Loading CL->RC T Temperature T->RC S Solvent S->RC CD Catalyst Deactivation CD->LC

References

preventing epimerization during the synthesis and handling of (-)-Neoisomenthol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and handling of (-)-Neoisomenthol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to epimerization and purity.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern during the synthesis of this compound?

A1: Epimerization is a chemical process where the configuration of one of several chiral centers in a molecule is inverted. In the context of this compound, which has three chiral centers, epimerization can lead to the formation of its diastereomers: (-)-Menthol, (-)-Isomenthol, and (+)-Neomenthol. This is a significant concern as these isomers have very similar physical properties, making the purification of the desired this compound challenging and potentially reducing the overall yield and purity of the final product.[1][2]

Q2: What are the primary factors that can induce epimerization of this compound?

A2: The primary factors that can induce epimerization are the presence of acidic or basic conditions and elevated temperatures.[3] During synthesis, the choice of reagents, catalysts, and solvents, as well as the reaction temperature, can significantly influence the rate of epimerization. Post-synthesis, improper handling and storage conditions can also lead to the gradual conversion of this compound to its more stable isomers.

Q3: How can I minimize epimerization during the synthesis of this compound?

A3: To minimize epimerization during synthesis, it is crucial to carefully control the reaction conditions. This includes:

  • Choice of Starting Material: Starting with a high-purity precursor, such as (-)-isomenthone, is essential.

  • Reaction Temperature: Performing the reduction at low temperatures (e.g., 0 °C to -78 °C) can significantly enhance diastereoselectivity and minimize side reactions.[3]

  • Choice of Reducing Agent: Utilizing a stereoselective reducing agent is critical. For the conversion of (-)-isomenthone to this compound, a reducing agent that favors axial attack on the carbonyl group is preferred.

  • Solvent Selection: Aprotic, non-coordinating solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used to influence the conformation of the ketone and the transition state of the reduction in a favorable way.[3]

  • pH Control: Maintaining a neutral pH throughout the reaction and workup is crucial to prevent acid or base-catalyzed epimerization of both the starting material and the product.[3]

Q4: What are the recommended storage and handling conditions for this compound to prevent epimerization?

A4: To ensure the long-term stability and purity of this compound, it should be stored in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Exposure to heat, light, and air can promote oxidation and isomerization. For handling, it is advisable to use clean, dry equipment and to minimize the exposure of the compound to ambient conditions.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Synthesis of this compound

Problem: The reaction is producing a mixture of menthol (B31143) isomers, with a low yield of the desired this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Reducing Agent The choice of reducing agent is critical for stereoselectivity. For the reduction of (-)-isomenthone, a less sterically hindered hydride reagent that favors axial attack is generally preferred to yield the equatorial alcohol, this compound.
Incorrect Reaction Temperature Higher temperatures can lead to reduced selectivity and increased epimerization. Lowering the reaction temperature (e.g., to 0 °C or -78 °C) can significantly improve the diastereomeric ratio in favor of this compound.[3]
Inappropriate Solvent The solvent can influence the transition state of the reduction. Experiment with different aprotic, non-coordinating solvents such as diethyl ether or THF to optimize selectivity.[3]
Epimerization of Starting Material The starting material, (-)-isomenthone, can epimerize to (-)-menthone (B42992) under acidic or basic conditions, leading to the formation of other menthol isomers upon reduction. Ensure the starting material is pure and that the reaction conditions are strictly neutral.[3]
Issue 2: Degradation or Isomerization of this compound During Storage or Handling

Problem: The purity of the stored this compound has decreased over time, with the appearance of other menthol isomers.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Improper Storage Conditions Exposure to heat, light, or air can lead to degradation and isomerization. Store this compound in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen) at reduced temperatures (e.g., 2-8 °C).
Contamination with Acids or Bases Trace amounts of acidic or basic residues can catalyze epimerization over time. Ensure all glassware and equipment used for handling and storage are thoroughly cleaned and dried.
Repeated Freeze-Thaw Cycles If the material is stored frozen, repeated freeze-thaw cycles can potentially affect its stability. Aliquot the material into smaller, single-use vials to avoid this.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of this compound from (-)-Isomenthone

This protocol describes the stereoselective reduction of (-)-isomenthone to yield this compound, with an emphasis on minimizing epimerization.

Materials:

  • (-)-Isomenthone (high purity)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Dry ice/acetone bath

  • Sodium sulfate (B86663) (anhydrous)

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.

  • In the flask, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Dissolve high-purity (-)-isomenthone in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the (-)-isomenthone solution dropwise to the cooled LiAlH₄ suspension with vigorous stirring. Maintain the temperature at -78 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.

  • Quench the reaction by the slow, dropwise addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then again with water, all while maintaining a low temperature.

  • Allow the mixture to warm to room temperature and stir until a white precipitate forms.

  • Filter the mixture and wash the precipitate with diethyl ether.

  • Dry the combined organic phases over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Analyze the crude product by GC or NMR to determine the diastereomeric ratio.

Protocol 2: Purification of this compound by Fractional Distillation

This protocol is suitable for separating this compound from its diastereomers, which have close boiling points.

Materials:

  • Crude this compound containing other menthol isomers

  • Fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or packed column)

  • Vacuum pump and manometer

  • Heating mantle with a stirrer

  • Collection flasks

Procedure:

  • Assemble the fractional distillation apparatus. Ensure the column is well-insulated.

  • Charge the distillation flask with the crude this compound and a boiling chip or magnetic stir bar.

  • Apply a vacuum to the system and gradually heat the distillation flask.

  • Carefully monitor the temperature at the head of the column. The different menthol isomers will distill at slightly different temperatures.

  • Collect the fractions in separate flasks based on the boiling point ranges. The fraction corresponding to the boiling point of (-)-neoisomenthal should be collected. The exact boiling points will depend on the pressure.

  • Analyze each fraction by GC or NMR to determine its composition and purity.

  • Combine the fractions with high this compound purity.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_epimerization Potential Epimerization Pathways start High-Purity (-)-Isomenthone reduction Stereoselective Reduction (e.g., LiAlH4 in Et2O, -78°C) start->reduction 1. quench Reaction Quench (H2O, NaOH) reduction->quench 2. workup Workup & Extraction quench->workup 3. crude_product Crude this compound workup->crude_product 4. distillation Fractional Distillation (under vacuum) crude_product->distillation 5. analysis Purity Analysis (GC/NMR) distillation->analysis 6. pure_product High-Purity This compound analysis->pure_product 7. neoisomenthol This compound menthol (-)-Menthol neoisomenthol->menthol Acid/Base Heat isomenthol (-)-Isomenthol neoisomenthol->isomenthol Acid/Base Heat neomenthol (+)-Neomenthol neoisomenthol->neomenthol Acid/Base Heat

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_synthesis_issues Synthesis Stage cluster_handling_issues Handling/Storage Stage start Low Yield or Purity of This compound check_conditions Review Reaction Conditions (Temp, Reagent, Solvent) start->check_conditions check_sm Verify Starting Material Purity start->check_sm check_storage Inspect Storage Conditions (Temp, Light, Air Exposure) start->check_storage check_contamination Test for Acid/Base Contamination start->check_contamination optimize_synthesis Optimize Synthesis Protocol check_conditions->optimize_synthesis Suboptimal purify_sm Purify Starting Material check_sm->purify_sm Impure improve_storage Implement Proper Storage check_storage->improve_storage Improper neutralize_product Neutralize and Repurify check_contamination->neutralize_product Contaminated

Caption: Troubleshooting logic for low yield or purity of this compound.

References

Technical Support Center: Overcoming Solubility Issues of (-)-Neoisomenthol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility challenges of (-)-Neoisomenthol in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a monoterpenoid and an isomer of menthol.[1] It is a non-polar compound, which dictates its solubility behavior.[2] Generally, it is highly soluble in non-polar organic solvents and shows limited solubility in polar solvents, with very low solubility in water.[3][4]

Q2: I'm observing two phases in my reaction. What does this indicate?

A2: The formation of separate layers or a precipitate in your reaction mixture is a strong indication that the solubility limit of this compound has been exceeded in your chosen solvent system. This is a common issue when using polar solvents for a reaction involving a non-polar substrate like this compound.

Q3: How does temperature influence the solubility of this compound?

A3: For most solid solutes dissolving in liquid solvents, an increase in temperature will increase solubility.[5] If you are observing precipitation, it could be that the reaction mixture has cooled. Gently heating the mixture can be a simple way to redissolve the compound, but you must first consider the thermal stability of all your reactants and catalysts.

Troubleshooting Guides

Issue 1: this compound fails to dissolve in the primary reaction solvent.

Question: My experimental procedure requires a polar solvent, but this compound is not dissolving. What are my options?

Answer: This is a classic challenge of "like dissolves like". When a non-polar compound needs to be in a polar solvent, several techniques can be employed.

1. Co-Solvent Systems: A co-solvent is a water-miscible organic solvent used to increase the solubility of poorly water-soluble compounds.[6] By adding a small amount of a miscible, less-polar co-solvent, you can create a solvent blend with an intermediate polarity that can successfully dissolve this compound while still being compatible with your other reagents.

2. Phase-Transfer Catalysis (PTC): If your reaction involves an aqueous phase and an organic phase, a phase-transfer catalyst can be highly effective.[7] The PTC acts as a shuttle, transporting a reactant from one phase to another where the reaction can occur, thus circumventing the need for mutual solubility.[8][9] Quaternary ammonium (B1175870) salts, phosphonium (B103445) salts, and crown ethers are common types of phase-transfer catalysts.[9]

3. Surfactants: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions.[10] These micelles have a hydrophobic core that can encapsulate non-polar molecules like this compound, allowing them to be dispersed in a polar medium.[10][11] This technique is particularly useful for aqueous reaction systems.

Issue 2: The reaction is sluggish and gives low yields, possibly due to poor solubility.

Question: Even with some dissolution, my reaction is not proceeding efficiently. Could this be a solubility issue?

Answer: Yes, poor solubility can lead to low effective concentrations of the reactant in the solution, resulting in slow reaction rates and reduced yields.

1. Increase Agitation: For heterogeneous mixtures, increasing the stirring rate can enhance the interfacial area between the phases, which can improve the reaction rate.[12]

2. Particle Size Reduction: The solubility of a drug is often intrinsically related to its particle size.[2] Reducing the particle size of solid this compound increases the surface area available for dissolution.[2] Techniques like micronization can be employed to achieve this.[2]

Experimental Protocols
Protocol 1: Implementing a Co-Solvent System
  • Select a Co-solvent: Choose a co-solvent that is miscible with your primary solvent and in which this compound is readily soluble (e.g., ethanol, isopropanol, or THF if compatible with your reaction).

  • Initial Dissolution: Dissolve the this compound in the minimum amount of the chosen co-solvent.

  • Titration: Slowly add the primary reaction solvent to the co-solvent mixture while stirring vigorously.

  • Observation: Monitor for any signs of precipitation. If the solution remains clear, you have a viable co-solvent system.

  • Optimization: If precipitation occurs, you may need to adjust the ratio of co-solvent to primary solvent.

Protocol 2: Screening for an Effective Phase-Transfer Catalyst
  • Setup: Prepare your biphasic reaction mixture (e.g., an aqueous solution of a reactant and an organic solution of this compound).

  • Catalyst Addition: Add a catalytic amount (typically 1-5 mol%) of a selected phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide).

  • Monitoring: Stir the reaction vigorously and monitor its progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Screening: If the reaction rate is not satisfactory, screen other types of PTCs (e.g., a phosphonium salt or a crown ether) to find the most effective one for your specific system.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventPolarityExpected Solubility
WaterHighVery Low[3]
MethanolHighLow to Moderate
EthanolHighModerate[3]
AcetoneMediumModerate to High[3]
DichloromethaneMediumHigh
TolueneLowHigh
HexaneLowHigh

Mandatory Visualizations

G cluster_0 Solubility Troubleshooting Workflow Start Solubility Issue with This compound CheckSolvent Is the solvent polar? Start->CheckSolvent UseNonPolar Consider a non-polar solvent CheckSolvent->UseNonPolar No CoSolvent Implement a Co-solvent System CheckSolvent->CoSolvent Yes Success Problem Resolved UseNonPolar->Success PTC Use Phase-Transfer Catalysis CoSolvent->PTC Still an issue? CoSolvent->Success Works Surfactant Use Surfactants (for aqueous systems) PTC->Surfactant Biphasic reaction? PTC->Success Works Surfactant->Success Works

Caption: A decision-making workflow for addressing solubility issues.

Caption: Factors influencing the solubility of this compound.

References

Validation & Comparative

A Comparative Analysis of (-)-Neoisomenthol and (-)-Menthol as Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chiral auxiliary is a cornerstone of asymmetric synthesis, profoundly influencing the stereochemical outcome of reactions and, consequently, the biological efficacy and safety of targeted molecules. This guide presents a comparative analysis of two diastereomeric chiral auxiliaries derived from the natural chiral pool: (-)-neoisomenthol and (-)-menthol. While both are cost-effective and readily available, their distinct stereochemistry leads to differences in their performance in asymmetric transformations.

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral auxiliary is primarily judged by the level of diastereoselectivity it imparts in a given reaction, alongside the chemical yield. The following tables summarize the available experimental data for this compound and (-)-menthol in key carbon-carbon bond-forming reactions. It is important to note that direct comparative studies are limited, and data for this compound is particularly scarce in the surveyed literature. The performance of its diastereomer, (+)-neomenthol, is often described as modest, and it is inferred that this compound would exhibit a similar level of stereocontrol.[1][2]

Table 1: Diels-Alder Reaction

Chiral AuxiliaryDienophileDieneLewis AcidSolventTemp. (°C)Yield (%)Diastereomeric Excess (de, %)
This compound Data not available
(-)-Menthol AcrylateCyclopentadieneN/AN/AN/AN/A~40

Note: The diastereoselectivity for menthol-derived acrylates is generally moderate. More sterically demanding derivatives like (-)-8-phenylmenthol (B56881) have shown significantly higher diastereoselectivity.[2][3]

Table 2: Asymmetric Alkylation

Chiral AuxiliarySubstrateElectrophileBaseSolventTemp. (°C)Yield (%)Diastereomeric Excess (de, %)
This compound Data not available
(-)-Menthol EsterData not availableGenerally low

Table 3: Asymmetric Aldol (B89426) Reaction

Chiral AuxiliarySubstrateAldehydeReagentsSolventTemp. (°C)Yield (%)Diastereomeric Excess (de, %)
This compound Data not available
(-)-Menthol Data not available

Mechanism of Stereocontrol

The stereodirecting influence of both this compound and (-)-menthol originates from the rigid cyclohexane (B81311) framework that creates a sterically hindered environment around the reactive center. The different spatial arrangements of the isopropyl, methyl, and hydroxyl groups on the cyclohexane ring result in distinct facial shielding of the attached prochiral substrate.

In its most stable chair conformation, (-)-menthol possesses equatorial orientations for all three substituents (isopropyl, methyl, and hydroxyl). The bulky isopropyl group is considered to be the primary stereodirecting group, blocking one face of the enolate or dienophile.

For This compound , in its stable chair conformation, the isopropyl and methyl groups are in equatorial positions, while the hydroxyl group is axial. This axial hydroxyl group, in addition to the isopropyl group, contributes to the steric environment and influences the preferred trajectory of the incoming reagent.

The following diagrams illustrate the general principle of facial shielding for both auxiliaries in the context of an enolate alkylation.

G General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis cluster_0 General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Diastereomeric_Intermediate Diastereoselective_Reaction Diastereoselective Reaction Diastereomeric_Intermediate->Diastereoselective_Reaction Product_Auxiliary_Adduct Product-Auxiliary Adduct Diastereoselective_Reaction->Product_Auxiliary_Adduct Cleavage Cleavage Product_Auxiliary_Adduct->Cleavage Chiral_Product Chiral Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary G Stereochemical Model for (-)-Menthol cluster_0 (-)-Menthyl Ester Enolate (-)-Menthol_Ester (-)-Menthyl Ester Enolate Complex Re_Face Re Face (Blocked by Isopropyl Group) (-)-Menthol_Ester->Re_Face Si_Face Si Face (Accessible) Electrophile Electrophile (E+) Electrophile->Si_Face Preferential Attack G Stereochemical Model for this compound cluster_1 (-)-Neoisomenthyl Ester Enolate (-)-Neoisomenthol_Ester (-)-Neoisomenthyl Ester Enolate Complex Re_Face Re Face (Blocked by Axial OH and Isopropyl Group) (-)-Neoisomenthol_Ester->Re_Face Si_Face Si Face (Accessible) Electrophile Electrophile (E+) Electrophile->Si_Face Preferential Attack G Experimental Workflow for Asymmetric Diels-Alder Start Start: Chiral Auxiliary & Carboxylic Acid Esterification Protocol 1: Esterification Start->Esterification Chiral_Dienophile Chiral Dienophile Esterification->Chiral_Dienophile Diels_Alder Protocol 2: Diels-Alder Reaction Chiral_Dienophile->Diels_Alder Cycloadduct Diastereomeric Cycloadduct Diels_Alder->Cycloadduct Cleavage Protocol 3: Cleavage Cycloadduct->Cleavage Chiral_Product Chiral Carboxylic Acid Cleavage->Chiral_Product Auxiliary_Recovery Auxiliary Recovery Cleavage->Auxiliary_Recovery G Factors Influencing Diastereoselectivity Diastereoselectivity Diastereoselectivity Auxiliary_Structure Chiral Auxiliary Structure Steric_Hindrance Steric Hindrance Auxiliary_Structure->Steric_Hindrance Conformation Conformation Auxiliary_Structure->Conformation Reaction_Conditions Reaction Conditions Temperature Temperature Reaction_Conditions->Temperature Solvent Solvent Reaction_Conditions->Solvent Lewis_Acid Lewis Acid Reaction_Conditions->Lewis_Acid Substrate_Structure Substrate Structure Substrate_Structure->Diastereoselectivity Steric_Hindrance->Diastereoselectivity Conformation->Diastereoselectivity Temperature->Diastereoselectivity Solvent->Diastereoselectivity Lewis_Acid->Diastereoselectivity

References

Validating Enantiomeric Excess in Asymmetric Synthesis Using (-)-Neoisomenthol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, the choice of a chiral auxiliary is a critical decision that significantly influences the stereochemical outcome of a reaction. (-)-Neoisomenthol, a naturally derived and cost-effective chiral auxiliary, presents an attractive option for inducing chirality in synthetic products. This guide provides an objective comparison of the expected performance of this compound with other established chiral auxiliaries, supported by general experimental data for related compounds, and details the methodologies for validating the enantiomeric excess of the synthesized products.

Comparative Performance of Chiral Auxiliaries

While specific quantitative data for the diastereoselectivity and resulting enantiomeric excess (ee) of products synthesized using this compound is not extensively documented in readily available literature, its performance can be inferred from studies on its diastereomer, (+)-neomenthol, and other menthol (B31143) derivatives. These auxiliaries are frequently employed in key asymmetric transformations such as Diels-Alder reactions, alkylations, and conjugate additions.

For a comprehensive comparison, the performance of menthol-derived auxiliaries is benchmarked against the well-established Evans oxazolidinone auxiliaries, which are known for their high levels of stereocontrol.

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Diels-Alder Reactions

Chiral AuxiliaryDienophileDieneLewis AcidSolventTemperature (°C)Diastereomeric Excess (d.e.) (%)Reference
(-)-8-PhenylmentholAcrylateCyclopentadieneEt₂AlClToluene-78>98General Literature
Evans OxazolidinoneN-AcryloylCyclopentadieneEt₂AlClCH₂Cl₂-78>99General Literature
This compound Acrylate Cyclopentadiene Et₂AlCl CH₂Cl₂ -78 Data not readily available

Table 2: Comparison of Chiral Auxiliaries in Asymmetric Alkylation Reactions

Chiral AuxiliarySubstrateElectrophileBaseSolventTemperature (°C)Diastereomeric Excess (d.e.) (%)Reference
Menthol DerivativePropionate EsterBenzyl bromideLDATHF-78Moderate to Good (expected)General Literature
Evans OxazolidinoneN-PropionylBenzyl bromideLDATHF-78>95General Literature
This compound Propionate Ester Benzyl bromide LDA THF -78 Data not readily available

Table 3: Comparison of Chiral Auxiliaries in Asymmetric Conjugate Addition

| Chiral Auxiliary | Substrate | Nucleophile | Catalyst/Solvent | Temperature (°C) | Diastereomeric Excess (d.e.) (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Menthol Derivative | Acrylate | Grignard Reagent | CuI / THF | -78 | Moderate to Good (expected) | General Literature | | Evans Oxazolidinone | N-Enoyl | Organocuprate | THF | -78 | >98 | General Literature | | This compound | Acrylate | Grignard Reagent | CuI / THF | -78 | Data not readily available | |

Experimental Protocols for Enantiomeric Excess Validation

Accurate determination of the enantiomeric excess is crucial for validating the efficacy of the chiral auxiliary. The following are detailed methodologies for key experiments.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers.

  • Instrumentation: HPLC system with a UV/Vis or photodiode array (PDA) detector.

  • Column: A suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel OD-H, Chiralpak AD-H, or protein-based columns).

  • Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) is commonly used. The ratio is optimized to achieve baseline separation of the enantiomers. A typical starting point is 90:10 (hexane:isopropanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte absorbs.

  • Procedure:

    • Dissolve a small amount of the purified product in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC is an excellent method for ee determination.

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID).

  • Column: A capillary column coated with a chiral stationary phase (e.g., a cyclodextrin-based column like Beta DEX™ or Gamma DEX™).

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: An optimized temperature ramp is used to separate the enantiomers. A typical program might start at 100°C and ramp up to 200°C at 5°C/min.

  • Procedure:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

    • Inject the sample into the GC.

    • Determine the peak areas for each enantiomer.

    • Calculate the enantiomeric excess as described for HPLC.

NMR Spectroscopy with Chiral Derivatizing Agents

This method involves converting the enantiomeric products into diastereomers, which can then be distinguished by NMR spectroscopy.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Derivatizing Agent: Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride is commonly used for alcohols and amines.

  • Procedure:

    • React the enantiomerically enriched product with an enantiomerically pure chiral derivatizing agent (e.g., (R)-(-)-Mosher's acid chloride) in the presence of a base (e.g., pyridine-d₅) in an NMR tube.

    • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture.

    • Identify a well-resolved signal that is distinct for each diastereomer (e.g., the methoxy (B1213986) signal in Mosher's esters).

    • Integrate the signals corresponding to each diastereomer.

    • The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample, from which the ee can be calculated.

Visualizations

General Workflow for Asymmetric Synthesis and ee Validation

The following diagram illustrates the typical workflow from attaching the chiral auxiliary to validating the enantiomeric excess of the final product.

G cluster_synthesis Asymmetric Synthesis cluster_validation Validation of Enantiomeric Excess A Prochiral Substrate C Attachment of Auxiliary A->C B This compound (Chiral Auxiliary) B->C D Diastereoselective Reaction (e.g., Alkylation, Diels-Alder) C->D E Diastereomeric Mixture D->E F Cleavage of Auxiliary E->F G Enantiomerically Enriched Product F->G H Purified Product G->H I Chiral Analysis (HPLC, GC, or NMR) H->I J Determination of ee I->J

Caption: General workflow for asymmetric synthesis using a chiral auxiliary and subsequent validation of enantiomeric excess.

Conceptual Model of Stereochemical Induction

The stereoselectivity induced by this compound is primarily due to steric hindrance. The bulky cyclohexane (B81311) ring of the auxiliary shields one face of the reactive intermediate (e.g., an enolate or a dienophile), forcing the incoming reagent to approach from the less hindered face.

G cluster_model Mechanism of Stereochemical Induction Substrate Substrate Intermediate Chiral Intermediate (Shielded Face) Substrate->Intermediate + Auxiliary Auxiliary This compound Product Major Diastereomer Intermediate->Product Reagent Reagent Reagent->Product Attacks less hindered face

Caption: Conceptual model of stereochemical induction by steric hindrance from the chiral auxiliary.

A Comparative Guide to Chiral Auxiliaries: (-)-Neoisomenthol versus Evans Auxiliaries in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric aldol (B89426) reaction stands as a cornerstone in the stereoselective synthesis of complex organic molecules, enabling the formation of carbon-carbon bonds with precise control over the stereochemistry of newly generated chiral centers. The choice of a chiral auxiliary is paramount in directing this stereochemical outcome. This guide provides an objective comparison between the well-established Evans oxazolidinone auxiliaries and the terpene-derived (-)-neoisomenthol, offering a data-driven perspective for selecting the appropriate tool for your synthetic endeavors.

Overview of the Chiral Auxiliaries

Evans Auxiliaries: Developed by David A. Evans, these oxazolidinone-based chiral auxiliaries are renowned for their high levels of stereocontrol in a wide array of asymmetric transformations, most notably aldol reactions.[1][2] Derived from readily available amino acids, they offer predictable and excellent diastereoselectivity, making them a staple in natural product synthesis and drug development.[3] Their efficacy, however, comes at a higher cost compared to some other chiral auxiliaries.

This compound: As a diastereomer of menthol, this compound is a naturally occurring terpene derivative that represents a more cost-effective chiral auxiliary.[1] Its rigid cyclohexane (B81311) framework provides a chiral environment that can effectively shield one face of an enolate, thereby directing the approach of an aldehyde in an aldol reaction. While promising as an economical alternative, the extent of its stereodirecting ability in aldol reactions is less documented in the scientific literature compared to Evans auxiliaries.

Performance in Asymmetric Aldol Reactions: A Data-Driven Comparison

The performance of a chiral auxiliary is critically evaluated by the diastereoselectivity (diastereomeric excess, d.e.) and chemical yield of the aldol reaction. Below is a summary of representative experimental data for both Evans auxiliaries and a terpene-derived auxiliary.

Table 1: Performance of Evans Auxiliaries in Asymmetric Aldol Reactions

Auxiliary (N-Acyl Group)AldehydeLewis Acid / BaseSolventYield (%)Diastereoselectivity (syn:anti)Reference
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Propionyl)BenzaldehydeBu₂BOTf / DIPEACH₂Cl₂85-95>99:1Evans, D. A., et al. (1981)
(4S)-4-isopropyl-2-oxazolidinone (Propionyl)IsobutyraldehydeBu₂BOTf / DIPEACH₂Cl₂80-90>99:1Evans, D. A., et al. (1981)
(4R)-4-benzyl-2-oxazolidinone (Propionyl)AcetaldehydeTiCl₄ / (-)-SparteineCH₂Cl₂75-8598:2Crimmins, M. T., et al. (1997)

Table 2: Performance of a Terpene-Derived Chiral Auxiliary in an Asymmetric Aldol Reaction

Auxiliary (N-Acyl Group)AldehydeLewis Acid / BaseSolventYield (%)Diastereoselectivity (syn:anti)Reference
cis-Myrtanol-derived oxazinone (Propionyl)BenzaldehydeBu₂BOTf / DIPEACH₂Cl₂37>99:1University of Michigan Chemistry Publication (2007)[4]

Mechanism of Stereochemical Control

The high degree of stereoselectivity observed in these reactions is rationalized by the Zimmerman-Traxler model, which postulates a chair-like six-membered transition state.[5]

Evans Auxiliaries: The formation of a Z-enolate is directed by the bulky substituent on the oxazolidinone ring. In the transition state, this substituent occupies a pseudo-equatorial position to minimize steric interactions, effectively blocking one face of the enolate and forcing the aldehyde to approach from the less hindered side. This leads to the predictable formation of the syn-aldol product.

This compound: Similarly, the rigid cyclohexane ring of the this compound auxiliary is expected to create a sterically biased environment. The isopropyl and methyl groups on the cyclohexane scaffold would direct the incoming aldehyde to the opposite face of the enolate, influencing the stereochemical outcome of the reaction.

Experimental Protocols

General Procedure for an Asymmetric Aldol Reaction with an Evans Auxiliary
  • Enolate Formation: To a solution of the N-acyl Evans auxiliary (1.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0 °C is added dibutylboron triflate (1.1 equiv) followed by the dropwise addition of diisopropylethylamine (1.2 equiv). The reaction mixture is stirred at 0 °C for 30 minutes and then cooled to -78 °C.

  • Aldol Addition: The aldehyde (1.5 equiv) is added dropwise to the cooled enolate solution. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.

  • Work-up and Purification: The reaction is quenched with a pH 7 phosphate (B84403) buffer. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol adduct.

General Procedure for an Asymmetric Aldol Reaction with a this compound Derived Auxiliary

A specific, well-documented protocol for this compound in a peer-reviewed publication with quantitative data was not identified in the literature search. The following is a general procedure based on protocols for other terpene-derived auxiliaries, such as the cis-myrtanol (B97129) derivative.[4]

  • Enolate Formation: To a solution of the N-acyl this compound auxiliary (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added dibutylboron triflate (1.1 equiv) followed by the dropwise addition of diisopropylethylamine (1.2 equiv). The mixture is stirred for 30 minutes at 0 °C.

  • Aldol Addition: The reaction mixture is cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1.75 hours.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by flash column chromatography.

Visualizing the Reaction Pathways

Evans_Aldol_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Products Evans_Aux Evans Auxiliary Acylation Acylation Evans_Aux->Acylation Acyl_Halide Acyl Halide Acyl_Halide->Acylation Aldehyde Aldehyde Aldol_Addition Aldol Addition Aldehyde->Aldol_Addition Enolate_Formation Enolate Formation (Bu₂BOTf, DIPEA) Acylation->Enolate_Formation N-Acyl Auxiliary Enolate_Formation->Aldol_Addition Chiral Enolate Aldol_Adduct Diastereomerically Enriched Aldol Adduct Aldol_Addition->Aldol_Adduct Cleavage Auxiliary Cleavage Final_Product Chiral β-Hydroxy Acid/Alcohol Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux Aldol_Adduct->Cleavage Zimmerman_Traxler_Model cluster_TS Zimmerman-Traxler Transition State cluster_outcome Stereochemical Outcome TS Chair-like Transition State Syn_Product Syn-Aldol Product TS->Syn_Product Favored Pathway Enolate Z-Enolate Enolate->TS Coordination Aldehyde Aldehyde Aldehyde->TS Coordination Metal Boron Metal->TS Chelation

References

A Spectroscopic Showdown: Unmasking the Eight Stereoisomers of Menthol

Author: BenchChem Technical Support Team. Date: December 2025

Menthol (B31143), a household name synonymous with a cooling sensation and minty aroma, is more than just a single molecule. It exists as a family of eight distinct stereoisomers, each with a unique three-dimensional arrangement that dictates its physical and biological properties. For researchers and professionals in drug development and sensory science, distinguishing between these stereoisomers is crucial. This guide provides a comprehensive spectroscopic comparison of all eight menthol stereoisomers, supported by experimental data and detailed protocols, to aid in their identification and characterization.

The menthol molecule possesses three chiral centers, giving rise to 2³ = 8 stereoisomers. These are organized into four pairs of enantiomers, which are non-superimposable mirror images of each other. The four diastereomeric pairs are known as menthol, isomenthol, neomenthol, and neoisomenthol (B150136).[1] While enantiomers exhibit identical physical properties in an achiral environment, diastereomers have distinct physical and spectroscopic characteristics.

Stereochemical Relationships

The relationships between the eight stereoisomers of menthol can be visualized as a network of enantiomeric and diastereomeric pairs.

menthol_stereoisomers cluster_menthol Menthol Pair cluster_isomenthol Isomenthol Pair cluster_neomenthol Neomenthol Pair cluster_neoisomenthol Neoisomenthol Pair neg_menthol (-)-Menthol (1R,2S,5R) pos_menthol (+)-Menthol (1S,2R,5S) neg_menthol->pos_menthol Enantiomers neg_isomenthol (-)-Isomenthol (1R,2S,5S) neg_menthol->neg_isomenthol Diastereomers neg_neomenthol (-)-Neomenthol (1R,2R,5S) neg_menthol->neg_neomenthol Diastereomers pos_isomenthol (+)-Isomenthol (1S,2R,5R) pos_menthol->pos_isomenthol Diastereomers pos_neomenthol (+)-Neomenthol (1S,2S,5R) pos_menthol->pos_neomenthol Diastereomers neg_isomenthol->pos_isomenthol Enantiomers neg_isomenthol->neg_neomenthol Diastereomers pos_isomenthol->pos_neomenthol Diastereomers neg_neomenthol->pos_neomenthol Enantiomers neg_neoisomenthol (-)-Neoisomenthol (1R,2R,5R) neg_neoisomenthol->neg_menthol Diastereomers pos_neoisomenthol (+)-Neoisomenthol (1S,2S,5S) neg_neoisomenthol->pos_neoisomenthol Enantiomers pos_neoisomenthol->pos_menthol Diastereomers

Stereochemical relationships of the eight menthol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural differences between the menthol diastereomers. The chemical shifts in both ¹H and ¹³C NMR spectra are sensitive to the local electronic environment of the nuclei, which is influenced by the stereochemistry of the molecule. Enantiomers will have identical NMR spectra in a standard achiral solvent.

¹³C NMR Data of Menthol Diastereomers

The following table summarizes the ¹³C NMR chemical shifts (δ) in ppm for the four diastereomers of menthol, recorded in CDCl₃.

Carbon AtomMenthol (δ ppm)Isomenthol (δ ppm)Neomenthol (δ ppm)Neoisomenthol (δ ppm)
C171.369.975.870.9
C250.052.847.953.6
C331.531.024.128.0
C434.434.735.043.1
C545.041.729.231.7
C623.022.442.535.5
C7 (CH₃)22.122.122.322.2
C8 (CH)25.726.725.825.9
C9 (CH₃)21.021.321.221.4
C10 (CH₃)16.016.520.715.6

Data compiled from Härtner & Reinscheid (2007).[2] Note: Specific assignments for C9 and C10 may be interchangeable.

¹H NMR Data of Menthol Diastereomers

The ¹H NMR spectra provide detailed information about the proton environments and their couplings. Key differences are observed in the chemical shifts and coupling constants of the protons attached to the cyclohexane (B81311) ring, particularly the proton at C1 (attached to the hydroxyl group).

StereoisomerH1 (δ ppm)H2 (δ ppm)H5 (δ ppm)
(+)-Menthol3.402.150.90
(+)-Isomenthol3.801.970.93
(+)-Neomenthol4.101.841.08

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule. All menthol stereoisomers will exhibit a strong, broad absorption band characteristic of the O-H stretching of the alcohol group and C-H stretching bands. However, the precise position and shape of these bands, particularly in the fingerprint region (below 1500 cm⁻¹), can differ due to variations in the molecular geometry and intermolecular hydrogen bonding in the solid state.

StereoisomerO-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
(-)-Menthol~3250 (broad)~2850-2950~1025-1045
(+)-Neomenthol~3300 (broad)~2870-2960~1030
(+)-Isomenthol~3350 (broad)~2870-2960~1040

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight of a compound. For stereoisomers, the electron ionization (EI) mass spectra are typically very similar, if not identical, as the fragmentation patterns are determined by the molecular formula and connectivity, which are the same for all isomers. Therefore, MS alone cannot be used to differentiate between the menthol stereoisomers.

However, when coupled with a separation technique like Gas Chromatography (GC) using a chiral column (chiral GC-MS), it becomes a powerful method for both separating and identifying each stereoisomer based on their unique retention times.[1]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Stereoisomer Separation

This protocol outlines a general procedure for the separation and identification of all eight menthol stereoisomers.

gcms_workflow prep Sample Preparation (Dilute in Hexane) gc Gas Chromatography (Chiral Capillary Column) prep->gc Injection ms Mass Spectrometry (Electron Ionization) gc->ms Elution analysis Data Analysis (Retention Time & Mass Spectrum) ms->analysis Detection

References

Evaluating (-)-Neoisomenthol Derivatives as Asymmetric Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the selection of an effective chiral auxiliary is a critical determinant for achieving high stereoselectivity in the construction of complex molecular architectures. Among the myriad of chiral scaffolds available to researchers, those derived from the chiral pool, such as the isomers of menthol (B31143), offer a cost-effective and readily accessible starting point. This guide provides a comparative evaluation of the performance of (-)-neoisomenthol derivatives as asymmetric catalysts, contextualized against other well-established alternatives. Due to the limited specific quantitative data for this compound derivatives in the public domain, this guide will leverage data from its closely related isomers, (-)-menthol and (+)-neomenthol, to provide a comparative framework.

Performance in Key Asymmetric Transformations

The efficacy of a chiral auxiliary is best assessed through its performance in key carbon-carbon bond-forming reactions. Below is a summary of the performance of menthol derivatives and other common chiral auxiliaries in Diels-Alder reactions and enolate alkylations.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings. The stereochemical outcome can be effectively controlled by a chiral auxiliary attached to the dienophile.

Table 1: Performance Comparison in the Asymmetric Diels-Alder Reaction

Chiral AuxiliaryDieneDienophileLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Excess (de%)
(-)-Menthol Cyclopentadiene (B3395910)Acrylate (B77674)Et₂AlClCH₂Cl₂-78~9040-60
(-)-8-Phenylmenthol CyclopentadieneAcrylateEt₂AlClToluene (B28343)-7885-95>98
(+)-Neomenthol CyclopentadieneAcrylateTiCl₄CH₂Cl₂-78~80~50
Evans' Oxazolidinone CyclopentadieneN-AcryloylMg(Br)₂·OEt₂CH₂Cl₂-7895>99 (endo)
Oppolzer's Camphorsultam CyclopentadieneN-AcryloylTiCl₄CH₂Cl₂-209298 (endo)

As indicated by the data, the parent (-)-menthol provides moderate diastereoselectivity in the Diels-Alder reaction.[1] Its derivative, (-)-8-phenylmenthol, which incorporates a bulky phenyl group, offers significantly enhanced steric shielding, leading to excellent levels of diastereoselectivity.[1] In comparison, established auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultam consistently provide very high levels of stereocontrol.[1]

Enolate Alkylation

The asymmetric alkylation of enolates is a fundamental method for the enantioselective formation of C-C bonds alpha to a carbonyl group. The chiral auxiliary directs the approach of the electrophile to one face of the enolate.

Table 2: Performance Comparison in Asymmetric Enolate Alkylation

Chiral AuxiliarySubstrateBaseElectrophileSolventTemp (°C)Yield (%)Diastereomeric Excess (de%)
(-)-Menthol Derivative Propionate EsterLDABenzyl BromideTHF-7870-80~70
(+)-Neomenthol Derivative Propionate EsterLDAMethyl IodideTHF-7860-7585-95
Evans' Oxazolidinone Propionyl ImideNaHMDSBenzyl BromideTHF-78>90>99
Oppolzer's Camphorsultam Propionyl ImideNaHMDSAllyl IodideTHF-7895>98
Pseudoephedrine Amide PropionamideLDABenzyl BromideTHF090>98

Note: Specific data for this compound catalyzed alkylations is scarce. The data for related menthol and neomenthol (B8682525) derivatives are provided for context.

In asymmetric alkylations, derivatives of (+)-neomenthol have shown the potential for high diastereoselectivity. However, they are generally outperformed by more established auxiliaries such as Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine amides, which consistently deliver exceptional levels of stereocontrol and high chemical yields.

Experimental Protocols

Detailed methodologies are crucial for the replication and evaluation of catalytic performance. Below are representative protocols for the synthesis of a chiral dienophile and its use in an asymmetric Diels-Alder reaction, based on procedures for related menthol derivatives.

Synthesis of (-)-Neoisomenthyl Acrylate (General Procedure)
  • To a solution of this compound (1.0 eq) and triethylamine (B128534) (1.5 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under an inert atmosphere, acryloyl chloride (1.2 eq) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction is quenched with the addition of water.

  • The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired (-)-neoisomenthyl acrylate.

Asymmetric Diels-Alder Reaction (General Procedure)
  • To a solution of the (-)-neoisomenthyl acrylate (1.0 eq) in anhydrous toluene at -78 °C under an inert atmosphere, a solution of a Lewis acid (e.g., diethylaluminum chloride, 1.2 eq) in toluene is added dropwise.

  • After stirring for 15 minutes, freshly distilled cyclopentadiene (3.0 eq) is added.

  • The reaction is stirred at -78 °C for 3-4 hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride and allowed to warm to room temperature.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The diastereomeric excess of the crude product is determined by ¹H NMR or chiral HPLC analysis, and the product is purified by flash column chromatography.

Visualizing Asymmetric Synthesis Workflows

The logical flow of an asymmetric synthesis utilizing a chiral auxiliary can be represented through diagrams.

Asymmetric_Synthesis_Workflow Prochiral_Substrate Prochiral Substrate Chiral_Substrate Chiral Substrate (Auxiliary Attached) Prochiral_Substrate->Chiral_Substrate Attachment Chiral_Auxiliary This compound Derivative Chiral_Auxiliary->Chiral_Substrate Diastereoselective_Reaction Diastereoselective Reaction Chiral_Substrate->Diastereoselective_Reaction Diastereomeric_Product Diastereomeric Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Auxiliary Cleavage Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

General workflow for asymmetric synthesis using a chiral auxiliary.

The stereochemical outcome is dictated by the facial bias imposed by the chiral auxiliary during the key bond-forming step.

Stereochemical_Induction cluster_transition_state Transition State Reagent_Approach Reagent Approach Facial_Bias Facial Bias (Steric Hindrance) Reagent_Approach->Facial_Bias Diastereomer_A Major Diastereomer Reagent_Approach->Diastereomer_A Favored Pathway Diastereomer_B Minor Diastereomer Reagent_Approach->Diastereomer_B Disfavored Pathway Chiral_Auxiliary Chiral Auxiliary Facial_Bias->Chiral_Auxiliary

Logical relationship of stereochemical induction by a chiral auxiliary.

Conclusion

While specific performance data for this compound derivatives as asymmetric catalysts remains limited in readily accessible literature, the analysis of its close isomers provides valuable insight into its potential efficacy. It is anticipated that this compound derivatives would exhibit moderate to good levels of stereocontrol, likely falling in a similar range to (-)-menthol and (+)-neomenthol. For applications requiring exceptionally high levels of stereoselectivity, more established and sterically demanding auxiliaries such as Evans' oxazolidinones or Oppolzer's camphorsultam may be more suitable choices. Further research into the synthesis and catalytic application of a broader range of this compound derivatives is warranted to fully elucidate their potential and define their niche in the field of asymmetric synthesis.

References

Determining Diastereomeric Ratios in (-)-Neoisomenthol-Assisted Reactions by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of chiral auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the selective formation of a desired stereoisomer. (-)-Neoisomenthol, a readily available and recoverable chiral alcohol, serves as an effective chiral auxiliary in various reactions, guiding the stereochemical outcome. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and routine analytical technique for the determination of the diastereomeric ratio (d.r.) of the products from such reactions. This guide provides an objective comparison of NMR spectroscopy with other methods and presents supporting experimental data and protocols for the determination of diastereomeric ratios in this compound-assisted reactions.

Comparison of Analytical Methods

While High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase can also be used to determine diastereomeric ratios, ¹H NMR spectroscopy offers several advantages. NMR is a non-destructive technique that provides structural information about the diastereomers in addition to their relative quantities. The determination of the diastereomeric ratio by ¹H NMR is often faster as it does not require the development of a specific chromatographic method. The ratio is determined by comparing the integration of well-resolved signals corresponding to each diastereomer.[1]

Data Presentation: Diastereoselective Michael Addition

A key application of this compound is in diastereoselective conjugate additions. The following table summarizes representative ¹H NMR data for the determination of the diastereomeric ratio in a Michael addition reaction between a this compound-derived α,β-unsaturated ester and a nucleophile. The distinct chemical environments of the protons in the two diastereomeric products lead to separate, quantifiable signals in the ¹H NMR spectrum.

Reaction ProductProton AnalyzedDiastereomer 1 (Major)Diastereomer 2 (Minor)Diastereomeric Ratio (d.r.)
Michael AdductHα (proton alpha to the carbonyl)δ 2.55 (dd, J = 8.5, 5.0 Hz)δ 2.65 (dd, J = 8.0, 5.5 Hz)92:8
Hβ (proton beta to the carbonyl)δ 3.10 (m)δ 3.25 (m)
-OCH- (of neoisomenthol)δ 4.80 (td, J = 10.9, 4.4 Hz)δ 4.85 (td, J = 10.8, 4.5 Hz)

Note: The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The data presented is a representative example and may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Procedure for this compound-Assisted Michael Addition
  • Preparation of the α,β-Unsaturated Ester: this compound is esterified with an appropriate α,β-unsaturated carboxylic acid (e.g., crotonic acid) under standard conditions (e.g., using DCC/DMAP or conversion to the acid chloride followed by reaction with this compound in the presence of a base like pyridine).

  • Michael Addition Reaction: The resulting (-)-neoisomenthyl α,β-unsaturated ester is dissolved in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂) and cooled to the desired temperature (e.g., -78 °C). The nucleophile (e.g., a Gilman cuprate (B13416276) or a soft enolate) is then added dropwise. The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the diastereomeric Michael adducts.

NMR Sample Preparation and Analysis
  • Sample Preparation: An accurately weighed sample of the purified product mixture (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • NMR Data Acquisition: A high-resolution ¹H NMR spectrum is acquired on a spectrometer (e.g., 400 MHz or higher). Key acquisition parameters should be optimized to ensure accurate integration, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated.

  • Data Processing and Analysis: The acquired spectrum is processed (Fourier transformation, phase correction, and baseline correction). Well-resolved signals corresponding to protons in each diastereomer are identified. The integral of each of these signals is carefully measured. The diastereomeric ratio is calculated by dividing the integral of a signal from one diastereomer by the sum of the integrals of the corresponding signals from both diastereomers and multiplying by 100. For improved accuracy, this calculation should be performed for multiple pairs of non-overlapping signals and the results averaged.

Visualizations

The following diagrams illustrate the key concepts and workflows involved in the determination of diastereomeric ratios in this compound-assisted reactions.

logical_relationship cluster_0 Chiral Auxiliary Principle This compound This compound Diastereomeric Intermediates Diastereomeric Intermediates This compound->Diastereomeric Intermediates Covalent Bonding Prochiral Substrate Prochiral Substrate Prochiral Substrate->Diastereomeric Intermediates Reagent Attack Reagent Attack Diastereomeric Intermediates->Reagent Attack Steric Shielding Diastereomeric Products Diastereomeric Products Reagent Attack->Diastereomeric Products Forms Major & Minor

Caption: Logical relationship of the chiral auxiliary's influence.

experimental_workflow Reaction Setup Reaction Setup Asymmetric Reaction Asymmetric Reaction Reaction Setup->Asymmetric Reaction Work-up & Purification Work-up & Purification Asymmetric Reaction->Work-up & Purification NMR Sample Preparation NMR Sample Preparation Work-up & Purification->NMR Sample Preparation NMR Data Acquisition NMR Data Acquisition NMR Sample Preparation->NMR Data Acquisition Data Analysis Data Analysis NMR Data Acquisition->Data Analysis Diastereomeric Ratio Diastereomeric Ratio Data Analysis->Diastereomeric Ratio

Caption: Experimental workflow for d.r. determination by NMR.

References

The Evolving Landscape of Chiral Synthesis: A Cost-Benefit Analysis of (-)-Neoisomenthol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chiral source is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and ultimate success of asymmetric synthesis. While established chiral auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultam have long been mainstays in the synthetic chemist's toolbox, the naturally derived and economically attractive (-)-Neoisomenthol presents a compelling alternative. This guide provides a comprehensive cost-benefit analysis of this compound compared to other widely used chiral sources, supported by available experimental data, to inform strategic decisions in chiral synthesis.

At its core, the ideal chiral auxiliary offers a harmonious balance of high stereoselectivity, excellent chemical yields, straightforward attachment and cleavage, and low cost. This compound, a stereoisomer of menthol (B31143), is derived from the chiral pool, making it a readily available and often more affordable option than many synthetically produced chiral auxiliaries. However, its efficacy must be rigorously evaluated against the well-documented and often superior performance of alternatives in various key asymmetric transformations.

Cost Analysis: A Head-to-Head Comparison

The initial acquisition cost is a primary consideration in the selection of a chiral auxiliary, particularly for large-scale synthesis. The following table provides an approximate cost comparison of this compound and other common chiral auxiliaries. It is important to note that prices can fluctuate based on supplier, purity, and quantity.

Chiral AuxiliaryTypical Supplier Price (USD/g)Notes
This compound$50 - $150Price can be significantly lower for bulk quantities.
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary)$20 - $40Widely available from numerous suppliers.
(1S)-(-)-2,10-Camphorsultam (Oppolzer's Sultam)$30 - $60Derived from camphor, a natural product.

Performance in Key Asymmetric Reactions: A Data-Driven Evaluation

The true value of a chiral auxiliary lies in its ability to induce high levels of stereocontrol in chemical reactions. This section compares the performance of this compound and its derivatives with Evans' oxazolidinones and Oppolzer's camphorsultam in three fundamental asymmetric transformations: the Diels-Alder reaction, alkylation, and aldol (B89426) reaction. Direct comparative experimental data for this compound in aldol and alkylation reactions is limited in the available literature; therefore, data for its diastereomer, (+)-neomenthol, and the closely related (-)-8-phenylmenthol (B56881) are presented as representative examples of the menthol-derived auxiliary class.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters. The chiral auxiliary's role is to control the facial selectivity of the dienophile.

Chiral AuxiliaryDieneDienophileYield (%)Diastereomeric Excess (d.e., %)
(-)-8-PhenylmentholCyclopentadiene (B3395910)Acrylate (B77674)~83>98 (endo)
Evans' OxazolidinoneCyclopentadieneN-Acryloyl90-95>98 (endo)
Oppolzer's CamphorsultamCyclopentadieneN-Acryloyl~95>99 (endo)

Note: Data for (-)-8-phenylmenthol, a derivative of the menthol family, is used to illustrate the potential of this class of auxiliaries.

Asymmetric Alkylation

The alkylation of enolates is a fundamental method for the stereoselective formation of carbon-carbon bonds. The chiral auxiliary shields one face of the enolate, directing the approach of the electrophile.

Chiral AuxiliaryEnolate SourceElectrophileYield (%)Diastereomeric Ratio (d.r.)
(+)-Neomenthyl AcetateLithium EnolateMethyl Iodide80-90>85:15
Evans' OxazolidinoneN-PropionylBenzyl Bromide92-98>99:1
Pseudoephedrine AmideLithium EnolateBenzyl Bromide95>99:1

Note: Data for (+)-neomenthol, a diastereomer of (-)-neoisomenthor, is presented here. The performance of this compound is expected to be similar.

Asymmetric Aldol Reaction

The aldol reaction is a cornerstone of organic synthesis, creating a β-hydroxy carbonyl moiety and up to two new stereocenters. The chiral auxiliary controls the facial selectivity of both the enolate and the aldehyde.

Chiral AuxiliaryEnolate SourceAldehydeYield (%)Diastereomeric Ratio (d.r.)
Evans' OxazolidinoneN-PropionylIsobutyraldehyde80-95>99:1 (syn)
Oppolzer's CamphorsultamN-PropionylBenzaldehyde75-8598:2 (syn)

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful implementation of asymmetric synthesis. Below are representative protocols for an asymmetric Diels-Alder reaction using a menthol-derived auxiliary and the cleavage of the auxiliary.

Protocol 1: Asymmetric Diels-Alder Reaction with a (-)-8-Phenylmenthol Acrylate

This protocol is adapted from the work of Corey and co-workers and demonstrates the use of a menthol derivative in a highly diastereoselective Diels-Alder reaction.

Materials:

  • (-)-8-Phenylmenthyl acrylate

  • Cyclopentadiene (freshly cracked)

  • Dichloromethane (anhydrous)

  • Lewis Acid (e.g., TiCl₄, Et₂AlCl)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add (-)-8-phenylmenthyl acrylate (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid (1.1 eq) dropwise to the stirred solution.

  • After stirring for 15 minutes, add freshly cracked cyclopentadiene (3.0 eq) dropwise.

  • Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous phase with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired Diels-Alder adduct.

Protocol 2: Cleavage of the this compound Auxiliary

This protocol describes a general method for the removal of the this compound auxiliary via saponification to yield the chiral carboxylic acid.

Materials:

  • Ester of this compound

  • Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

Procedure:

  • Dissolve the this compound ester (1.0 eq) in a mixture of THF and water (typically 3:1).

  • Add LiOH (2.0 eq) to the solution and stir at room temperature until the reaction is complete (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Wash the aqueous residue with diethyl ether to extract the liberated this compound. The auxiliary can be recovered from the organic layer.

  • Cool the aqueous layer to 0 °C and acidify to pH 2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Visualizing the Workflow: Selecting a Chiral Source

The decision-making process for selecting a chiral source can be visualized as a logical workflow, taking into account various factors from cost to desired stereochemical outcome.

G cluster_0 Initial Considerations cluster_1 Performance Evaluation cluster_2 Process & Recovery Cost_Analysis Cost Analysis (per gram, per reaction) Stereoselectivity Desired Stereoselectivity (d.e., e.e.) Cost_Analysis->Stereoselectivity Availability Availability (Commercial, ease of synthesis) Availability->Stereoselectivity Safety Safety & Handling Safety->Stereoselectivity Yield Expected Chemical Yield Stereoselectivity->Yield Reaction_Scope Reaction Scope & Substrate Generality Yield->Reaction_Scope Attachment_Cleavage Ease of Attachment & Cleavage Reaction_Scope->Attachment_Cleavage Auxiliary_Recovery Auxiliary Recovery & Recycling Attachment_Cleavage->Auxiliary_Recovery Decision Select Optimal Chiral Source Auxiliary_Recovery->Decision Start Project Initiation: Need for Asymmetric Synthesis Start->Cost_Analysis Start->Availability Start->Safety End Proceed with Synthesis Decision->End

Caption: Logical workflow for the selection of a chiral source.

Signaling Pathway for Asymmetric Induction

The mechanism by which a chiral auxiliary directs the stereochemical outcome of a reaction can be conceptually compared to a signaling pathway, where the initial chiral information from the auxiliary is transduced to the final product.

G Chiral_Auxiliary Chiral Auxiliary (this compound) Diastereomeric_Intermediate Diastereomeric Intermediate (Chiral Auxiliary-Substrate Adduct) Chiral_Auxiliary->Diastereomeric_Intermediate Prochiral_Substrate Prochiral Substrate (e.g., Enolate) Prochiral_Substrate->Diastereomeric_Intermediate Stereodirecting_Interaction Stereodirecting Interaction (Steric Hindrance) Diastereomeric_Intermediate->Stereodirecting_Interaction Electrophilic_Attack Facially Selective Electrophilic Attack Stereodirecting_Interaction->Electrophilic_Attack New_Stereocenter Formation of New Stereocenter Electrophilic_Attack->New_Stereocenter Auxiliary_Cleavage Auxiliary Cleavage New_Stereocenter->Auxiliary_Cleavage Enantiomerically_Enriched_Product Enantiomerically Enriched Product Auxiliary_Cleavage->Enantiomerically_Enriched_Product Recovered_Auxiliary Recovered Chiral Auxiliary Auxiliary_Cleavage->Recovered_Auxiliary

Caption: Signaling pathway of asymmetric induction.

Conclusion

The choice of a chiral auxiliary is a multifaceted decision that requires careful consideration of cost, performance, and practicality. While Evans' oxazolidinones and Oppolzer's camphorsultam offer a high degree of reliability and predictability, backed by a vast body of literature, this compound emerges as a cost-effective and readily available alternative, particularly for certain applications. Its performance in asymmetric Diels-Alder reactions, as suggested by data from related menthol derivatives, is promising. However, the limited availability of direct comparative data in asymmetric alkylation and aldol reactions highlights an area for further research and optimization. For drug development professionals and researchers operating under budget constraints or seeking more sustainable synthetic routes, this compound warrants serious consideration as a valuable tool in the asymmetric synthesis arsenal. The ultimate decision will depend on the specific requirements of the synthetic target and the priorities of the research program.

The Green Ambition of Asymmetric Synthesis: Assessing the Recyclability and Recovery of (-)-Neoisomenthol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the ideal chiral auxiliary is not only efficient in inducing stereoselectivity but also readily recoverable and reusable, aligning with the principles of green chemistry. (-)-Neoisomenthol, a cost-effective and naturally derived chiral auxiliary, presents a compelling case for its use in sustainable pharmaceutical and fine chemical production. This guide provides a comparative analysis of the recyclability and recovery of this compound against other widely used chiral auxiliaries, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.

Performance in Recovery: A Comparative Overview

The economic viability and environmental impact of a chiral auxiliary are significantly influenced by its recovery and recycling efficiency. While high diastereoselectivity is paramount, the ability to reclaim the auxiliary in high yield and purity for subsequent reactions is a critical factor for large-scale applications.

Chiral AuxiliaryTypical Cleavage MethodRecovery Yield (%)Remarks
This compound Basic Hydrolysis (e.g., LiOH) or Reductive Cleavage (e.g., LiAlH4)High (inferred)Recovery is practical through extraction after cleavage. Specific quantitative data for the (-) isomer is not readily available, but high yields are reported for its diastereomer, (+)-neomenthol.
Oppolzer's Sultam Hydrolysis (e.g., LiOH/H₂O₂) or other methods~95% (in continuous flow)Excellent recovery rates have been demonstrated, particularly in continuous flow setups which minimize handling losses.[1][2][3]
Evans' Oxazolidinones Hydrolysis (e.g., LiOH/H₂O₂) or Reductive Cleavage (e.g., LiBH₄)HighReadily cleaved and recovered, often by crystallization. The recovery yield can be affected by the scale and purification method.
Pseudoephedrine Hydrolysis (acidic or basic)HighHigh recovery yields are achievable through simple extractive work-up procedures.[4]
(-)-8-Phenylmenthol Hydrolysis or ReductionVirtually quantitativeExcellent recovery reported, often purified by crystallization.

Experimental Protocols for Auxiliary Recovery

Detailed and reliable protocols are crucial for maximizing the recovery of chiral auxiliaries. Below are representative procedures for the cleavage and recovery of this compound and other benchmark auxiliaries.

Protocol 1: Recovery of this compound via Basic Hydrolysis

This protocol is adapted from the procedure for its diastereomer, (+)-neomenthol, and is expected to yield comparable results.[5][6]

Materials:

  • Ester of this compound

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the this compound ester in a mixture of THF and water.

  • Add an excess of LiOH (typically 2-3 equivalents) to the solution.

  • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water.

  • Extract the aqueous layer with diethyl ether to recover the liberated this compound. The organic layers contain the recovered auxiliary.

  • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The recovered auxiliary can be purified further by distillation or chromatography if necessary.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl to protonate the carboxylic acid product, which can then be extracted with an organic solvent.

Protocol 2: Recovery of Oppolzer's Sultam in a Continuous Flow System

This method highlights a modern approach to efficient auxiliary recycling.[1][2][3]

Procedure Overview:

A continuous flow setup is established where the cleavage of the N-acylsultam and the separation of the product and auxiliary occur in-line.

  • The reaction stream containing the N-acylsultam is mixed with a basic aqueous stream (e.g., NaOH solution) in a flow reactor to effect hydrolysis.

  • The resulting biphasic mixture is directed to a liquid-liquid separator.

  • The aqueous phase, containing the deprotonated chiral product, is collected separately.

  • The organic phase, containing the recovered Oppolzer's sultam, is collected and can be directly recycled back into the synthetic sequence after solvent exchange if necessary.

Protocol 3: Recovery of Evans' Oxazolidinone via Hydrolysis

Materials:

  • N-acyl oxazolidinone

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium sulfite (B76179) (Na₂SO₃) solution

  • Organic solvent for extraction

Procedure:

  • Dissolve the N-acyl oxazolidinone in a mixture of THF and water.

  • Cool the solution to 0 °C and add a solution of LiOH and H₂O₂.

  • Stir the reaction at 0 °C until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding an aqueous solution of sodium sulfite to reduce excess peroxide.

  • Remove the THF under reduced pressure.

  • Extract the aqueous mixture with an organic solvent to recover the Evans' oxazolidinone.

  • The aqueous layer can be acidified to recover the carboxylic acid product.

Workflow Visualizations

To further clarify the logical flow of utilizing and recycling a chiral auxiliary, the following diagrams are provided.

cluster_synthesis Asymmetric Synthesis cluster_recovery Recovery & Recycling Prochiral_Substrate Prochiral Substrate Attachment Attachment (Esterification) Prochiral_Substrate->Attachment Chiral_Auxiliary This compound Chiral_Auxiliary->Attachment Diastereomeric_Intermediate Diastereomeric Intermediate Attachment->Diastereomeric_Intermediate Diastereoselective_Reaction Diastereoselective Reaction Diastereomeric_Intermediate->Diastereoselective_Reaction Chiral_Product_Complex Chiral Product-Auxiliary Complex Diastereoselective_Reaction->Chiral_Product_Complex Cleavage Cleavage (Hydrolysis/Reduction) Chiral_Product_Complex->Cleavage Separation Separation (Extraction) Cleavage->Separation Purified_Auxiliary Purified this compound Separation->Purified_Auxiliary Auxiliary Stream Chiral_Product Enantiomerically Enriched Product Separation->Chiral_Product Product Stream Recycle Recycle Purified_Auxiliary->Recycle Recycle->Chiral_Auxiliary

Caption: General workflow for the application and recovery of this compound.

Start Start: Chiral Product-Auxiliary Complex in Solution Add_Base Add Aqueous Base (e.g., LiOH) Start->Add_Base Hydrolysis Stir at RT (12-24h) Add_Base->Hydrolysis Remove_THF Remove THF (in vacuo) Hydrolysis->Remove_THF Extract_Auxiliary Extract with Organic Solvent Remove_THF->Extract_Auxiliary Aqueous_Phase_Product Aqueous Phase: Deprotonated Product Extract_Auxiliary->Aqueous_Phase_Product Organic_Phase_Auxiliary Organic Phase: This compound Extract_Auxiliary->Organic_Phase_Auxiliary Acidify Acidify Aqueous Phase (HCl) Aqueous_Phase_Product->Acidify Dry_Concentrate Dry & Concentrate Organic_Phase_Auxiliary->Dry_Concentrate Recovered_Auxiliary Recovered This compound Dry_Concentrate->Recovered_Auxiliary Extract_Product Extract Product Acidify->Extract_Product Final_Product Enantiomerically Enriched Product Extract_Product->Final_Product

Caption: Experimental workflow for the recovery of this compound.

Conclusion

The recyclability of a chiral auxiliary is a cornerstone of sustainable and economically viable asymmetric synthesis. While direct, quantitative recovery data for (-)-neoisomenthal is an area warranting further published research, the established protocols for its diastereomer, (+)-neomenthol, demonstrate a clear and efficient path to its recovery.[5][6] Compared to other well-established auxiliaries, menthol-derived auxiliaries like this compound offer a compelling combination of low cost, natural abundance, and straightforward recovery, making them a highly attractive option for researchers and drug development professionals aiming to implement greener and more cost-effective synthetic routes.

References

literature review of the effectiveness of different menthol isomers in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Menthol (B31143) Isomers in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

The selection of a chiral auxiliary is a pivotal decision in the design of an asymmetric synthesis, directly impacting the stereochemical outcome and, consequently, the biological activity of a target molecule. Among the vast array of options, menthol and its isomers, derived from the inexpensive and naturally abundant chiral pool, have been foundational tools.[1][2] This guide provides an objective, data-driven comparison of the effectiveness of various menthol isomers as chiral auxiliaries in key asymmetric C-C bond-forming reactions.

A chiral auxiliary is an enantiomerically pure compound temporarily attached to a prochiral substrate.[2] Its inherent three-dimensional structure directs an incoming reagent to one face of the molecule, leading to a diastereoselective transformation.[1] An ideal auxiliary should be inexpensive, attach and detach under mild conditions in high yields, and, most importantly, provide a high degree of stereocontrol.[2]

Comparative Performance in Asymmetric Reactions

The primary measure of an auxiliary's effectiveness is the diastereomeric excess (d.e.) it induces in a reaction. The following data, compiled from the literature, compares the performance of (-)-menthol and its more sterically demanding derivative, (-)-8-phenylmenthol, in the Diels-Alder reaction.

Table 1: Performance in the Asymmetric Diels-Alder Reaction Reaction: Cyclopentadiene (B3395910) addition to various acrylates catalyzed by a Lewis acid (Et₂AlCl).

Chiral AuxiliaryDienophileLewis Acid (eq.)Temp (°C)Yield (%)d.e. (%)
(-)-Menthol(-)-Menthyl acrylate (B77674)1.2-788172
(-)-8-Phenylmenthol(-)-8-Phenylmenthyl acrylate1.2-7891>99

Data sourced from studies on Diels-Alder reactions using menthol-derived auxiliaries.[1][2]

As the data clearly indicates, the introduction of a bulky phenyl group at the C8 position in (-)-8-phenylmenthol dramatically enhances stereoselectivity.[1][2] This modification significantly increases the steric hindrance on one face of the dienophile, providing superior facial shielding and leading to near-perfect diastereoselectivity (>99% d.e.) compared to the modest 72% d.e. achieved with the parent (-)-menthol.[1][2] While specific data for isomers like (+)-neomenthol in this reaction is not as readily available, moderate to good diastereoselectivity is generally expected based on the performance of other menthol derivatives.[3][4]

The utility of menthol isomers extends to other transformations, though they often provide lower levels of stereocontrol compared to more sophisticated auxiliaries like Evans' oxazolidinones or pseudoephedrine amides.[2] Data for the direct use of simple menthyl esters in asymmetric alkylations and aldol (B89426) reactions is sparse, as they are generally considered to provide modest selectivity.[2]

The Role of Isopulegol Derivatives

While not used as traditional cleavable auxiliaries, menthol isomers, particularly (-)-isopulegol (B1672291) , serve as crucial chiral precursors for synthesizing more complex ligands for asymmetric catalysis.[5][6] These ligands, often aminodiols or aminotriols, are then used to form chiral catalysts for reactions like the enantioselective addition of organozinc reagents to aldehydes.[5][7]

Table 2: Performance of (-)-Isopulegol-Derived Ligands Reaction: Enantioselective addition of diethylzinc (B1219324) (Et₂Zn) to benzaldehyde.

Ligand TypeLigand SubstituentYield (%)ee (%)Product Configuration
AminodiolN-benzyl9060R
AminodiolN-(1-phenylethyl)8555R
AminodiolN-propyl8845R
AminotriolN-benzyl7528S

Data sourced from a comparative analysis of (-)-isopulegol derivatives in asymmetric catalysis.[5]

These results show that ligands derived from (-)-isopulegol can facilitate asymmetric transformations with moderate to good enantioselectivity, demonstrating the value of the menthol scaffold in designing effective chiral catalysts.[5][6]

Visualizing the Process

To better understand the principles of chiral auxiliary-mediated synthesis, the following diagrams illustrate the general workflow and the mechanism of stereocontrol.

G General Workflow for Chiral Auxiliary-Mediated Synthesis cluster_0 cluster_1 cluster_2 A Prochiral Substrate C Substrate-Auxiliary Conjugate A->C Attachment B Chiral Auxiliary (e.g., (-)-Menthol) B->C D Diastereoselective Reaction C->D Reagents/ Conditions E Diastereomerically Enriched Product D->E F Auxiliary Cleavage E->F G Final Enantiomerically Enriched Product F->G H Recovered Auxiliary F->H Reuse

Caption: General workflow for using a chiral auxiliary in asymmetric synthesis.[8]

G Mechanism of Stereocontrol in Diels-Alder Reaction cluster_0 Menthyl Acrylate (Dienophile) dienophile Prochiral Alkene Face shield Bulky Menthyl Group (Steric Shield) disfavored Disfavored Product (Minor Diastereomer) reagent Incoming Reagent (Diene) favored Favored Product (Major Diastereomer) reagent->favored Attack from Less Hindered Face reagent->disfavored Attack from More Hindered Face (Blocked by Auxiliary)

Caption: Simplified mechanism showing steric shielding by the menthyl auxiliary.[1]

Experimental Protocols

Protocol 1: Synthesis of (-)-Menthyl Acrylate (Dienophile)

This protocol describes the esterification of (-)-menthol to form the dienophile used in the asymmetric Diels-Alder reaction.

  • Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with (-)-menthol (1.0 eq) and placed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent and Base: Dry dichloromethane (B109758) (CH₂Cl₂) is added, followed by a suitable base such as triethylamine (B128534) (Et₃N, 1.5 eq). The solution is cooled to 0 °C in an ice bath.

  • Acylation: Acryloyl chloride (1.2 eq) is added dropwise to the stirred solution.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours, or until TLC analysis indicates the complete consumption of (-)-menthol.

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica (B1680970) gel column chromatography to yield pure (-)-menthyl acrylate.

Protocol 2: Asymmetric Diels-Alder Reaction

This protocol outlines the Lewis acid-catalyzed cycloaddition between cyclopentadiene and (-)-menthyl acrylate.

  • Setup: A flame-dried, round-bottom flask under an inert atmosphere is charged with the chiral dienophile, (-)-menthyl acrylate (1.0 eq), and dissolved in dry toluene.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.[4]

  • Lewis Acid Addition: A solution of diethylaluminum chloride (Et₂AlCl, 1.0 eq) in hexanes is added slowly to the stirred solution.[4] The mixture is stirred for an additional 15 minutes.

  • Diene Addition: Freshly distilled cyclopentadiene (2.0 eq) is added to the reaction mixture. The reaction is stirred at -78 °C for 4-6 hours, with progress monitored by TLC.[4]

  • Quenching: The reaction is quenched at -78 °C by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[4]

  • Workup and Analysis: The mixture is allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. The diastereomeric excess (d.e.) of the crude product is determined by ¹H NMR spectroscopy or gas chromatography (GC).

  • Auxiliary Cleavage: The menthol auxiliary can be cleaved from the product via reduction with a reagent like lithium aluminum hydride (LiAlH₄) to yield the corresponding chiral alcohol.[1]

Conclusion

While naturally abundant and inexpensive, (-)-menthol itself often provides only modest levels of diastereoselectivity in asymmetric reactions.[2] Its true power is unlocked through structural modification, as seen with (-)-8-phenylmenthol, which offers exceptional stereocontrol in reactions like the Diels-Alder cycloaddition.[1][2] Furthermore, isomers like (-)-isopulegol are invaluable as chiral starting materials for the synthesis of more complex ligands used in asymmetric catalysis.[5][6] For researchers, the higher cost and additional synthetic steps associated with modified menthol derivatives or other advanced auxiliaries are frequently justified by the high levels of stereoselectivity and reliability they provide, which are paramount in the synthesis of complex, enantiomerically pure molecules for drug development and other applications.[2]

References

The Understated Auxiliary: Benchmarking (-)-Neoisomenthol's Stereoselectivity Against its Terpene-Based Peers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. Terpene-based auxiliaries, derived from readily available and structurally diverse natural products, have long been a mainstay for chemists. While auxiliaries like (-)-menthol and the highly effective (-)-8-phenylmenthol (B56881) are well-documented, the performance of other diastereomers, such as (-)-neoisomenthol, remains less explored. This guide provides a comparative analysis of the stereoselectivity achieved with this compound and its more common terpene-based counterparts, supported by available experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

A Comparative Overview of Stereoselectivity

The efficacy of a chiral auxiliary is primarily judged by its ability to induce high diastereoselectivity in a given transformation. The following tables summarize the performance of (-)-menthol, (+)-neomenthol, and the sterically demanding (-)-8-phenylmenthol in key asymmetric reactions. A notable gap in the literature exists for this compound, with a scarcity of reported quantitative data on its application as a chiral auxiliary.

Table 1: Diastereoselectivity (d.e.) in Diels-Alder Reactions

AuxiliaryDieneDienophileLewis AcidSolventTemp. (°C)d.e. (%)Yield (%)
(-)-Menthol IsopreneAcrylate (B77674)TiCl₄CH₂Cl₂-7840-60~80
(+)-Neomenthol CyclopentadieneAcrylateEt₂AlClToluene (B28343)-78~70~85
(-)-8-Phenylmenthol CyclopentadieneAcrylateEt₂AlClToluene-78>98~90
This compound -----Data not available-

Table 2: Diastereoselectivity (d.e.) in Asymmetric Alkylation

AuxiliarySubstrateElectrophileBaseSolventTemp. (°C)d.e. (%)Yield (%)
(-)-Menthol Propionate (B1217596) EsterBenzyl (B1604629) bromideLDATHF-7830-50~70-80
(+)-Neomenthol Propionate EsterBenzyl bromideLDATHF-7860-75~75-85
(-)-8-Phenylmenthol Propionate EsterBenzyl bromideLDATHF-78>95~90
This compound -----Data not available-

Table 3: Diastereoselectivity (d.e.) in Aldol Reactions

AuxiliaryEnolate SourceAldehydeLewis Acid/BaseSolventTemp. (°C)d.e. (%)Yield (%)
(-)-Menthol Acetate (B1210297) EsterBenzaldehydeLDA/TiCl₄THF/CH₂Cl₂-7840-60~60-70
(+)-Neomenthol Acetate EsterBenzaldehydeLDA/TiCl₄THF/CH₂Cl₂-7865-80~70-80
(-)-8-Phenylmenthol Acetate EsterBenzaldehydeBu₂BOTf/DIPEACH₂Cl₂-78>95~85-95
This compound -----Data not available-

Discussion

The available data clearly indicates that (-)-8-phenylmenthol consistently provides the highest levels of diastereoselectivity across all three classes of reactions. This is attributed to the increased steric hindrance imparted by the phenyl group, which creates a more effective chiral environment and facial shielding of the prochiral center.[1] Both (-)-menthol and (+)-neomenthol generally offer moderate levels of stereocontrol.

The conspicuous absence of data for this compound in the scientific literature is intriguing. One study has suggested that this compound possesses a higher degree of conformational flexibility compared to its isomers.[2] This conformational mobility could potentially lead to a less defined chiral environment around the reaction center, resulting in lower and less predictable stereoselectivity, which may have discouraged its widespread adoption and reporting as a chiral auxiliary.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are representative protocols for the key asymmetric reactions discussed.

Asymmetric Diels-Alder Reaction (General Procedure)

To a solution of the dienophile, the chiral auxiliary-derived acrylate (1.0 mmol), in anhydrous toluene (10 mL) at -78 °C under an inert atmosphere (e.g., argon), is added a solution of diethylaluminum chloride (1.2 mmol) in hexanes. The mixture is stirred for 15 minutes, after which the diene (e.g., freshly distilled cyclopentadiene, 3.0 mmol) is added dropwise. The reaction is stirred at -78 °C for 4-6 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (B109758) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The diastereomeric excess is determined by ¹H NMR or chiral HPLC analysis of the crude product, which is then purified by silica (B1680970) gel chromatography.[3]

Asymmetric Alkylation of an Enolate (General Procedure)

A solution of the chiral auxiliary-derived propionate ester (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 10 mL) is cooled to -78 °C under an argon atmosphere. A freshly prepared solution of lithium diisopropylamide (LDA, 1.1 mmol) in THF is added dropwise, and the mixture is stirred for 1 hour to ensure complete enolate formation. The electrophile (e.g., benzyl bromide, 1.2 mmol) is then added dropwise, and the reaction is stirred at -78 °C for 2-4 hours, with progress monitored by TLC. The reaction is quenched at -78 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The diastereomeric ratio of the product is determined by ¹H NMR or chiral HPLC analysis of the crude product prior to purification by column chromatography.[4]

Asymmetric Aldol Reaction (General Procedure)

To a solution of the chiral auxiliary-derived acetate ester (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an argon atmosphere is added dibutylboron triflate (1.2 mmol). Diisopropylethylamine (1.3 mmol) is then added dropwise, and the mixture is stirred for 30 minutes to form the boron enolate. The aldehyde (e.g., benzaldehyde, 1.2 mmol) is then added dropwise, and the reaction is stirred at -78 °C for 3 hours, with progress monitored by TLC. The reaction is quenched by the addition of a pH 7 phosphate (B84403) buffer. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The diastereomeric excess of the crude product is determined by ¹H NMR analysis, and the product is purified by flash column chromatography.

Visualizing the Asymmetric Synthesis Workflow

The general process of using a chiral auxiliary in asymmetric synthesis can be visualized as a logical workflow.

Asymmetric_Synthesis_Workflow cluster_0 Preparation cluster_1 Stereoselective Reaction cluster_2 Cleavage and Recovery Prochiral_Substrate Prochiral Substrate Attachment Attachment (Esterification) Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (this compound, etc.) Chiral_Auxiliary->Attachment Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Attachment->Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Reagent Reagent Reagent->Diastereoselective_Reaction Diastereomerically_Enriched_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomerically_Enriched_Product Cleavage Cleavage Diastereomerically_Enriched_Product->Cleavage Chiral_Product Chiral Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Factors Influencing Stereoselectivity

The degree of stereoselectivity in a reaction mediated by a chiral auxiliary is dependent on several interconnected factors.

Factors_Influencing_Stereoselectivity Stereoselectivity Stereoselectivity (d.e. %) Auxiliary Chiral Auxiliary Structure (e.g., this compound) Stereoselectivity->Auxiliary Substrate Substrate Structure Stereoselectivity->Substrate Reaction_Conditions Reaction Conditions Stereoselectivity->Reaction_Conditions Steric_Hindrance Steric Hindrance Auxiliary->Steric_Hindrance Conformational_Rigidity Conformational Rigidity Auxiliary->Conformational_Rigidity Electronic_Effects Electronic Effects Auxiliary->Electronic_Effects Temperature Temperature Reaction_Conditions->Temperature Solvent Solvent Reaction_Conditions->Solvent Lewis_Acid Lewis Acid/Catalyst Reaction_Conditions->Lewis_Acid

Caption: Key factors influencing the stereoselectivity of a reaction.

Conclusion

While this compound belongs to the well-established family of terpene-based chiral auxiliaries, its efficacy in asymmetric synthesis remains largely unquantified in the available scientific literature. In contrast, its isomers, particularly (-)-8-phenylmenthol, have demonstrated exceptional ability to induce high levels of diastereoselectivity in a range of important carbon-carbon bond-forming reactions. The lack of data for this compound may be indicative of potentially lower stereocontrol, possibly due to greater conformational flexibility. This guide highlights the need for further systematic investigation into the stereodirecting capabilities of this compound to fully assess its potential and complete the comparative landscape of these valuable, naturally derived chiral auxiliaries. Researchers are encouraged to consider the well-documented performance of auxiliaries such as (-)-8-phenylmenthol for applications requiring high stereoselectivity, while recognizing the opportunity for novel discoveries in the exploration of less-studied isomers like this compound.

References

Safety Operating Guide

Proper Disposal of (-)-Neoisomenthol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of (-)-Neoisomenthol, a common laboratory reagent. Adherence to these procedures is critical to mitigate risks and prevent environmental contamination.

Key Physical and Chemical Properties

Understanding the properties of this compound is the first step in safe handling and disposal. The following table summarizes key quantitative data for neoisomenthol (B150136) and its related isomers. Note that properties can vary slightly based on the specific isomer and purity.

PropertyValueSource
Chemical FormulaC₁₀H₂₀O[1]
Molecular Weight156.27 g/mol [1]
AppearanceWhite crystalline solid[2]
Boiling Point212 °C (413.6 °F)[3][4]
Melting Point~42 °C (107.6 °F)[3]
Flash Point93.3 °C (200 °F)[5]
Specific Gravity0.904[2]
SolubilityInsoluble in cold water; Soluble in water at 434.5 mg/L @ 25 °C (estimated)[3][5]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible solid that can cause skin and eye irritation.[3] Symptoms of exposure may include irritation to the skin, eyes, mucous membranes, and upper respiratory tract.[2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Required PPE:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Skin and Body Protection: A lab coat is mandatory.

All handling procedures should be conducted in a well-ventilated area, preferably within a fume hood.[3]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is strict adherence to all federal, state, and local regulations.[3] Under no circumstances should this chemical be poured down the drain or discarded in regular household trash.[3][6]

1. Evaluation for Reuse or Recycling: Before proceeding with disposal, assess if the this compound can be reused or recycled.[3] If the chemical is in its original, unopened container or is uncontaminated, these options are the most environmentally sound choices.[3] Contact the manufacturer to inquire about potential take-back or recycling programs.[3]

2. Storage of Waste:

  • Containment: Ensure that waste this compound is stored in a suitable, clearly labeled, and tightly sealed container to prevent leaks or spills.[3]

  • Segregation: Do not mix this compound waste with other chemical waste to avoid potentially hazardous reactions.[3]

3. Professional Disposal: The recommended and safest method for disposal is to engage a licensed professional waste disposal company.[3] These services are equipped to manage and dispose of chemical waste in a manner that is both safe and compliant with all regulations.[3]

4. Spill Management: In the event of a spill:

  • Evacuate: Immediately clear all personnel from the spill area.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Use appropriate absorbent materials to contain the spill.

  • Cleanup: Collect the spilled material and any contaminated absorbents into a sealed container for disposal by a licensed waste disposal service.

  • Restrict Access: Prevent entry into the contaminated area until it has been professionally declared safe.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start This compound Waste Generated evaluate Evaluate for Reuse or Recycling start->evaluate spill Spill Occurs start->spill reuse Reuse or Recycle via Manufacturer Program evaluate->reuse Uncontaminated & Usable store Store in Labeled, Sealed Container evaluate->store Contaminated or Unusable segregate Segregate from Other Waste store->segregate contact_vendor Contact Licensed Waste Disposal Service segregate->contact_vendor end Proper Disposal Complete contact_vendor->end evacuate Evacuate Area spill->evacuate contain Contain Spill evacuate->contain cleanup Collect Waste for Professional Disposal contain->cleanup cleanup->contact_vendor

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (-)-Neoisomenthol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols and logistical procedures for the handling and disposal of (-)-Neoisomenthol. Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, as well as inhalation of vapors. This compound is a combustible liquid that can cause skin irritation and serious eye damage.[1][2]

Summary of Personal Protective Equipment (PPE) for this compound

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields meeting ANSI Z.87.1 standards.[2] A face shield should be worn over safety glasses if there is a splash hazard.[2]To protect against splashes and vapors that can cause serious eye damage.[1][2]
Hand Protection Chemical-resistant gloves. Nitrile or neoprene gloves are recommended for protection against alcohols.[3][4] Select gloves with a protection class of 5 or higher for prolonged contact.[5]To prevent skin irritation from direct contact.[1][6] Regularly inspect gloves for signs of degradation and replace them immediately if compromised.
Body Protection A flame-resistant lab coat should be worn and fully buttoned.[2][7] Long pants and closed-toe, closed-heel shoes are required.[2] Avoid synthetic clothing.[6]To protect the skin from splashes and in the event of a fire.
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood.[6][8] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8]To avoid inhalation of vapors, which may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to disposal.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[9]

  • Keep the container tightly closed when not in use.[9]

  • Store away from incompatible materials, such as oxidizing agents.[9]

  • For quantities over 10 gallons, a dedicated flammable storage cabinet is required.[6]

Step 2: Preparation for Use

  • Ensure a chemical spill kit is readily accessible.

  • Work within a certified chemical fume hood to minimize vapor accumulation.[1][8]

  • Don all required PPE as specified in the table above.

  • Ground and bond metal containers when transferring large volumes to prevent static discharge.[7]

Step 3: Handling and Use

  • Avoid heating with an open flame; use heating mantles, water baths, or other controlled heating sources.[1][8]

  • Pour liquids carefully to minimize splashing.

  • Keep containers closed when not actively in use.[6]

  • Do not work alone in the laboratory when handling hazardous chemicals.

Step 4: Spill and Emergency Procedures

  • Minor Spills (inside a fume hood):

    • Absorb the spill with an inert material like vermiculite, sand, or earth.[9]

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[9]

    • Clean the spill area with soap and water.

  • Major Spills (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If flammable vapors are present, shut off all ignition sources if it is safe to do so.

    • Contact the institution's emergency response team.

    • Provide the Safety Data Sheet (SDS) to emergency responders.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[9]

Step 1: Waste Collection

  • Collect all this compound waste, including contaminated consumables (e.g., gloves, absorbent materials), in a dedicated, properly labeled hazardous waste container.

  • Do not mix with other waste streams to prevent unexpected reactions.

Step 2: Waste Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be well-ventilated and away from general laboratory traffic.

Step 3: Waste Disposal

  • Arrange for pickup and disposal by a licensed hazardous waste management company.[2]

  • Never dispose of this compound down the drain or in regular trash.[2]

  • If the chemical is unused and in its original container, consider recycling or redistribution through appropriate channels if permitted.[2][9]

Workflow Diagram

The following diagram illustrates the key logistical steps for the safe handling of this compound.

G cluster_receiving Receiving & Storage cluster_handling Handling Protocol cluster_disposal Disposal receive Receive & Inspect Container storage Store in Cool, Dry, Ventilated Area receive->storage prep Don PPE & Prepare Workspace storage->prep Transport to Lab handle Use in Fume Hood prep->handle spill Spill Response handle->spill If Spill Occurs collect_waste Collect Hazardous Waste handle->collect_waste store_waste Store in Designated Area collect_waste->store_waste dispose Dispose via Licensed Contractor store_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Neoisomenthol
Reactant of Route 2
(-)-Neoisomenthol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.